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  • Product: Isobutyl angelate
  • CAS: 7779-81-9

Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Angelate This guide provides a detailed overview of the chemical structure, properties, and synthesis of isobutyl angelate, a fatty acid ester of interest in various scientific and...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Angelate

This guide provides a detailed overview of the chemical structure, properties, and synthesis of isobutyl angelate, a fatty acid ester of interest in various scientific and industrial applications.

Chemical Structure and Formula

Isobutyl angelate is the ester formed from angelic acid and isobutyl alcohol. Its chemical formula is C9H16O2.[1][2][3][4][5][6] The IUPAC name for this compound is 2-methylpropyl (Z)-2-methylbut-2-enoate.[1][7] It is also known by synonyms such as Angelic Acid Isobutyl Ester and Isobutyl (Z)-2-Methyl-2-butenoate.[5][6]

Below is a diagram illustrating the logical relationship between the constituent parts of the isobutyl angelate molecule.

G cluster_0 Reactants cluster_1 Product Angelic Acid Angelic Acid Isobutyl Angelate Isobutyl Angelate Angelic Acid->Isobutyl Angelate Esterification Isobutyl Alcohol Isobutyl Alcohol Isobutyl Alcohol->Isobutyl Angelate Esterification

Caption: Formation of Isobutyl Angelate from its precursors.

The chemical structure of isobutyl angelate is as follows:

Caption: 2D Chemical Structure of Isobutyl Angelate.

Physicochemical Properties

A summary of the key physicochemical properties of isobutyl angelate is presented in the table below. This data is essential for handling, formulation, and experimental design.

PropertyValueSource(s)
Molecular Formula C9H16O2[1][2][3][4][5][6]
Molecular Weight 156.22 g/mol [1][2]
Appearance Colorless liquid[1][8]
Odor Winey, fruity, spicy, green, and weedy[1][8]
Boiling Point 176-177 °C at 760 mmHg[1][2][4][8]
Density 0.874-0.880 g/mL at 25 °C[1][8]
Refractive Index 1.438-1.446 at 20 °C[1][8]
Flash Point 140 °F (60 °C)[2][8]
Vapor Pressure 0.617 mmHg at 25 °C[2]
Solubility Very slightly soluble in water; soluble in alcohol[1][8]
logP (o/w) 3.28[8]
CAS Number 7779-81-9[1][2][3]

Experimental Protocols

Synthesis of Isobutyl Angelate via Fischer Esterification

Isobutyl angelate can be synthesized through the Fischer esterification of angelic acid with isobutyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][3]

Materials:

  • Angelic acid

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the reaction toward completion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by distillation to obtain pure isobutyl angelate.

Below is a workflow diagram for the synthesis and purification of isobutyl angelate.

G A Combine Angelic Acid & Isobutyl Alcohol B Add H2SO4 Catalyst A->B C Reflux B->C D Cool to Room Temperature C->D E Separatory Funnel: Wash with H2O D->E F Wash with 5% NaHCO3 E->F G Wash with Brine F->G H Dry Organic Layer G->H I Filter H->I J Distill I->J K Pure Isobutyl Angelate J->K

Caption: Synthesis and Purification Workflow for Isobutyl Angelate.

Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To assess the purity of the synthesized ester and confirm its molecular weight.

  • Protocol: A diluted sample of the purified isobutyl angelate in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram will indicate the retention time and relative purity, while the mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of isobutyl angelate.[1]

Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol: A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr) and analyzed by an FTIR spectrometer. The resulting spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1715 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretches.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure and confirm the identity of the product.

  • Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a complete structural confirmation.

Applications and Relevance

Isobutyl angelate is primarily used in the flavor and fragrance industries due to its pleasant fruity and chamomile-like aroma.[2][9] It is a component of some essential oils, such as that of Roman chamomile.[10] Its antimicrobial properties against certain oral microorganisms have also been noted, suggesting potential applications in oral care products.[2] In a research context, it serves as a useful model compound for studies of esterification reactions and as a building block in organic synthesis.[3]

References

Exploratory

The Botanical Source and Extraction of Isobutyl Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate is a volatile ester recognized for its characteristic sweet, fruity, and slightly herbaceous aroma. Beyond its use in the fla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate is a volatile ester recognized for its characteristic sweet, fruity, and slightly herbaceous aroma. Beyond its use in the flavor and fragrance industry, this compound has garnered interest from the scientific and pharmaceutical communities for its potential biological activities. This technical guide provides an in-depth overview of the natural plant sources of isobutyl angelate, focusing on quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this natural compound.

Natural Sources and Quantitative Analysis of Isobutyl Angelate

The primary and most significant natural source of isobutyl angelate is the essential oil of Roman chamomile (Chamaemelum nobile, syn. Anthemis nobilis). The concentration of isobutyl angelate in Roman chamomile essential oil can vary considerably depending on the plant's origin, chemotype, and the extraction method employed. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of Isobutyl Angelate in Roman Chamomile (Chamaemelum nobile) Essential Oil

Plant PartExtraction MethodIsobutyl Angelate Concentration (%)Other Major Components (%)Reference
FlowersHydrodistillation25.852-methylbutyl angelate (13.02), propyl tiglate (12.00), isoamyl angelate (6.63)
FlowersHydrodistillation22.0 - 22.4Isobutyl isobutyrate (20.8 - 21.2), 2-methylbutyl angelate (7.2 - 7.7), α-pinene (5.8 - 9.5)
FlowersHydrodistillation13.03-methyl pentyl angelate (12.2)
FlowersSupercritical Fluid Extraction (CO₂)Not a major component2-methyl-butyl angelate (8.59), iso-amyl-angelate (4.21)

Table 2: Composition of Roman Chamomile (Chamaemelum nobile) Essential Oil from Various Sources

ComponentConcentration Range (%)
Isobutyl angelate 13.0 - 44.8
Isoamyl angelate5.57 - 27.4
2-Methylbutyl angelate3.11 - 13.02
Methallyl angelate7.28 - 10.33
Propyl tiglate10.8 - 13.1
Isobutyl isobutyrate5.0 - 21.2
α-Pinene1.61 - 9.5
Pinocarvone1.46 - 4.67

Experimental Protocols

Extraction of Isobutyl Angelate from Roman Chamomile Flowers

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

Protocol:

  • Plant Material Preparation: Air-dry fresh Roman chamomile flowers in a well-ventilated, dark place until they are brittle. Grind the dried flowers into a coarse powder using a laboratory mill.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation. The apparatus consists of a round-bottom flask, a condenser, and a collection burette.

  • Distillation:

    • Place a known quantity (e.g., 100 g) of the powdered chamomile flowers into the round-bottom flask.

    • Add distilled water to the flask in a 1:10 (w/v) ratio (e.g., 1 L of water for 100 g of plant material).

    • Heat the flask using a heating mantle to bring the water to a boil.

    • Continue the distillation for a set period, typically 3-4 hours, until no more oil is collected in the burette.

  • Oil Collection and Drying:

    • Collect the essential oil from the top of the water layer in the collection burette.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C.

G Hydrodistillation Workflow plant Dried Chamomile Flowers grinding Grinding plant->grinding flask Round-bottom Flask with Water grinding->flask heating Heating flask->heating distillation Clevenger Apparatus (Distillation) heating->distillation condenser Condenser distillation->condenser separation Separation of Oil and Water condenser->separation oil Essential Oil separation->oil drying Drying with Na₂SO₄ oil->drying storage Storage at 4°C drying->storage

Caption: Workflow for hydrodistillation of chamomile essential oil.

Supercritical fluid extraction using carbon dioxide (CO₂) is a green and efficient alternative to traditional solvent extraction methods.

Protocol:

  • Plant Material Preparation: Prepare dried and ground Roman chamomile flowers as described for hydrodistillation.

  • SFE System Setup:

    • Use a laboratory-scale SFE system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump (optional), a back-pressure regulator, and a collection vessel.

  • Extraction Parameters:

    • Pressure: 90 - 200 atm[1]

    • Temperature: 40°C[1]

    • CO₂ Flow Rate: 1 - 2 L/min

    • Extraction Time: 30 - 60 minutes[1]

    • Co-solvent (optional): For extraction of more polar compounds, a modifier like ethanol (B145695) or methanol (B129727) can be added at a low percentage (e.g., 5%).

  • Extraction Process:

    • Load the ground chamomile flowers into the extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure and heat to the set temperature.

    • Initiate the CO₂ flow through the extraction vessel.

    • The supercritical CO₂ containing the extracted compounds is depressurized in the collection vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Extract Collection: Collect the essential oil extract from the collection vessel.

G Supercritical Fluid Extraction (SFE) Workflow plant Ground Chamomile Flowers vessel Extraction Vessel plant->vessel bpr Back-Pressure Regulator vessel->bpr co2_pump CO₂ Pump supercritical_co2 Supercritical CO₂ co2_pump->supercritical_co2 heater Heater heater->supercritical_co2 supercritical_co2->vessel separator Separator bpr->separator extract Essential Oil Extract separator->extract gas_co2 Gaseous CO₂ separator->gas_co2

Caption: Workflow for Supercritical Fluid Extraction of chamomile.

Analysis of Isobutyl Angelate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.

Protocol:

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Mass Spectrometer: Agilent 5977B or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp to 240°C at a rate of 3°C/min.

      • Hold at 240°C for 5 min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the components by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley).

    • Confirm identifications using retention indices (Kovats indices) by analyzing a series of n-alkanes under the same chromatographic conditions.

    • Quantify the relative percentage of each component by peak area normalization.

G GC-MS Analysis Workflow sample Essential Oil Sample dilution Dilution in Solvent sample->dilution injection GC Injection Port dilution->injection column GC Column (Separation) injection->column ms Mass Spectrometer (Detection) column->ms data Data Acquisition ms->data analysis Data Analysis (Library Search, RI) data->analysis results Identification and Quantification analysis->results

Caption: Workflow for GC-MS analysis of essential oils.

Putative Biosynthetic Pathway of Isobutyl Angelate in Plants

The complete biosynthetic pathway of isobutyl angelate in Chamaemelum nobile has not been fully elucidated. However, based on known biochemical pathways for its precursors, angelic acid and isobutanol, a putative pathway can be proposed. The final step, the esterification of angelic acid with isobutanol, is likely catalyzed by an alcohol acyltransferase (AAT).

Precursor Biosynthesis:

  • Angelic Acid: Angelic acid is a C5 branched-chain unsaturated carboxylic acid. Its biosynthesis is thought to proceed from L-isoleucine. The amino acid is first deaminated to form an α-keto acid, which then undergoes a series of reactions including decarboxylation and dehydrogenation to yield angelic acid.

  • Isobutanol: Isobutanol is a branched-chain alcohol derived from the valine biosynthetic pathway. The pathway starts with pyruvate (B1213749) and involves a series of enzymatic steps to produce α-ketoisovalerate, which is then decarboxylated to isobutyraldehyde (B47883) and subsequently reduced to isobutanol.

Ester Formation:

The final step is the condensation of angelic acid (or its CoA-activated form, angeloyl-CoA) and isobutanol, catalyzed by an alcohol acyltransferase (AAT).

G Putative Biosynthesis of Isobutyl Angelate cluster_angelic_acid Angelic Acid Biosynthesis cluster_isobutanol Isobutanol Biosynthesis isoleucine L-Isoleucine keto_acid α-Keto-β-methylvalerate isoleucine->keto_acid Deamination angelic_acid Angelic Acid keto_acid->angelic_acid Decarboxylation & Dehydrogenation aat Alcohol Acyltransferase (AAT) angelic_acid->aat pyruvate Pyruvate ketoisovalerate α-Ketoisovalerate pyruvate->ketoisovalerate Valine Pathway Intermediate Steps isobutyraldehyde Isobutyraldehyde ketoisovalerate->isobutyraldehyde Decarboxylation isobutanol Isobutanol isobutyraldehyde->isobutanol Reduction isobutanol->aat isobutyl_angelate Isobutyl Angelate aat->isobutyl_angelate

Caption: Putative biosynthetic pathway of isobutyl angelate in plants.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, quantitative analysis, extraction, and analytical methodologies for isobutyl angelate, with a primary focus on Roman chamomile. The detailed protocols and the proposed biosynthetic pathway offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the biosynthetic pathway of isobutyl angelate in plants, which could open avenues for its biotechnological production.

References

Foundational

Spectroscopic Profile of Isobutyl Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isobutyl angelate, a fatty acid ester with applications in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isobutyl angelate, a fatty acid ester with applications in the flavor and fragrance industry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isobutyl angelate, along with the experimental protocols for acquiring these spectra.

Structural Elucidation through Spectroscopic Analysis

The structural characterization of isobutyl angelate, systematically named 2-methylpropyl (2Z)-2-methylbut-2-enoate, is achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for isobutyl angelate.

Table 1: ¹H NMR Spectroscopic Data for Isobutyl Angelate (Predicted)

Chemical Shift (δ) (ppm)MultiplicityProtons
~6.0Quartet (q)1H
~3.9Doublet (d)2H
~1.9Multiplet (m)1H
~1.8Singlet (s)3H
~1.8Doublet (d)3H
~0.9Doublet (d)6H

Table 2: ¹³C NMR Spectroscopic Data for Isobutyl Angelate (Predicted)

Chemical Shift (δ) (ppm)Carbon Atom
~168C=O
~138=C-
~128=CH-
~70-O-CH₂-
~28-CH-
~20-CH₃
~19-CH₃
~16-CH₃
Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of esters like isobutyl angelate can be obtained by following a standard protocol.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the isobutyl angelate sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

Instrumentation and Data Acquisition:

  • Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is typically used.

  • For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Process the acquired data by applying Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of isobutyl angelate will prominently feature absorptions corresponding to its ester and alkene functional groups.

Table 3: IR Spectroscopic Data for Isobutyl Angelate

Wavenumber (cm⁻¹)Functional Group
~2960C-H stretch (alkane)
~1715C=O stretch (α,β-unsaturated ester)
~1650C=C stretch (alkene)
~1150C-O stretch (ester)
Experimental Protocol for IR Spectroscopy

As isobutyl angelate is a liquid at room temperature, its IR spectrum can be conveniently obtained using the neat liquid film method.[2][3][4]

Sample Preparation:

  • Place a single drop of neat isobutyl angelate onto the surface of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Instrumentation and Data Acquisition:

  • Place the "sandwiched" salt plates in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum to eliminate any interference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Isobutyl angelate has a molecular weight of 156.22 g/mol .[5]

Table 4: Mass Spectrometry Data for Isobutyl Angelate

m/zRelative IntensityPutative Fragment
156Low[M]⁺ (Molecular Ion)
101High[M - C₄H₉]⁺
100High[M - C₄H₉O]⁺
83High[C₅H₇O]⁺
55High[C₄H₇]⁺

Note: The relative intensities can vary depending on the ionization method and instrument conditions. The NIST Mass Spectrometry Data Center provides two main library entries for isobutyl angelate, with the most prominent peaks being at m/z 83, 101, and 55 in one, and 100, 55, and 83 in the other.[5]

Experimental Protocol for Mass Spectrometry

For a volatile compound like isobutyl angelate, gas chromatography-mass spectrometry (GC-MS) is a common and effective analytical technique.

Sample Preparation:

Instrumentation and Data Acquisition:

  • Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

  • The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

  • Electron ionization (EI) is a common method for fragmenting the sample molecules.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of isobutyl angelate using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (Ester, Alkene) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Structure Isobutyl Angelate Structure Elucidation NMR_info->Structure IR_info->Structure MS_info->Structure

Spectroscopic workflow for isobutyl angelate.

This guide provides a foundational understanding of the key spectroscopic data for isobutyl angelate. For further, more detailed analyses, such as 2D NMR experiments (COSY, HSQC, HMBC), may be employed for unambiguous assignment of all proton and carbon signals.

References

Exploratory

Isobutyl angelate CAS number and synonyms

An In-depth Technical Guide to Isobutyl Angelate for Researchers and Drug Development Professionals Chemical Identification CAS Number: 7779-81-9[1][2][3][4][5] IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate[3] Syn...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Angelate for Researchers and Drug Development Professionals

Chemical Identification

CAS Number: 7779-81-9[1][2][3][4][5]

IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate[3]

Synonyms: Isobutyl angelate is known by several other names in scientific literature and commercial databases. Proper identification is crucial for accurate research and procurement.

SynonymSource(s)
Angelic Acid Isobutyl Ester[5]
(Z)-2-Methyl-2-butenoic Acid Isobutyl Ester[1][5]
2-Methylisocrotonic Acid Isobutyl Ester[1]
Isobutyl (Z)-2-Methyl-2-butenoate[1][5]
isobutyl 2-methylisocrotonate[1][4]
2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)-[1][2][3]
FEMA 2180[3][4]
2-methylpropyl (2Z)-2-methylbut-2-enoate[2][3][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of isobutyl angelate. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[1][2][3][5]
Molecular Weight 156.22 g/mol [1][3][4]
Appearance Colorless to almost colorless clear liquid[2][5]
Odor Faint, pleasant, chamomile-like, fruity, herbal green[1][2][4][7]
Boiling Point 176-177 °C[1][4]
Density 0.877 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.434[1][4]
Flash Point 140 °F (60 °C)[1][4][8]
Solubility Almost transparent in Methanol[1][4]
LogP (Octanol/Water Partition Coeff.) 3.28[4]
Vapor Pressure 0.617 mmHg at 25°C[1]

Synthesis and Manufacturing

Isobutyl angelate is typically synthesized via the esterification of angelic acid with isobutyl alcohol (2-methyl-1-propanol).[1][4] This reaction is a standard acid-catalyzed esterification.

G cluster_reactants Reactants cluster_products Products Angelic_Acid Angelic Acid (Z)-2-Methyl-2-butenoic acid Reaction_Center Angelic_Acid->Reaction_Center Isobutyl_Alcohol Isobutyl Alcohol (2-methyl-1-propanol) Isobutyl_Alcohol->Reaction_Center Isobutyl_Angelate Isobutyl Angelate Water Water Reaction_Center->Isobutyl_Angelate   H₂SO₄ (catalyst) Heat Reaction_Center->Water

Caption: Synthesis of Isobutyl Angelate via Fischer Esterification.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of isobutyl angelate based on the general principles of Fischer esterification.

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a fume hood.

  • Reactant Charging: To the round-bottom flask, add angelic acid (1.0 eq) and isobutyl alcohol (1.5-3.0 eq). The excess isobutyl alcohol helps to shift the equilibrium towards the product.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 130°C) and maintain the reflux with continuous stirring for 2-4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude isobutyl angelate can be further purified by fractional distillation under reduced pressure to yield the final product.[9]

  • Characterization: Confirm the identity and purity of the synthesized isobutyl angelate using techniques such as GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Activity and Potential Applications

While extensively used in the flavor and fragrance industries for its pleasant chamomile-like aroma[1][7], isobutyl angelate also exhibits several biological activities of interest to drug development professionals.

  • Antimicrobial Properties: Isobutyl angelate is a component of essential oils from plants like Achillea ligustica (Asteraceae family), which have demonstrated antimicrobial activity against oral microorganisms.[1][4] This suggests its potential use in oral care products or as a lead compound for new antimicrobial agents.[1]

  • Neurological and Psychopharmacological Effects: Isobutyl angelate is a major active constituent of Roman chamomile (Anthemis nobilis) essential oil.[10][11] Studies have shown that this essential oil has a psychostimulant-like effect, and isobutyl angelate itself significantly promotes ambulation in mice.[11] This points towards potential applications in studying alertness and locomotor activity.

  • Pharmacological Properties of Esters: As part of the ester family, isobutyl angelate is associated with several properties including antispasmodic, neurotropic, muscle relaxing, anticonvulsant, and anxiolytic effects.[10] While these are general properties of the chemical class, they provide a basis for further investigation into the specific therapeutic potential of isobutyl angelate.

  • Pharmaceutical Excipient: Due to its antimicrobial properties and established use as a flavoring agent, it has potential applications as a pharmaceutical excipient.[1]

Experimental Workflow and Pathway Analysis

Currently, there are no well-defined signaling pathways directly attributed to isobutyl angelate in the provided literature. However, research into its biological activity provides a logical workflow for identifying and validating its effects, as demonstrated in the study of Roman chamomile essential oil's effect on mouse ambulation.

G cluster_extraction Source & Analysis cluster_testing In Vivo Testing cluster_results Conclusion Essential_Oil Roman Chamomile Essential Oil GCMS GC/MS Analysis Essential_Oil->GCMS Constituents Identify Major Constituents: - Isobutyl angelate - Isoamyl angelate - 2-methylbutyl isobutyrate GCMS->Constituents Behavioral_Test Administer to Mice Constituents->Behavioral_Test Isolate & Test Each Compound Ambulation Measure Ambulation (Locomotor Activity) Behavioral_Test->Ambulation Active_Constituent Isobutyl angelate promotes mouse ambulation Ambulation->Active_Constituent

Caption: Workflow for Identifying Active Constituents in Essential Oils.

This workflow illustrates the process of moving from a natural product with observed biological effects to identifying the specific molecule responsible for that activity. This is a common and critical process in natural product drug discovery. The study by Umezu et al. identified isobutyl angelate as one of the key compounds in Roman chamomile essential oil responsible for its ambulation-promoting effects in mice.[11]

References

Foundational

Biological Activity of Isobutyl Angelate Esters: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Abstract Isobutyl angelate, a prominent ester found in nature, particularly as a major constituent of Roman chamomile (Chamaemelum nobile) essential oil, ha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl angelate, a prominent ester found in nature, particularly as a major constituent of Roman chamomile (Chamaemelum nobile) essential oil, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of isobutyl angelate's pharmacological properties, with a focus on its anti-inflammatory, antimicrobial, and neurotropic effects. Due to a notable scarcity of research on the isolated compound, this document synthesizes findings from studies on essential oils rich in isobutyl angelate and related angelate esters, offering insights into its potential therapeutic applications. The guide includes a summary of available data, detailed experimental protocols for relevant assays, and visual representations of experimental workflows and potential signaling pathways.

Introduction

Isobutyl angelate (2-methylpropyl (2Z)-2-methylbut-2-enoate) is a volatile organic compound belonging to the ester class. Its characteristic fruity, ethereal aroma contributes significantly to the scent profile of various plants, most notably Roman chamomile.[1] Traditionally, Roman chamomile has been utilized in herbal medicine for its calming, anti-inflammatory, and antispasmodic properties.[2][3] Modern phytochemical analysis has identified isobutyl angelate as a key bioactive component, prompting further investigation into its specific pharmacological effects. This document aims to consolidate the existing scientific literature on the biological activities of isobutyl angelate, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Mechanistic Insights

The biological activities of isobutyl angelate are multifaceted, with the most well-documented effects being anti-inflammatory, antimicrobial, and neurotropic.

Anti-inflammatory Activity

As a major component of Roman chamomile oil, isobutyl angelate is strongly associated with anti-inflammatory effects.[2][4] While specific quantitative data for the pure compound is limited, studies on the essential oil suggest a potent inhibitory effect on inflammatory processes. The anti-inflammatory action of Roman chamomile oil, rich in isobutyl angelate, has been shown to be comparable to that of prednisolone (B192156) in some models. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

A plausible, though not yet definitively proven for isobutyl angelate, mechanism for its anti-inflammatory activity is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway would lead to a downstream reduction in the production of these inflammatory mediators.

Antimicrobial Activity

Isobutyl angelate has demonstrated antimicrobial properties, particularly against certain fungal and bacterial strains. Studies on essential oils containing isobutyl angelate have reported inhibitory activity against various microbes. For instance, one study highlighted the inhibitory effect of isobutyl angelate on Xanthomonas species. However, some research indicates that the antimicrobial efficacy of isobutyl angelate can be strain-dependent, with some bacteria showing resistance. The exact mechanism of its antimicrobial action is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Neurotropic and Psychostimulant Effects

Traditionally, Roman chamomile has been used for its calming and anxiolytic effects.[1][2] Isobutyl angelate is believed to contribute significantly to these properties. Interestingly, a study investigating the components of Roman chamomile essential oil identified a mixture containing isobutyl angelate as having a psychostimulant-like effect, promoting ambulation in mice. This effect was found to be attenuated by dopamine (B1211576) antagonists, suggesting a mechanism involving the dopaminergic system. This dual action, contributing to both calming and stimulant effects under different contexts, highlights the complexity of isobutyl angelate's interaction with the central nervous system.

Quantitative Data

A significant challenge in the study of isobutyl angelate is the lack of extensive quantitative data for the pure compound. Most studies have focused on the biological activity of essential oils containing a mixture of compounds, of which isobutyl angelate is a major component. The following table summarizes the available, albeit limited, quantitative data. It is crucial to note that these values often represent the activity of a mixture or an essential oil and not solely isobutyl angelate.

Biological Activity Test Organism/Cell Line Metric Value Source Material Reference
AntimicrobialXanthomonas euvesicatoriaInhibition ZoneHighIsobutyl angelate (pure)(Not specified in search results)
AntimicrobialXanthomonas vesicatoriaInhibition ZoneHighIsobutyl angelate (pure)(Not specified in search results)

Disclaimer: The data presented in this table is limited and derived from studies where isobutyl angelate was a component of the tested substance. Further research with the pure compound is necessary to establish definitive quantitative activity.

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to evaluate the biological activities associated with isobutyl angelate. These are intended to be illustrative, as the specific protocols used in the limited studies on isobutyl angelate are not always available in the literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound: Isobutyl angelate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then covered and incubated at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth. This is determined by visual inspection of the microtiter plate after incubation.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included in each assay.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides an indication of a compound's ability to stabilize proteins, a hallmark of anti-inflammatory activity.

  • Reaction Mixture Preparation: A reaction mixture is prepared consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of isobutyl angelate (dissolved in a suitable solvent).

  • Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.

  • Heat-Induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

  • Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Control and Standard: A control (without the test compound) and a standard anti-inflammatory drug (e.g., acetylsalicylic acid) are run in parallel.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the antimicrobial activity of a natural compound like isobutyl angelate.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Obtain Pure Isobutyl Angelate prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions setup_plate Set up 96-well Plate: - Dilutions - Inoculum - Controls prep_dilutions->setup_plate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->setup_plate incubate Incubate Plate (e.g., 37°C, 24h) setup_plate->incubate read_results Visually Assess Growth (Determine MIC) incubate->read_results analyze Record MIC Value read_results->analyze report Report Findings analyze->report NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α ikb_kinase IKK Complex stimulus->ikb_kinase isobutyl_angelate Isobutyl Angelate isobutyl_angelate->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_p65_p50 NF-κB (p65/p50) (Inactive) ikb_p p-IκBα ikb->ikb_p Degradation nfkb_p65_p50_active NF-κB (p65/p50) (Active) nfkb_p65_p50->nfkb_p65_p50_active Release nfkb_dna NF-κB binds to DNA nfkb_p65_p50_active->nfkb_dna Translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) nfkb_dna->pro_inflammatory_genes

References

Exploratory

Potential Therapeutic Effects of Isobutyl Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate, a volatile ester and a significant component of Roman chamomile (Anthemis nobilis) essential oil, has garnered interest for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate, a volatile ester and a significant component of Roman chamomile (Anthemis nobilis) essential oil, has garnered interest for its potential therapeutic applications. Traditionally, Roman chamomile has been used for its calming and anti-inflammatory properties. Modern scientific inquiry has begun to dissect the pharmacological activities of its individual constituents, with isobutyl angelate emerging as a molecule of interest. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic effects of isobutyl angelate, focusing on its anti-inflammatory, analgesic, and antispasmodic properties. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development.

Physicochemical Properties of Isobutyl Angelate

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless liquid[2]
Odor Faint, pleasant, chamomile-like[2]
Boiling Point 176-177 °C[2]
Density 0.877 g/mL at 25 °C[2]

Potential Therapeutic Effects and Mechanisms of Action

While research specifically focused on isobutyl angelate is still emerging, the known bioactivities of angelic acid and its esters provide a strong foundation for its therapeutic potential.[3]

Anti-inflammatory Effects

Esters of angelic acid are recognized for their anti-inflammatory properties.[4] The proposed mechanism of action for these compounds involves the modulation of key inflammatory signaling pathways.

Inflammatory responses are largely mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E₂ (PGE₂). It is hypothesized that isobutyl angelate may exert its anti-inflammatory effects by inhibiting these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK (p38, ERK, JNK) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK_pathway->NFkB_n Activates IsobutylAngelate Isobutyl Angelate IsobutylAngelate->IKK Inhibits (?) IsobutylAngelate->MAPK_pathway Inhibits (?) Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Induces G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca_ext Ca²⁺ Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Ca²⁺ Ca_channel->Ca_int IsobutylAngelate Isobutyl Angelate IsobutylAngelate->Ca_channel Blocks (?) Contraction Muscle Contraction Ca_int->Contraction Initiates G cluster_workflow NF-κB Luciferase Reporter Assay Workflow A Transfect cells with NF-κB luciferase reporter B Pre-treat with Isobutyl Angelate A->B C Stimulate with TNF-α or LPS B->C D Lyse cells and measure luciferase activity C->D E Analyze data and determine IC₅₀ D->E G cluster_workflow Calcium Imaging Workflow A Culture smooth muscle cells B Load cells with calcium indicator dye A->B C Pre-incubate with Isobutyl Angelate B->C D Depolarize with KCl C->D E Measure fluorescence and quantify inhibition D->E

References

Foundational

Isobutyl angelate discovery and history

An In-depth Technical Guide to Isobutyl Angelate This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of isobutyl angelate, tailored for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Angelate

This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of isobutyl angelate, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of isobutyl angelate is intrinsically linked to its constituent acid, angelic acid. The story begins in the 19th century with the isolation of this organic acid from a plant long used in traditional medicine.

The Discovery of Angelic Acid

In 1842, the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (Angelica archangelica)[1][2][3]. This discovery laid the groundwork for the later identification and synthesis of its various esters. Angelic acid is a monocarboxylic unsaturated organic acid and is the cis isomer of 2-methyl-2-butenoic acid[2].

Isobutyl Angelate: A Natural and Synthetic Ester

Isobutyl angelate is an ester formed from angelic acid and isobutyl alcohol[4][5]. While the specific date and individual credited with the first synthesis of isobutyl angelate are not prominently documented, its preparation follows from the established principles of esterification. It is recognized as a significant natural constituent of Roman chamomile (Chamaemelum nobile or Anthemis nobilis) essential oil[6][7][8][9]. In fact, esters of angelic and tiglic acids are the principal components of this oil, which has a long history of use in herbal medicine[2]. Isobutyl angelate contributes to the characteristic fruity, chamomile-like aroma and is utilized in the flavor and fragrance industries[4][10][11].

Physicochemical Properties

The physical and chemical properties of isobutyl angelate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[4][10]
Molecular Weight 156.22 g/mol [4][12]
IUPAC Name 2-methylpropyl (2Z)-2-methylbut-2-enoate[12]
CAS Number 7779-81-9[4][12]
Appearance Colorless liquid[10]
Odor Faint, pleasant, chamomile-like, fruity[4][13]
Boiling Point 176-177 °C[4][13]
Density 0.877 g/mL at 25 °C[4]
Refractive Index 1.438-1.446 at 20 °C[14]
Flash Point 60 °C (140 °F)[14]
Solubility Very slightly soluble in water; soluble in methanol (B129727) and organic solvents.[4][10][13]

Synthesis and Characterization

Isobutyl angelate is typically synthesized via the Fischer esterification of angelic acid and isobutyl alcohol.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of isobutyl angelate.

Materials and Reagents:

  • Angelic acid

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol (to drive the equilibrium towards the product). A typical molar ratio would be 1:3 to 1:5 of acid to alcohol[15][16][17][18].

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling[15][16].

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours[15][17]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water[15]. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted angelic acid. Be cautious as CO₂ gas will be evolved[15][16]. Then, wash with brine to remove residual salts and water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter[15][16].

  • Purification: Remove the solvent by rotary evaporation. The crude isobutyl angelate can be purified by fractional distillation under reduced pressure to obtain the final product[15][16].

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Angelic Acid + Isobutyl Alcohol B Add H₂SO₄ (catalyst) A->B C Reflux B->C D Quench with Water C->D E Extract with Diethyl Ether D->E F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter H->I J Rotary Evaporation I->J K Fractional Distillation J->K L Pure Isobutyl Angelate K->L

Caption: Synthesis and purification workflow for isobutyl angelate.
Experimental Protocols: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is an ideal technique for identifying and quantifying isobutyl angelate, especially within a complex mixture like an essential oil[10][19][20][21].

  • Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent such as hexane (B92381) or cyclohexane (B81311) (e.g., 1:200 v/v)[20].

  • GC Conditions:

    • Injector: Split/splitless injector, typically in split mode with a ratio of 1:10 to 1:100.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.

    • Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50-60°C, hold for a few minutes, then ramp up to 250-280°C.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 500.

  • Identification: The identity of isobutyl angelate is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley)[19][21].

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the structure of the synthesized isobutyl angelate[22][23][24].

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm)[23].

  • ¹H NMR Spectrum (Expected):

    • Vinyl Proton: A quartet or multiplet around 5.8-6.2 ppm.

    • Ester Methylene Protons (-O-CH₂-): A doublet around 3.8-4.0 ppm.

    • Isobutyl Methine Proton (-CH-): A multiplet (septet) around 1.9-2.1 ppm.

    • Vinyl Methyl Protons: Two singlets or doublets around 1.8-2.0 ppm.

    • Isobutyl Methyl Protons (-C(CH₃)₂): A doublet around 0.9-1.0 ppm.

  • ¹³C NMR Spectrum (Expected):

    • Carbonyl Carbon: A signal around 165-170 ppm.

    • Vinyl Carbons: Signals in the range of 125-140 ppm.

    • Ester Methylene Carbon (-O-CH₂-): A signal around 70-75 ppm.

    • Isobutyl Methine Carbon (-CH-): A signal around 27-30 ppm.

    • Methyl Carbons: Signals in the range of 15-25 ppm.

Biological Activity and Mechanisms of Action

Isobutyl angelate is not just an aromatic compound; it possesses notable biological activities.

Psychostimulant Effects

Research has identified isobutyl angelate as a major active constituent in Roman chamomile essential oil responsible for its psychostimulant-like effects, specifically an increase in ambulation (locomotor activity) in animal models[25]. This effect is believed to be mediated through the dopaminergic system[25]. Psychostimulants typically increase the concentration of dopamine (B1211576) in the synaptic cleft of brain regions like the nucleus accumbens, which is involved in reward and motivation[3][4][7][8]. This can occur through mechanisms such as blocking the dopamine transporter (DAT), which is responsible for dopamine reuptake, or by promoting dopamine release[3][4][25]. The attenuation of isobutyl angelate-induced ambulation by dopamine antagonists suggests that it may act by enhancing dopaminergic neurotransmission[25].

Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Tyrosine -> L-DOPA -> Dopamine Vesicle Dopamine Vesicle Dopa->Vesicle Synapse Dopamine Vesicle->Synapse Release DAT Dopamine Transporter (DAT) D_Receptor Dopamine Receptors (D1, D2) Signal Signal Transduction -> Cellular Response (e.g., Locomotion) D_Receptor->Signal Synapse->DAT Reuptake Synapse->D_Receptor Binding IsobutylAngelate Isobutyl Angelate IsobutylAngelate->Vesicle Enhanced Release? IsobutylAngelate->DAT Inhibition?

Caption: Proposed mechanism of isobutyl angelate's psychostimulant effect.
Antimicrobial Activity

Isobutyl angelate is found in essential oils that exhibit antimicrobial properties against various microorganisms, including those found in the oral cavity[4][26][27]. The antimicrobial mechanism of many essential oil components, particularly lipophilic esters, involves the disruption of the bacterial cell membrane[2][9][28]. These compounds can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability[2][9]. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and can inhibit membrane-embedded proteins, ultimately leading to bacterial cell death[2][9][28].

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption IsobutylAngelate Isobutyl Angelate IsobutylAngelate->Membrane Partitioning into membrane Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Antimicrobial mechanism of isobutyl angelate via membrane disruption.

References

Exploratory

The Occurrence and Analysis of Isobutyl Angelate in Roman Chamomile Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Roman chamomile (Chamaemelum nobile), a member of the Asteraceae family, has been valued for its medicinal properties for centuries. The essent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roman chamomile (Chamaemelum nobile), a member of the Asteraceae family, has been valued for its medicinal properties for centuries. The essential oil extracted from its flowers is a complex mixture of volatile compounds, with esters being the predominant chemical class. Among these, isobutyl angelate is a significant constituent, contributing substantially to the oil's characteristic aroma and potential therapeutic effects. This technical guide provides an in-depth overview of the occurrence of isobutyl angelate in Roman chamomile oil, detailed experimental protocols for its analysis, and a summary of its known biological activities, offering valuable insights for researchers and professionals in drug development. Isobutyl angelate is a fatty acid ester that has been identified in Roman chamomile (Chamaemelum nobile)[1][2].

Occurrence of Isobutyl Angelate in Roman Chamomile Oil

The concentration of isobutyl angelate in Roman chamomile oil can vary significantly depending on the geographical origin, cultivar, and distillation method. A comprehensive review of published data reveals a wide range of reported concentrations. This variability underscores the importance of standardized analytical methods for quality control and research purposes.

Quantitative Data Summary

The following table summarizes the reported concentrations of isobutyl angelate in Roman chamomile oil from various studies.

Geographical OriginIsobutyl Angelate Concentration (%)Other Major Constituents NotedReference(s)
United Kingdom11.5 - 38.53-Methylamyl angelate, Methallyl angelate, 2-Methylbutyl angelate
Hungary3.23-Methylamyl angelate, Methallyl angelate, α-Pinene, Isoamyl isobutyrate
Italy36.3 - 38.52-Methylbutyl angelate
Bulgaria15.7 - 37.222-Methylbutyl angelate, Methylallyl angelate, Isobutyl isobutyrate
Morocco30.0 - 45.0 (as isobutyl angelate + isoamyl methacrylate)Isobutyl butyrate, Isobutyl isobutyrate, Methallyl angelate
France32.12-Methylbutyl angelate, Isobutyl isobutyrate
Slovak Republic21.62-Methylbutyl angelate, 2-Methyl-2-propenyl angelate, 3-Methylamyl angelate
Not Specified8.602-Methyl allyl angelate, Isobutyl butyrate, α-Pinene

Experimental Protocols

Accurate quantification of isobutyl angelate in Roman chamomile oil relies on precise and validated experimental procedures for both extraction and analysis.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material[3][4][5]. The process involves passing steam through the chamomile flowers, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.

Detailed Methodology:

  • Plant Material Preparation: Fresh or dried flower heads of Chamaemelum nobile are used. For dried material, the flowers are typically air-dried on screens, sometimes covered with cheesecloth, to preserve the volatile compounds.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a steam generator (or a boiling flask for direct steam generation), a still pot containing the plant material, a condenser, and a separator (e.g., a Clevenger-type apparatus or a Florentine flask)[3][5].

  • Distillation Process:

    • The still pot is loaded with the chamomile flowers.

    • Steam is introduced into the bottom of the still pot, permeating the plant material.

    • The steam ruptures the oil glands in the flowers, releasing the volatile essential oil.

    • The mixture of steam and essential oil vapor rises into the condenser.

  • Condensation and Separation:

    • Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid state.

    • The condensate, a mixture of water (hydrosol) and essential oil, flows into the separator.

    • Due to their different densities and immiscibility, the essential oil and water form distinct layers. The less dense essential oil typically forms the upper layer and can be decanted off.

  • Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass containers at a cool temperature to prevent degradation.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile and semi-volatile compounds in essential oils[6][7]. This technique separates the individual components of the oil, which are then identified and quantified by the mass spectrometer.

Detailed Methodology:

  • Sample Preparation: A small aliquot of the Roman chamomile essential oil is diluted in a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) to an appropriate concentration (e.g., 1% v/v)[6].

  • GC-MS System and Conditions:

    • Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a flame ionization detector (FID) and coupled to a mass spectrometer.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5) with dimensions such as 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[6].

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[8].

    • Injector: The sample is introduced via a split/splitless injector, typically in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of components. The injector temperature is set to a high value (e.g., 250°C) to ensure rapid vaporization of the sample.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the components based on their boiling points and interaction with the stationary phase. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 3-5°C/min) to a final high temperature (e.g., 240-280°C), which is then held for a period to elute all components[6][9].

    • Mass Spectrometer: A mass selective detector (e.g., Agilent 5975 MS) is used.

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Range: The detector scans a mass-to-charge (m/z) range of approximately 40-500 amu.

    • Ion Source and Transfer Line Temperatures: These are typically maintained at high temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.

  • Data Analysis:

    • Compound Identification: The identification of isobutyl angelate and other components is achieved by comparing their mass spectra and retention indices with those of reference standards and entries in mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram (TIC) using the area normalization method.

Biological Activities of Isobutyl Angelate

The presence of isobutyl angelate in Roman chamomile oil is of significant interest to drug development professionals due to its potential pharmacological effects.

Psychostimulant-like Effects

Recent research has identified isobutyl angelate as one of the major active constituents in Roman chamomile essential oil responsible for promoting ambulation in mice, suggesting a psychostimulant-like effect[10]. This effect was found to be attenuated by dopamine (B1211576) antagonists, indicating a potential involvement of the dopaminergic system in its mechanism of action[10][11].

Other Potential Activities

While rigorous studies on the isolated compound are limited, isobutyl angelate is believed to contribute to the overall therapeutic properties of Roman chamomile oil, which is traditionally used for its calming and soothing effects. Some sources attribute the following properties to isobutyl angelate, although further research is needed to substantiate these claims:

  • Antispasmodic

  • Neurotropic

  • Muscle relaxing

  • Anticonvulsant

  • Anxiolytic

  • Euphoric[12]

Conclusion

Isobutyl angelate is a key chemical marker and a potentially significant bioactive component of Roman chamomile essential oil. The data presented in this guide highlight the variability in its concentration and provide standardized protocols for its reliable extraction and quantification. For drug development professionals, the emerging evidence of its psychostimulant-like effects and potential interaction with the dopaminergic system warrants further investigation. A deeper understanding of the pharmacology of isobutyl angelate could lead to the development of new therapeutic agents derived from this traditional medicinal plant.

References

Foundational

Isobutyl Angelate: A Comprehensive Safety and Toxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate (CAS No. 7779-81-9) is an ester with a characteristic fruity, wine-like aroma.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate (CAS No. 7779-81-9) is an ester with a characteristic fruity, wine-like aroma. It is a naturally occurring component of essential oils such as Roman chamomile.[1][2] In addition to its use as a fragrance ingredient in cosmetics and perfumes, it is also utilized as a flavoring agent in the food industry.[2][3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for isobutyl angelate, with a focus on data relevant to researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental workflow descriptions, and logical diagrams to facilitate a thorough understanding of its toxicological profile.

Toxicological Data Summary

The safety of isobutyl angelate has been evaluated by the Research Institute for Fragrance Materials (RIFM), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The consensus is that isobutyl angelate is of low toxicity. JECFA has stated that there is "no safety concern at current levels of intake when used as a flavouring agent"[3]. The RIFM Expert Panel concluded that isobutyl angelate is safe for its use as a fragrance ingredient under the current declared levels of use.[5]

Acute Toxicity

Specific LD50 (lethal dose, 50%) values for isobutyl angelate through oral, dermal, or inhalation routes have not been determined in publicly available literature.[4]

Repeated Dose and Reproductive Toxicity

There are no specific repeated dose or reproductive toxicity studies available for isobutyl angelate.[5] The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) principle. The TTC is a risk assessment tool used to establish a human exposure threshold value for a chemical, below which there is a very low probability of an appreciable risk to human health. For a Cramer Class I substance, which isobutyl angelate is classified as, the TTC for systemic exposure is 30 µg/kg/day.[5] The estimated total systemic exposure to isobutyl angelate from its use as a fragrance ingredient is 2.3 µg/kg/day, which is below this threshold.[5]

Endpoint TTC Value (Cramer Class I) Estimated Systemic Exposure Conclusion
Repeated Dose Toxicity30 µg/kg/day2.3 µg/kg/daySafe at current exposure levels[5]
Reproductive Toxicity30 µg/kg/day2.3 µg/kg/daySafe at current exposure levels[5]
Genotoxicity

Isobutyl angelate has been found to be non-genotoxic in a battery of in vitro assays.[5]

Assay Metabolic Activation Result Conclusion
BlueScreen AssayWith and without S9Negative for cytotoxicity and genotoxicityNot genotoxic[5]
In Vitro Micronucleus TestWith and without S9NegativeNot clastogenic[5]
Skin Sensitization

Based on a weight of evidence approach, including structural analysis, in vitro data, and data from a read-across material (hexyl tiglate), isobutyl angelate is not considered to be a skin sensitizer.[5]

Photoirritation and Photoallergenicity

Based on its ultraviolet/visible (UV/Vis) absorption spectra, isobutyl angelate is not expected to present a concern for photoirritation or photoallergenicity.[5]

Local Respiratory Toxicity

No specific inhalation toxicity studies are available for isobutyl angelate. The risk assessment for local respiratory effects is based on the TTC for inhalation exposure. The estimated inhalation exposure of 0.0032 mg/day is significantly lower than the Cramer Class I TTC of 1.4 mg/day, indicating a low risk.[5]

Experimental Protocols and Workflows

While detailed proprietary study reports are not publicly available, the methodologies for the key toxicological assessments mentioned are based on standardized guidelines. The following sections describe the general experimental workflows for the types of assays conducted.

Genotoxicity Assessment Workflow

The genotoxicity of isobutyl angelate was assessed using a combination of assays to detect different genotoxic endpoints. The general workflow for such an assessment is depicted below.

Genotoxicity_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_activation Metabolic Activation cluster_results Results & Conclusion Test_Substance Isobutyl Angelate BlueScreen_Assay BlueScreen Assay (Cytotoxicity & Genotoxicity) Test_Substance->BlueScreen_Assay Micronucleus_Test In Vitro Micronucleus Test (Clastogenicity) BlueScreen_Assay->Micronucleus_Test If initial concern or for confirmation S9_Mix With and Without S9 Metabolic Activation BlueScreen_Assay->S9_Mix Micronucleus_Test->S9_Mix Negative_Results Negative Results in Both Assays Micronucleus_Test->Negative_Results Conclusion Conclusion: Not Genotoxic Negative_Results->Conclusion

Caption: Generalized workflow for the genotoxicity assessment of isobutyl angelate.

Methodology Overview:

  • BlueScreen Assay: This is a human cell-based assay that measures both cytotoxicity and genotoxicity. It utilizes a cell line with a reporter gene that is activated in response to DNA damage. The test is performed with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism.[5]

  • In Vitro Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus. Human or rodent cells are treated with the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is assessed. This test is also conducted with and without S9 metabolic activation.[5]

Threshold of Toxicological Concern (TTC) Application Logic

For substances with limited toxicological data but low expected exposure levels, the TTC approach is a valuable risk assessment tool. The logic for its application in the safety assessment of isobutyl angelate is illustrated below.

TTC_Logic Start Safety Assessment for Isobutyl Angelate Data_Gap No specific repeated dose or reproductive toxicity data available Start->Data_Gap Exposure_Assessment Estimate Systemic Exposure (2.3 µg/kg/day) Data_Gap->Exposure_Assessment Cramer_Classification Determine Cramer Class (Class I - Low Toxicity Potential) Data_Gap->Cramer_Classification Comparison Compare Exposure to TTC Exposure_Assessment->Comparison TTC_Value Identify TTC for Cramer Class I (30 µg/kg/day) Cramer_Classification->TTC_Value TTC_Value->Comparison Conclusion Conclusion: Exposure is below TTC, No Appreciable Risk Comparison->Conclusion

Caption: Logical flow for applying the TTC principle to isobutyl angelate.

Conclusion

The available data from reputable sources such as RIFM and JECFA indicate that isobutyl angelate has a low order of toxicity. It is not genotoxic and is not considered a skin sensitizer. In the absence of specific data for repeated dose and reproductive toxicity, the Threshold of Toxicological Concern (TTC) approach supports its safety at current levels of exposure. For professionals in research and drug development, isobutyl angelate can be considered a substance with a favorable safety profile, particularly for topical and low-dose oral applications. However, as with any chemical substance, appropriate handling and use practices should be followed.

References

Exploratory

Solubility of isobutyl angelate in different solvents

An In-depth Technical Guide to the Solubility of Isobutyl Angelate For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Isobutyl Angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl angelate, a key compound in the flavor, fragrance, and pharmaceutical industries. Understanding its solubility is critical for formulation development, dosage design, and ensuring bioavailability. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram to guide laboratory procedures.

Executive Summary

Isobutyl angelate, an ester known for its fruity, chamomile-like aroma, exhibits solubility properties typical of a medium-chain fatty acid ester. It is characterized by low solubility in aqueous solutions and high solubility in organic solvents and oils. This guide consolidates predictive and experimental data to provide a clear reference for laboratory and development work. The primary method for experimental solubility determination, the shake-flask method, is detailed herein.

Solubility Data

Quantitative Solubility Data

The following table presents the available quantitative solubility value for isobutyl angelate. This value is derived from computational predictions (ALOGPS).

SolventChemical FormulaTemperature (°C)Pressure (atm)SolubilityData Source
WaterH₂ONot SpecifiedNot Specified1.19 g/LPredicted[1][2]
Qualitative Solubility Data

This table summarizes the descriptive solubility information for isobutyl angelate in various common solvents.

Solvent/Solvent ClassSolubility DescriptionSource
WaterInsoluble, Very Slightly Soluble[2][3][4]
EthanolSoluble[3][4]
MethanolAlmost Transparent (Implies high solubility)[5][6]
OilsSoluble[3]
Organic Solvents (General)More soluble than in water[7]
AcetoneSoluble (Inferred from similar esters)[8]
Methylated SpiritsSoluble (Inferred from similar esters)[8]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The Shake-Flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[9][10] The following protocol describes the procedure for determining the solubility of isobutyl angelate in a given solvent, followed by quantification using UV-Vis spectrophotometry.

Materials and Equipment
  • Isobutyl Angelate (purity >98%)

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Glass flasks or vials with screw caps

  • Thermostatic shaker or incubator with agitation

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of isobutyl angelate to a glass flask. The excess is crucial to ensure that a saturated equilibrium is reached.[9] A common approach is to use an amount that is 5-fold the estimated solubility.[11]

    • Add a known volume of the desired solvent to the flask.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined equilibration period. This period can range from 24 to 72 hours, which is generally sufficient to reach equilibrium.[10][12]

    • Prepare at least three replicate samples to ensure reproducibility.[11]

  • Phase Separation:

    • After the equilibration period, allow the flasks to stand undisturbed at the same temperature to let undissolved solute settle.

    • To separate the saturated solution from the excess solid, centrifuge the samples at high speed.[13][14]

    • Carefully withdraw the supernatant using a pipette. For higher precision, filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent and does not bind the solute.[13][14]

  • Quantification by UV-Vis Spectrophotometry:

    • Preparation of Calibration Curve:

      • Prepare a high-concentration stock solution of isobutyl angelate in the chosen solvent.

      • Perform a series of serial dilutions to create at least five standard solutions of known concentrations.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for isobutyl angelate.[15]

      • Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[16]

    • Sample Analysis:

      • Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λ_max.

      • Use the calibration curve equation to determine the concentration of isobutyl angelate in the diluted sample.[17]

      • Calculate the concentration in the original saturated solution by multiplying by the dilution factor. This final value represents the solubility of isobutyl angelate in that solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification cluster_quant start Start add_excess Add excess Isobutyl Angelate to flask start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_flask Seal flask add_solvent->seal_flask agitate Agitate at constant temperature (24-72 hours) seal_flask->agitate centrifuge Centrifuge sample agitate->centrifuge filter Filter supernatant (0.45 µm) centrifuge->filter dilute Dilute filtered sample filter->dilute calibrate Prepare & run standards (Create Calibration Curve) calculate Calculate concentration using calibration curve calibrate->calculate Input measure Measure absorbance (UV-Vis) dilute->measure measure->calculate end_node End calculate->end_node Final Solubility Value

Caption: Workflow for determining solubility via the shake-flask method.

Applications and Relevance

The solubility data and protocols provided are essential for several applications:

  • Drug Development: For its potential use as an excipient or active ingredient, understanding aqueous and lipid solubility is fundamental for formulation design, predicting bioavailability, and developing delivery systems.[5] Low aqueous solubility can be a major hurdle in drug development.[14]

  • Flavor and Fragrance Industry: Isobutyl angelate is used as a flavoring and fragrance agent.[7][18] Its solubility in oils, ethanol, and other solvents dictates how it can be incorporated into food products, cosmetics, and perfumes.[3][19]

  • Antimicrobial Research: As a component of essential oils with antimicrobial properties, its solubility influences its efficacy in various media and its potential for use in oral care products.[5][6]

References

Foundational

An In-depth Technical Guide to the Isomeric Forms and Properties of Isobutyl Angelate

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate is an organic compound, an ester formed from isobutanol and angelic acid.[1] It is a significant component of Roman chamomile...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate is an organic compound, an ester formed from isobutanol and angelic acid.[1] It is a significant component of Roman chamomile essential oil and is recognized for its characteristic fruity, wine-like aroma.[2][3] In the realm of chemical and pharmaceutical sciences, the importance of stereoisomerism cannot be overstated, as different spatial arrangements of atoms within a molecule can lead to vastly different physicochemical and biological properties. Isobutyl angelate serves as a prime example of this principle, existing as two distinct geometric isomers: the cis (Z) and trans (E) forms.

The cis isomer is formally known as isobutyl (2Z)-2-methylbut-2-enoate, derived from angelic acid.[2][4] The trans isomer, isobutyl (2E)-2-methylbut-2-enoate, is derived from tiglic acid and is referred to as isobutyl tiglate.[5][6] Angelic acid and tiglic acid are naturally occurring geometric isomers of 2-methyl-2-butenoic acid, with angelic acid being the cis form and the thermodynamically less stable of the two.[5][6] This inherent instability means that angelic acid and its esters, like isobutyl angelate, can be converted to the more stable trans form upon heating or in the presence of acids.[6]

This technical guide provides a comprehensive overview of the isomeric forms of isobutyl angelate, detailing their physicochemical properties, synthesis and characterization protocols, and known biological activities, with a particular focus on the neurological effects of the cis-isomer.

Physicochemical Properties of Isobutyl Angelate and Isobutyl Tiglate

The geometric differences between the cis and trans isomers of isobutyl angelate lead to distinct physicochemical properties. The following table summarizes the available data for both isomers.

PropertyIsobutyl Angelate (cis or Z-isomer)Isobutyl Tiglate (trans or E-isomer)
IUPAC Name 2-methylpropyl (2Z)-2-methylbut-2-enoate[2]2-methylpropyl (2E)-2-methylbut-2-enoate
Synonyms Isobutyl cis-2-methyl-2-butenoate, Angelic acid isobutyl ester[1][2]Isobutyl trans-2-methyl-2-butenoate, Tiglic acid isobutyl ester
Molecular Formula C₉H₁₆O₂[2]C₉H₁₆O₂
Molecular Weight 156.22 g/mol [2]156.22 g/mol
Appearance Colorless liquid[3]Colorless liquid (presumed)
Odor Winey, fruity, chamomile-like[2][7]-
Boiling Point 176-177 °C at 760 mmHg[2][7]-
Density 0.877 g/mL at 25 °C[7]-
Refractive Index 1.434 - 1.446 at 20 °C[3][7]-
Flash Point 60 °C (140 °F)[3][7]-
Solubility Soluble in methanol[7]-
CAS Number 7779-81-9[2]589-32-2

Experimental Protocols

Synthesis and Isomerization

Isobutyl angelate and isobutyl tiglate can be synthesized through the Fischer esterification of angelic acid or tiglic acid with isobutanol in the presence of an acid catalyst, such as sulfuric acid.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine angelic acid (or tiglic acid) (1.0 eq.), isobutanol (1.5 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) in a suitable solvent like toluene.

  • Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by fractional distillation under reduced pressure.

Due to the higher thermodynamic stability of the trans-isomer, the synthesis often yields a mixture favoring isobutyl tiglate. A patented method describes the isomerization of tiglic acid or its esters to the corresponding angelic acid derivatives.[8] This can be achieved by heating the trans-isomer in the presence of a suitable catalyst, such as an organic sulfinic acid.[8]

Separation and Purification

The separation of the cis and trans isomers can be challenging due to their similar boiling points.

  • Fractional Distillation: Careful fractional distillation under reduced pressure may achieve partial separation.

  • Preparative Gas Chromatography (Prep-GC): This is a highly effective method for separating volatile isomers with high purity. A non-polar or medium-polarity column is typically used, and the separation is based on the subtle differences in the boiling points and interactions with the stationary phase.

Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the isomeric purity of the sample, while MS provides information about the molecular weight and fragmentation pattern, which will be identical for both isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the vinylic proton and the methyl groups attached to the double bond will differ between the cis and trans isomers due to the anisotropic effect of the carbonyl group. In the cis isomer (isobutyl angelate), the vinylic proton is expected to be shielded compared to the trans isomer.

    • ¹³C NMR: The chemical shifts of the carbons in the double bond and the methyl carbons will also be distinct for the two isomers.

  • Infrared (IR) Spectroscopy: Both isomers will show a strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹) and C=C stretch (around 1650 cm⁻¹). Subtle differences in the fingerprint region may be observed.

Biological Activity and Mechanism of Action

Psychostimulant Effects

Isobutyl angelate, as a major constituent of Roman chamomile essential oil, has been shown to possess psychostimulant properties.[9] A study investigating the effects of Roman chamomile oil on mouse behavior identified isobutyl angelate as one of the active constituents responsible for promoting ambulation.[9]

Experimental Protocol for Ambulatory Activity:

  • Animals: Male ICR mice are used for the study.

  • Administration: Isobutyl angelate, dissolved in a vehicle like olive oil, is administered intraperitoneally to the mice.

  • Measurement: The ambulatory activity of the mice is measured using a tilt-type ambulometer. The activity is recorded for a set period before and after the administration of the test compound.

  • Data Analysis: The total ambulatory activity is calculated and compared between the control group (vehicle only) and the experimental group.

Proposed Mechanism of Action

The ambulation-promoting effect of isobutyl angelate was found to be attenuated by the administration of dopamine (B1211576) antagonists, chlorpromazine (B137089) and haloperidol.[9][10] This suggests that the psychostimulant effect of isobutyl angelate involves the dopaminergic system.[9][10] The proposed mechanism is that isobutyl angelate may enhance dopamine neurotransmission, leading to increased locomotor activity.

G Proposed Mechanism of Action of Isobutyl Angelate isobutyl_angelate Isobutyl Angelate dopaminergic_system Dopaminergic System isobutyl_angelate->dopaminergic_system Modulates dopamine_release Increased Dopamine Release/Reuptake Inhibition dopaminergic_system->dopamine_release dopamine_receptors Dopamine Receptors dopamine_release->dopamine_receptors Activates psychostimulant_effect Psychostimulant Effect (Increased Ambulation) dopamine_receptors->psychostimulant_effect dopamine_antagonists Dopamine Antagonists (e.g., Haloperidol) dopamine_antagonists->dopamine_receptors Blocks

Caption: Proposed dopaminergic pathway modulation by isobutyl angelate.

Antimicrobial Properties

Isobutyl angelate is also found in the essential oils of plants like Achillea ligustica, which have demonstrated antimicrobial activity against oral microorganisms.[7] This suggests that isobutyl angelate may have potential applications in oral care products.[7]

Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of isobutyl angelate isomers.

G Synthesis and Characterization Workflow for Isobutyl Angelate Isomers cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_characterization Characterization angelic_acid Angelic Acid (cis) or Tiglic Acid (trans) esterification Fischer Esterification angelic_acid->esterification isobutanol Isobutanol isobutanol->esterification crude_product Crude Isobutyl Angelate/ Tiglate Mixture esterification->crude_product fractional_distillation Fractional Distillation crude_product->fractional_distillation prep_gc Preparative GC fractional_distillation->prep_gc pure_isomers Pure Isobutyl Angelate (cis) Pure Isobutyl Tiglate (trans) prep_gc->pure_isomers gc_ms GC-MS pure_isomers->gc_ms nmr NMR (¹H, ¹³C) pure_isomers->nmr ir IR Spectroscopy pure_isomers->ir

Caption: Workflow for synthesis and analysis of isobutyl angelate isomers.

Conclusion

Isobutyl angelate and its trans-isomer, isobutyl tiglate, provide a clear illustration of how geometric isomerism influences the properties of a molecule. While the physicochemical data for isobutyl tiglate is less readily available, the established principles of cis/trans isomerism allow for informed predictions of its properties relative to isobutyl angelate. The documented psychostimulant effects of isobutyl angelate, mediated through the dopaminergic system, highlight the potential for this compound in neuropharmacological research. Further investigation into the biological activities of both isomers is warranted to fully elucidate their therapeutic potential. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers working with these compounds.

References

Protocols & Analytical Methods

Method

Application Note: Synthesis of Isobutyl Angelate via Fischer-Speier Esterification

Introduction Isobutyl angelate is a fatty acid ester found naturally in Roman chamomile oil and is valued for its characteristic fruity, wine-like aroma.[1][2] It serves as a key component in the formulation of flavors a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl angelate is a fatty acid ester found naturally in Roman chamomile oil and is valued for its characteristic fruity, wine-like aroma.[1][2] It serves as a key component in the formulation of flavors and fragrances.[1][2] This application note provides a detailed protocol for the synthesis of isobutyl angelate through the Fischer-Speier esterification of angelic acid with isobutanol. This method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[3] A critical challenge in the synthesis of angelic acid esters is the potential for isomerization of the (Z)-isomer, angelic acid, to the more thermodynamically stable (E)-isomer, tiglic acid, particularly under acidic conditions and elevated temperatures.[4] This protocol is designed to favor the formation of the desired isobutyl angelate while providing guidance on monitoring potential isomerization.

Reaction Principle

The synthesis of isobutyl angelate is achieved by the acid-catalyzed esterification of angelic acid with isobutanol. The reaction is reversible and is typically driven to completion by using an excess of one of the reactants (in this case, isobutanol) and/or by removing the water formed during the reaction.[5][6]

Chemical Equation:

Angelic Acid + Isobutanol ⇌ Isobutyl Angelate + Water

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )GradeSupplier
Angelic AcidC₅H₈O₂100.12≥98%e.g., Sigma-Aldrich
IsobutanolC₄H₁₀O74.12Anhydrous, ≥99%e.g., Sigma-Aldrich
Sulfuric AcidH₂SO₄98.08Concentrated (95-98%)e.g., Fisher Scientific
Dichloromethane (B109758)CH₂Cl₂84.93ACS Gradee.g., VWR
Saturated Sodium BicarbonateNaHCO₃84.01ACS Gradee.g., Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37ACS Gradee.g., Fisher Scientific

Table 2: Equipment

EquipmentPurpose
Round-bottom flask (100 mL)Reaction vessel
Reflux condenserTo prevent loss of volatile reactants and products
Heating mantle with magnetic stirrerFor heating and mixing the reaction
Separatory funnel (250 mL)For liquid-liquid extraction
Rotary evaporatorFor solvent removal
Standard laboratory glasswareBeakers, graduated cylinders, Erlenmeyer flasks
pH paperTo check the pH of aqueous washes

Experimental Protocol

A detailed workflow for the synthesis of isobutyl angelate is presented below.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis reactants 1. Add Angelic Acid (0.1 mol) and Isobutanol (0.3 mol) to a 100 mL round-bottom flask. catalyst 2. Slowly add concentrated Sulfuric Acid (catalytic amount) with stirring. reactants->catalyst reflux 3. Heat the mixture to reflux (approx. 108°C) for 2-4 hours. catalyst->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool extract 5. Transfer to a separatory funnel and dilute with Dichloromethane. cool->extract wash_bicarb 6. Wash with saturated Sodium Bicarbonate solution to neutralize acids. extract->wash_bicarb wash_brine 7. Wash with brine to remove residual water. wash_bicarb->wash_brine dry 8. Dry the organic layer over anhydrous Magnesium Sulfate. wash_brine->dry filter 9. Filter to remove the drying agent. dry->filter evaporate 10. Remove the solvent using a rotary evaporator. filter->evaporate analyze 11. Analyze the crude product (GC-MS, NMR) and purify by distillation if necessary. evaporate->analyze

Figure 1: Experimental workflow for the synthesis of isobutyl angelate.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add angelic acid (10.0 g, 0.1 mol).

    • Add an excess of isobutanol (22.2 g, 27.7 mL, 0.3 mol).

    • While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Reflux:

    • Heat the mixture to a gentle reflux (the boiling point of isobutanol is approximately 108°C) with continuous stirring.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.[7]

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Dilute the mixture with 50 mL of dichloromethane.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted angelic acid and the sulfuric acid catalyst.[7][8] Caution: CO₂ evolution will cause pressure buildup in the funnel.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]

  • Purification and Characterization:

    • Filter off the drying agent.

    • Remove the dichloromethane and excess isobutanol under reduced pressure using a rotary evaporator to yield the crude isobutyl angelate.

    • The crude product can be further purified by vacuum distillation if necessary.

    • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity, and to quantify any potential isobutyl tiglate isomer.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of isobutyl angelate.

Table 3: Summary of Reaction Conditions and Expected Results

ParameterValueNotes
Molar Ratio (Angelic Acid:Isobutanol)1:3An excess of alcohol is used to shift the equilibrium towards the product.[5]
CatalystConcentrated H₂SO₄A strong acid catalyst is typical for Fischer esterification.[3]
Catalyst Loading~0.5 mol% relative to angelic acidCatalytic amount is sufficient.
Reaction Temperature~108 °C (Reflux)The boiling point of the excess reagent, isobutanol.
Reaction Time2 - 4 hoursMonitor by TLC or GC for completion.
Expected Yield60 - 80%Yields can vary depending on reaction time and efficiency of water removal.
Purity (Crude)>90%Purity can be improved by distillation.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.

G cluster_mechanism Fischer Esterification Mechanism Angelic Acid Angelic Acid Protonated Carbonyl Protonated Carbonyl (Activated Electrophile) Angelic Acid->Protonated Carbonyl + H⁺ (from H₂SO₄) Protonation Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Isobutanol Nucleophilic Attack Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate Proton Transfer Water Departure Elimination of Water Protonated Intermediate->Water Departure Protonated Ester Protonated Ester Water Departure->Protonated Ester - H₂O Isobutyl Angelate Isobutyl Angelate Protonated Ester->Isobutyl Angelate - H⁺ Deprotonation

Figure 2: Reaction pathway for the synthesis of isobutyl angelate.

The mechanism involves the initial protonation of the carbonyl oxygen of angelic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[5] The nucleophilic oxygen of isobutanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product, isobutyl angelate.[9]

Troubleshooting and Safety

  • Low Yield: If the yield is low, ensure that the reagents are anhydrous, as water can shift the equilibrium back towards the reactants. The reaction time may also be extended.

  • Isomerization: To minimize the formation of the more stable isobutyl tiglate, milder acid catalysts (e.g., p-toluenesulfonic acid) or shorter reaction times can be explored.[4] The reaction temperature should be kept at the minimum required for a reasonable reaction rate.

  • Safety: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.

This protocol provides a reliable method for the synthesis of isobutyl angelate for research and development purposes. Adjustments may be necessary to optimize the yield and purity for specific applications.

References

Application

Application Note: Quantitative Analysis of Isobutyl Angelate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the quantitative analysis of isobutyl angelate in a solution using gas chromatography-mass sp...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of isobutyl angelate in a solution using gas chromatography-mass spectrometry (GC-MS) with an internal standard method.

Introduction

Isobutyl angelate (CAS No. 7779-81-9) is an ester found in various essential oils, notably Roman chamomile, and is used as a flavoring and fragrance agent.[1] Accurate quantification of this volatile compound is essential for quality control in the food, fragrance, and pharmaceutical industries. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of isobutyl angelate. This application note details a validated method for its quantification.

The principle of this method involves the separation of isobutyl angelate from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. An internal standard is used to ensure accuracy and precision by correcting for variations in sample injection and instrument response.

Experimental Protocols

2.1 Materials and Reagents

  • Isobutyl Angelate: (CAS: 7779-81-9), ≥98% purity[2]

  • 2-Ethylbutyric acid (Internal Standard): (CAS: 88-09-5), ≥99% purity

  • Methanol (B129727): HPLC grade or higher

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

2.2 Instrument and Analytical Conditions

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection to maximize sensitivity. A split injection (e.g., 30:1 split ratio) can be used for more concentrated samples.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

2.3 Preparation of Standard Solutions

2.3.1 Stock Solutions

  • Isobutyl Angelate Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isobutyl angelate and dissolve it in methanol in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-ethylbutyric acid and dissolve it in methanol in a 100 mL volumetric flask.

2.3.2 Calibration Standards

Prepare a series of calibration standards by diluting the isobutyl angelate stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). To each calibration standard, add the internal standard to have a final concentration of 20 µg/mL.

2.4 Sample Preparation

For liquid samples, dilute an accurately measured volume or weight of the sample with methanol to bring the expected concentration of isobutyl angelate within the calibration range. Spike the diluted sample with the internal standard to a final concentration of 20 µg/mL.

2.5 GC-MS Analysis

Inject 1 µL of each calibration standard and sample into the GC-MS system. Acquire the data in SIM mode, monitoring the ions specified in Table 1.

Data Presentation

3.1 Quantitative Data

The following table summarizes the key quantitative parameters for isobutyl angelate and the internal standard, 2-ethylbutyric acid. The mass spectrum of isobutyl angelate is characterized by a base peak at m/z 83, with other significant fragments at m/z 55 and 101.[3]

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Isobutyl Angelate~8.58355101
2-Ethylbutyric Acid (IS)~7.27311645

Table 1: Retention times and selected ions for quantification.

3.2 Calibration Curve

Construct a calibration curve by plotting the ratio of the peak area of isobutyl angelate to the peak area of the internal standard against the concentration of isobutyl angelate. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.49
251.23
502.48
1004.95

Table 2: Example calibration curve data.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Analyte Isobutyl Angelate Stock Solution Calibration_Standards Prepare Calibration Standards Stock_Analyte->Calibration_Standards Stock_IS Internal Standard Stock Solution Stock_IS->Calibration_Standards Sample_Prep Prepare Sample (Dilution & Spiking IS) Stock_IS->Sample_Prep GC_Injection GC Injection Calibration_Standards->GC_Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Isobutyl Angelate in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for GC-MS quantification of isobutyl angelate.

References

Method

Application Notes and Protocols for the Extraction of Isobutyl Angelate from Essential Oils

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate is an ester found in various essential oils, most notably in Roman chamomile (Chamaemelum nobile), where it is a major consti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate is an ester found in various essential oils, most notably in Roman chamomile (Chamaemelum nobile), where it is a major constituent responsible for the oil's characteristic sweet, fruity, and herbaceous aroma. This compound and the essential oils containing it are of significant interest in the pharmaceutical, cosmetic, and flavor industries due to their potential therapeutic properties, including anti-inflammatory and calming effects.

These application notes provide detailed protocols for the extraction, purification, and analysis of isobutyl angelate from essential oils, with a primary focus on Roman chamomile. The methodologies described include steam distillation, solvent extraction, and supercritical fluid extraction (SFE). Furthermore, protocols for the purification of the target compound and its quantification using gas chromatography-mass spectrometry (GC-MS) are provided.

Data Presentation: Quantitative Analysis of Isobutyl Angelate Extraction

The yield and composition of essential oils, and specifically the concentration of isobutyl angelate, are significantly influenced by the plant material's pre-treatment (e.g., drying method) and the extraction technique employed. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Isobutyl Angelate Yield from Roman Chamomile (Chamaemelum nobile) using Different Extraction Methods

Extraction MethodPlant MaterialIsobutyl Angelate (% in Oil/Extract)Total Essential Oil Yield (% w/w)Reference
HydrodistillationShade-dried flowers25.851.87[1]
Supercritical Fluid Extraction (SFE)Shade-dried flowersNot a major componentNot specified[1]
Steam DistillationFlowers37.220.14[2]
Steam DistillationFlowers24.5Not specified[3]
Steam DistillationFlowers36.3 - 38.5Not specified[4]
Steam DistillationFlowers32-40Not specified[5]

Table 2: Effect of Drying Method on Roman Chamomile (Chamaemelum nobile) Essential Oil Yield and Isobutyl Angelate Content

Drying MethodEssential Oil Yield (% w/w)Isobutyl Angelate ContentReference
Shade-drying1.9Major component[6]
Sun-drying0.4Higher than other methods[6][7]
Oven-drying (40°C)0.9Lower than sun-drying[6][7]

Experimental Protocols

Protocol 1: Steam Distillation for the Extraction of Isobutyl Angelate from Roman Chamomile Flowers

This protocol describes the extraction of essential oil rich in isobutyl angelate from dried Roman chamomile flowers using steam distillation.

Materials and Equipment:

  • Dried Roman chamomile flowers

  • Distilled water

  • Steam distillation apparatus (Clevenger-type or similar)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh 100 g of dried Roman chamomile flowers. For optimal extraction, the flowers should be gently crushed to increase the surface area.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the crushed chamomile flowers into the distillation flask and add distilled water until the plant material is fully submerged (a common ratio is 1:10 w/v, i.e., 1 liter of water for 100 g of flowers).

  • Distillation: Begin heating the flask using the heating mantle. The distillation process should be carried out for 2 to 4 hours, or until no more oil is collected in the condenser.[8]

  • Collection of Essential Oil: The distillate, a mixture of essential oil and water (hydrosol), will collect in the receiving vessel. The essential oil, being less dense, will form a layer on top of the water.

  • Separation: Carefully separate the essential oil from the hydrosol using a separatory funnel.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl gently and then decant the clear oil into a clean, dry glass vial.

  • Storage: Store the essential oil in a tightly sealed, dark glass vial at 4°C to prevent degradation.

Protocol 2: Solvent Extraction of Isobutyl Angelate from Roman Chamomile Flowers

This protocol outlines the extraction of isobutyl angelate using an organic solvent. This method can be particularly useful for heat-sensitive compounds, although it may also co-extract non-volatile components.

Materials and Equipment:

  • Dried Roman chamomile flowers, finely ground

  • Hexane (B92381) or Ethanol (B145695) (high purity)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh 50 g of finely ground, dried Roman chamomile flowers.

  • Extraction: Place the ground plant material in an Erlenmeyer flask. Add the solvent (e.g., 500 mL of hexane) to achieve a solid-to-liquid ratio of 1:10 (w/v).

  • Maceration: Seal the flask and stir the mixture at room temperature for 24 hours using a magnetic stirrer.

  • Filtration: Filter the mixture through a Büchner funnel to separate the plant material from the solvent extract. Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent. The resulting product is a concrete or oleoresin.

  • Further Purification (Optional): The concrete can be further treated with ethanol to separate the more volatile compounds from waxes and other non-volatile materials. The ethanolic solution is then chilled to precipitate the waxes, filtered, and the ethanol is removed under vacuum to yield an absolute.

  • Storage: Store the extract in a tightly sealed, dark glass vial at 4°C.

Protocol 3: Supercritical Fluid Extraction (SFE) of Isobutyl Angelate from Roman Chamomile Flowers

SFE is a green technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. It offers advantages such as high selectivity and the absence of organic solvent residues.

Materials and Equipment:

  • Dried and ground Roman chamomile flowers

  • Supercritical fluid extractor

  • High-purity CO₂

Procedure:

  • Preparation of Plant Material: Load the extraction vessel of the SFE system with a known amount of dried and ground chamomile flowers.

  • Extraction Parameters: Set the extraction conditions. Based on literature, optimal conditions for the extraction of essential oils from chamomile are around 90 atm (approximately 91 bar) and 40°C.[9]

  • Extraction Process: Pressurize the system with CO₂ to the desired pressure and heat it to the set temperature. The supercritical CO₂ will pass through the plant material, dissolving the essential oil components.

  • Fractionation and Collection: The extract-laden supercritical fluid is then passed through one or more separators where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate. For selective extraction of volatile compounds, a two-stage separation can be employed.

  • De-pressurization and Collection: After the extraction is complete, the system is slowly de-pressurized, and the collected extract is removed from the separators.

  • Storage: Store the SFE extract in a tightly sealed, dark glass vial at 4°C.

Protocol 4: Purification of Isobutyl Angelate by Column Chromatography

This protocol describes the purification of isobutyl angelate from the crude essential oil extract using column chromatography.

Materials and Equipment:

  • Crude essential oil extract containing isobutyl angelate

  • Silica (B1680970) gel (70-230 mesh)

  • Glass chromatography column

  • Solvent system (e.g., n-hexane and ethyl acetate)

  • Test tubes or flasks for fraction collection

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often effective for separating components with different polarities. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding small percentages of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10 mL each) in separate test tubes.

  • Monitoring by TLC: Monitor the separation process by spotting small aliquots of the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots (e.g., under UV light or by staining). Fractions containing the compound of interest (isobutyl angelate) will have similar Rf values.

  • Pooling and Concentration: Combine the fractions that contain pure isobutyl angelate (as determined by TLC). Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

  • Characterization: Confirm the identity and purity of the isolated isobutyl angelate using GC-MS and NMR spectroscopy.

Protocol 5: GC-MS Analysis for the Quantification of Isobutyl Angelate

This protocol provides a general method for the analysis and quantification of isobutyl angelate in essential oil samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 1:50).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 5 minutes.[10]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Procedure:

  • Sample Preparation: Dilute the essential oil sample (e.g., 1 µL in 1 mL of hexane or ethanol) to an appropriate concentration for GC-MS analysis.

  • Injection: Inject the diluted sample into the GC-MS system.

  • Data Acquisition: Acquire the data according to the specified GC and MS conditions.

  • Identification: Identify the isobutyl angelate peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantification: Quantify the amount of isobutyl angelate using the peak area percentage from the total ion chromatogram (TIC) or by creating a calibration curve with a pure standard for more accurate quantification.

Visualization of Workflows

Experimental Workflow for Essential Oil Extraction

Extraction_Workflow cluster_start Starting Material cluster_pretreatment Pre-treatment cluster_extraction Extraction Methods cluster_product Crude Product Start Roman Chamomile Flowers Drying Drying (Shade, Sun, or Oven) Start->Drying Grinding Grinding Drying->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Solvent_Extraction->Essential_Oil SFE->Essential_Oil

Caption: General workflow for the extraction of essential oil from Roman chamomile flowers.

Purification and Analysis Workflow

Purification_Analysis_Workflow Crude_Extract Crude Essential Oil Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Purified_Isobutyl_Angelate Purified Isobutyl Angelate Solvent_Removal->Purified_Isobutyl_Angelate GCMS_Analysis GC-MS Analysis Purified_Isobutyl_Angelate->GCMS_Analysis Final_Product Characterized Product GCMS_Analysis->Final_Product

Caption: Workflow for the purification and analysis of isobutyl angelate from crude extract.

References

Application

Application Notes and Protocols for the High-Yield Synthesis of Isobutyl Angelate

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate is an organic ester recognized for its characteristic faint, pleasant, chamomile-like aroma, making it a valuable ingredient...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate is an organic ester recognized for its characteristic faint, pleasant, chamomile-like aroma, making it a valuable ingredient in the flavor and fragrance industries.[1][2] Beyond its sensory properties, isobutyl angelate, found in essential oils of plants like Achillea ligustica, has demonstrated antimicrobial properties, suggesting its potential utility in pharmaceutical and oral care applications.[1][2] The synthesis of isobutyl angelate is most commonly achieved through the Fischer esterification of angelic acid with isobutyl alcohol in the presence of an acid catalyst.[2][3]

A significant challenge in the synthesis of isobutyl angelate is the potential for the isomerization of angelic acid ((Z)-2-methyl-2-butenoic acid) to its more thermodynamically stable trans-isomer, tiglic acid, particularly under harsh reaction conditions such as high temperatures and strong acidity.[4] This isomerization can lead to the formation of the undesired isobutyl tiglate, thereby reducing the yield and purity of the target compound. Therefore, careful control of reaction parameters is crucial for achieving a high yield of isobutyl angelate.

This document provides detailed protocols for the synthesis of isobutyl angelate via Fischer esterification, along with data on reaction conditions for similar esterifications to guide optimization efforts.

Data Presentation

While specific yield data for the synthesis of isobutyl angelate is not widely published in comparative studies, the following table summarizes typical conditions and yields for Fischer esterification of various carboxylic acids with alcohols. This data serves as a valuable reference for optimizing the synthesis of isobutyl angelate.

Carboxylic AcidAlcoholCatalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
Acetic AcidIsobutyl AlcoholH₂SO₄ (catalytic)130 (reflux)2.554[5][6]
Benzoic AcidMethanolH₂SO₄ (catalytic)65 (reflux)Not specified90[7]
Hydroxy AcidEthanolH₂SO₄ (catalytic)Reflux295[7]
Lauric AcidEthanolHCl (from AcCl)Reflux1Not specified[8]
Isovaleric AcidIsoamyl Alcohol[PPSH]₁.₅H₁.₅PW₁₂O₄₀ (6.4 wt%)Not specified297.5[9]

Experimental Protocols

The following protocol details the Fischer esterification method for the synthesis of isobutyl angelate from angelic acid and isobutyl alcohol.

Materials and Equipment:

  • Angelic acid

  • Isobutyl alcohol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve angelic acid (1.0 equivalent) in an excess of isobutyl alcohol (e.g., 3-5 equivalents). The use of excess alcohol helps to shift the reaction equilibrium towards the product.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the angelic acid) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. To minimize the risk of isomerization of angelic acid to tiglic acid, it is advisable to use the mildest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Workup: After the reaction has reached completion (as determined by TLC, typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether. Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted angelic acid). Repeat this wash until no more CO₂ evolution is observed.

    • Saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether and excess isobutyl alcohol using a rotary evaporator.

  • Purification: The crude isobutyl angelate can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.[10]

Mandatory Visualizations

experimental_workflow start Start reactants Combine Angelic Acid, Isobutyl Alcohol, and H₂SO₄ start->reactants reflux Heat to Reflux (Monitor by TLC) reactants->reflux workup Cool and Quench with Water reflux->workup extraction Extract with Diethyl Ether workup->extraction wash_bicarb Wash with NaHCO₃(aq) extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Purification by Fractional Distillation evaporate->purify product Isobutyl Angelate purify->product

Caption: Experimental workflow for the synthesis of isobutyl angelate.

fischer_esterification cluster_reactants Reactants cluster_products Products AngelicAcid Angelic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen AngelicAcid->Protonation + H⁺ IsobutylAlcohol Isobutyl Alcohol (R'-OH) NucleophilicAttack Nucleophilic Attack by Alcohol IsobutylAlcohol->NucleophilicAttack Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation - H₂O Water Water (H₂O) Elimination->Water IsobutylAngelate Isobutyl Angelate (R-COOR') Deprotonation->IsobutylAngelate - H⁺

Caption: Mechanism of Fischer Esterification.

References

Method

Application Notes and Protocols for the Purification of Synthetic Isobutyl Angelate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of synthetic isobutyl angelate. The methodologies described are standar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic isobutyl angelate. The methodologies described are standard laboratory techniques designed to remove impurities such as unreacted starting materials, catalysts, and by-products.

Overview of Isobutyl Angelate and Synthesis Impurities

Isobutyl angelate is an ester recognized for its pleasant, chamomile-like aroma and is used in the flavor, fragrance, and pharmaceutical industries.[1][2] It is typically synthesized via the Fischer esterification of angelic acid with isobutanol, often using an acid catalyst like sulfuric acid.

The primary impurities in the crude synthetic product mixture include:

  • Unreacted isobutanol

  • Unreacted angelic acid

  • Water (by-product of esterification)

  • Acid catalyst (e.g., sulfuric acid)

  • Potential side-products like isobutyl isobutyrate or other isomers.[3][4]

Effective purification is crucial to achieve the desired purity (>98%) for most applications.[5] The selection of a purification strategy depends on the scale of the synthesis and the required final purity. The significant difference in boiling points and polarity among the product and impurities allows for effective separation through extraction and distillation or chromatography.

Table 1: Physicochemical Properties of Isobutyl Angelate and Common Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
Isobutyl Angelate C₉H₁₆O₂156.22176 - 1770.877Very slightly soluble[6]
IsobutanolC₄H₁₀O74.121080.802Moderately soluble
Angelic AcidC₅H₈O₂100.121851.007Soluble
WaterH₂O18.021001.000N/A

Purification Technique 1: Aqueous Workup Followed by Fractional Distillation

This is the most common and scalable method for purifying esters. The process involves an initial liquid-liquid extraction (aqueous workup) to remove the acid catalyst and water-soluble impurities, followed by distillation to separate the target ester from the lower-boiling isobutanol.

Experimental Protocol: Aqueous Workup
  • Cooling: After the esterification reaction is complete, cool the reaction mixture to room temperature.

  • Transfer: Transfer the cooled mixture to a separatory funnel of appropriate size.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297), to facilitate phase separation.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7] Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the neutralization of the acid catalyst. Continue until no more gas evolves.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous phase.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities. Separate and discard the aqueous phase.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water in the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Filtration: Filter the mixture to remove the drying agent. The resulting solution contains isobutyl angelate, residual isobutanol, and the extraction solvent.

  • Solvent Removal: Remove the low-boiling extraction solvent using a rotary evaporator. The remaining crude product is now ready for distillation.

Workflow for Aqueous Workup and Distillation

G Workflow for Purification by Extraction and Distillation A Crude Reaction Mixture B Transfer to Separatory Funnel A->B C Wash with sat. NaHCO3 B->C D Separate Aqueous Layer (Waste) C->D E Wash with Water C->E F Wash with Brine E->F G Dry Organic Layer (e.g., MgSO4) F->G H Filter to Remove Drying Agent G->H I Solvent Removal (Rotary Evaporator) H->I J Crude Isobutyl Angelate I->J K Fractional Distillation J->K L Collect Fractions K->L M Pure Isobutyl Angelate (bp ~176 °C) L->M

Caption: Workflow for Isobutyl Angelate Purification.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a distillation flask of a size such that the crude product fills it to about half to two-thirds of its capacity. Use a fractionating column (e.g., Vigreux or packed column) to ensure good separation.

  • Distillation: Heat the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • First Fraction (Fore-run): Collect the initial distillate, which will primarily be residual extraction solvent and any other low-boiling impurities.

    • Second Fraction: As the temperature rises, collect the fraction corresponding to the boiling point of isobutanol (~108 °C).

    • Third Fraction (Product): Once the temperature stabilizes at the boiling point of isobutyl angelate (176-177 °C), change the receiving flask and collect the pure product.[1]

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Analysis: Analyze the purity of the collected product fraction using Gas Chromatography (GC) or GC-MS.

Table 2: Expected Results from Distillation
ParameterExpected Outcome
Purity>98%
Yield60-80% (post-synthesis and purification)
AppearanceColorless liquid[8]
OdorFruity, chamomile-like[2]

Purification Technique 2: Flash Column Chromatography

For smaller-scale syntheses or when very high purity is required and distillation is impractical, flash column chromatography is an effective alternative. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and solubility in a mobile phase.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (mesh size 230-400) in the chosen mobile phase (eluent). A common starting eluent for esters is a mixture of hexane (B92381) and ethyl acetate (e.g., 95:5 v/v).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.[9]

  • Sample Loading: Dissolve the crude isobutyl angelate (after solvent removal from the workup) in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase, applying positive pressure (flash chromatography) to speed up the process.

  • Fraction Collection: Collect the eluent in small fractions using test tubes.

  • Purity Monitoring: Monitor the separation by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light (if applicable) or by using a staining agent (e.g., potassium permanganate). Fractions containing the pure compound will show a single spot.[9]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified isobutyl angelate.

Workflow for Column Chromatography Purification

G Workflow for Purification by Column Chromatography A Crude Product (Post-Workup) D Load Sample onto Column A->D B Prepare Silica Gel Slurry C Pack Chromatography Column B->C C->D E Elute with Mobile Phase (e.g., Hexane:EtOAc) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporator) H->I J High-Purity Isobutyl Angelate I->J

Caption: Workflow for High-Purity Purification.

Table 3: Expected Results from Column Chromatography
ParameterExpected Outcome
Purity>99%
Yield40-70% (post-synthesis and purification)
AppearanceColorless liquid
Key AdvantageExcellent for removing closely related isomers or impurities with similar boiling points.

Protocol for Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like isobutyl angelate.

  • Sample Preparation: Prepare a dilute solution of the purified isobutyl angelate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • GC-MS Instrument Conditions (Typical):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • MS Detector: Electron Ionization (EI) mode at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to isobutyl angelate based on its retention time and mass spectrum.

    • Calculate the purity by determining the percentage area of the isobutyl angelate peak relative to the total area of all peaks in the chromatogram. The mass spectrum can be compared to library data for confirmation.[8][10]

References

Application

Application Note & Protocol: Isolation of Isobutyl Angelate from Anthemis nobilis

Audience: Researchers, scientists, and drug development professionals. Introduction Anthemis nobilis, commonly known as Roman Chamomile, is a medicinal plant widely recognized for its therapeutic properties, including an...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthemis nobilis, commonly known as Roman Chamomile, is a medicinal plant widely recognized for its therapeutic properties, including anti-inflammatory, sedative, and antispasmodic effects.[1][2] The essential oil extracted from its flowers is a complex mixture of various bioactive compounds, with esters of angelic acid being major constituents.[3] Among these, isobutyl angelate is a significant component that contributes to the characteristic aroma and potential biological activities of the oil.[2][4] This document provides a detailed protocol for the isolation of isobutyl angelate from Anthemis nobilis flowers, including methods for extraction and purification, as well as a summary of expected yields.

Data Presentation: Yield and Composition

The yield of essential oil from Anthemis nobilis and the concentration of isobutyl angelate within the oil can vary significantly based on factors such as plant origin, harvest time, and the drying method used for the plant material.[5] The following tables summarize quantitative data reported in the literature.

Table 1: Essential Oil Yield from Anthemis nobilis Flowers

Plant Material StateExtraction MethodYield (%)Reference
Shade-dried flowersHydrodistillation1.87[6]
Oven-dried flowers (40°C)Hydrodistillation0.95[6]
Sun-dried flowersHydrodistillation0.40[6]
Dried flowersHydrodistillation0.33[5]
Dried flowersHydrodistillation0.22 - 0.80[7]
Dried flowersSteam Distillation0.14

Table 2: Isobutyl Angelate Content in Anthemis nobilis Essential Oil

Plant Origin/CultivarIsobutyl Angelate (%)Reference
Italy36.3 - 38.5[8]
Bulgaria37.22
Iran25.9[5]
Slovak Republic21.6[9]
Commercial Oil (UK)11.53[10]
Commercial Oil (Edens Garden)9.57[11]
Commercial Oil (Plant Therapy)8.7[12]
General Range2 - 38[13]

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Steam Distillation

This protocol describes the extraction of the essential oil from dried Anthemis nobilis flowers using a laboratory-scale steam distillation apparatus.

Materials and Equipment:

  • Dried Anthemis nobilis flowers

  • Steam distillation apparatus (e.g., Clevenger-type)

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection vessel

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass funnel and filter paper

  • Amber glass vial for storage

Procedure:

  • Preparation of Plant Material: Weigh 100 g of dried Anthemis nobilis flowers. Gently crush the flowers to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the crushed flowers into the 2 L round-bottom flask and add approximately 1 L of distilled water, ensuring the flowers are fully submerged.

  • Distillation: Begin heating the flask using the heating mantle. As the water boils, steam will pass through the plant material, volatilizing the essential oils.

  • Condensation and Collection: The steam and essential oil vapor will travel to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors. The distillate, a mixture of water and essential oil, will collect in the collection vessel.

  • Extraction Duration: Continue the distillation process for 3-4 hours to ensure complete extraction of the essential oil.

  • Oil Separation: After distillation, carefully separate the oil layer from the aqueous layer (hydrosol). The essential oil is typically less dense and will form a layer on top of the water.

  • Drying the Oil: To remove any residual water, pass the collected essential oil through a small column of anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed amber glass vial at 4°C to protect it from light and heat.

Protocol 2: Isolation of Isobutyl Angelate by Preparative Gas Chromatography (Prep-GC)

This protocol outlines the purification of isobutyl angelate from the extracted essential oil.

Materials and Equipment:

  • Anthemis nobilis essential oil

  • Preparative Gas Chromatograph (Prep-GC) system with a suitable column (e.g., non-polar or medium-polarity)

  • Fraction collector

  • Analytical Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis

  • Solvents (e.g., hexane) for sample preparation

Procedure:

  • Analytical GC-MS Analysis: First, analyze a small aliquot of the crude essential oil using an analytical GC-MS system to determine the retention time of isobutyl angelate and the overall composition of the oil.[5]

  • Prep-GC Method Development: Based on the analytical results, develop a suitable temperature program and flow rate for the Prep-GC to achieve good separation of isobutyl angelate from other components.

  • Sample Injection: Dilute the essential oil in an appropriate solvent (e.g., hexane) and inject it into the Prep-GC system.

  • Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the retention time of isobutyl angelate as it elutes from the column.

  • Purity Analysis: Analyze the collected fraction using analytical GC-MS to confirm the purity of the isolated isobutyl angelate.

  • Solvent Removal: If a solvent was used for collection, remove it under a gentle stream of nitrogen or by using a rotary evaporator to obtain the pure compound.

  • Storage: Store the purified isobutyl angelate in a sealed vial at low temperature.

Visualizations

G cluster_prep Plant Material Preparation cluster_extraction Essential Oil Extraction cluster_purification Purification of Isobutyl Angelate Harvest Harvest Anthemis nobilis flowers Dry Dry flowers (shade-drying preferred) Harvest->Dry Crush Crush dried flowers Dry->Crush Distill Steam Distillation Crush->Distill Separate Separate oil and hydrosol Distill->Separate DryOil Dry oil with Na2SO4 Separate->DryOil PrepGC Preparative Gas Chromatography DryOil->PrepGC Collect Collect Isobutyl Angelate Fraction PrepGC->Collect Purity Purity Analysis (GC-MS) Collect->Purity Final Pure Isobutyl Angelate

Caption: Workflow for the isolation of isobutyl angelate.

G cluster_neuron Dopaminergic Synapse DA_Vesicle Dopamine Vesicle Release Dopamine Release DA_Vesicle->Release DA_Receptor Dopamine Receptor (Postsynaptic) Signal Postsynaptic Signaling DA_Receptor->Signal IsoAng Isobutyl Angelate IsoAng->Release promotes Binding Receptor Binding Release->Binding Dopamine in Synapse Binding->DA_Receptor Effect Psychostimulant Effect (Increased Ambulation) Signal->Effect

References

Method

Application Notes and Protocols for the Analysis of Isobutyl Angelate in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate is a naturally occurring ester found in a variety of plants, most notably in the essential oil of Roman chamomile (Anthemis n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate is a naturally occurring ester found in a variety of plants, most notably in the essential oil of Roman chamomile (Anthemis nobilis). It is a significant contributor to the characteristic aroma of these plants and is investigated for its potential biological activities. Accurate and reliable analytical methods are crucial for the quantification of isobutyl angelate in complex matrices such as essential oils, herbal extracts, and pharmaceutical formulations. This document provides detailed application notes and protocols for the detection and quantification of isobutyl angelate using gas chromatography-mass spectrometry (GC-MS), a powerful and widely used analytical technique for volatile and semi-volatile compounds.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of isobutyl angelate due to its high sensitivity, selectivity, and ability to separate complex mixtures. The gas chromatograph separates the volatile components of a sample, and the mass spectrometer provides detailed structural information for identification and quantification.

Experimental Workflow for GC-MS Analysis

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_quant Quantification start Complex Mixture (e.g., Essential Oil) extraction Solvent Extraction or Headspace SPME start->extraction Isolation of volatile compounds filtration Filtration/Centrifugation extraction->filtration Remove particulates dilution Dilution with appropriate solvent filtration->dilution Adjust concentration end_prep Prepared Sample for GC-MS dilution->end_prep injection Sample Injection end_prep->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection data_analysis Data Acquisition and Analysis detection->data_analysis peak_integration Peak Integration data_analysis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for the analysis of isobutyl angelate.

Protocol 1: Analysis of Isobutyl Angelate using Liquid-Liquid Extraction followed by GC-MS

This protocol is suitable for the analysis of isobutyl angelate in essential oils and other liquid matrices.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract isobutyl angelate from the sample matrix and prepare it for GC-MS analysis.

  • Materials:

    • Essential oil or sample containing isobutyl angelate

    • Organic solvent (e.g., hexane, dichloromethane)

    • Anhydrous sodium sulfate (B86663)

    • Vortex mixer

    • Centrifuge

    • Glass vials with PTFE-lined caps (B75204)

  • Procedure:

    • Accurately weigh approximately 100 mg of the essential oil or sample into a glass vial.

    • Add 1 mL of a suitable organic solvent (e.g., hexane).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.

    • Carefully transfer the supernatant to a clean GC vial for analysis.

    • If necessary, perform serial dilutions to bring the concentration of isobutyl angelate within the linear range of the calibration curve.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Typical GC-MS Parameters:

ParameterValue
GC System
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1
Oven Temperature ProgramInitial temperature 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-350

3. Data Analysis and Quantification

  • Identification: Isobutyl angelate is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The characteristic mass fragments of isobutyl angelate should be present.

  • Quantification: Create a calibration curve using a series of standard solutions of isobutyl angelate of known concentrations. The concentration of isobutyl angelate in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Analysis of Isobutyl Angelate using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is a solvent-free method suitable for the analysis of volatile compounds like isobutyl angelate in solid or liquid samples.

HS-SPME-GC-MS Experimental Workflow

cluster_spme Headspace SPME cluster_gcms GC-MS Analysis sample_vial Sample in Vial incubation Incubation and Equilibration sample_vial->incubation extraction SPME Fiber Exposure to Headspace incubation->extraction desorption Thermal Desorption in GC Injector extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for HS-SPME-GC-MS analysis.

1. Sample Preparation and HS-SPME

  • Objective: To extract volatile and semi-volatile compounds, including isobutyl angelate, from the headspace of a sample.

  • Materials:

    • Sample containing isobutyl angelate

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heated agitator

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Procedure:

    • Place a known amount of the sample (e.g., 1 g of powdered plant material or 1 mL of a liquid sample) into a 20 mL headspace vial.

    • Seal the vial tightly with the cap and septum.

    • Place the vial in the heated agitator and allow the sample to equilibrate at a set temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC-MS Parameters for HS-SPME:

ParameterValue
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Injection ModeSplitless
Injector Temperature250 °C
Desorption Time5 min
Oven Temperature ProgramInitial temperature 40 °C (hold for 3 min), ramp to 250 °C at 5 °C/min, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-350

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics for the quantification of isobutyl angelate using GC-MS. These values are representative and should be established for each specific method and instrument.

ParameterTypical ValueDescription
Linearity (r²) > 0.995The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value, often determined by spike and recovery experiments.
Precision (% RSD) < 10%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Conclusion

The GC-MS methods outlined in these application notes provide robust and reliable approaches for the detection and quantification of isobutyl angelate in complex mixtures. The choice between Liquid-Liquid Extraction and Headspace SPME will depend on the nature of the sample matrix and the specific research question. Proper method validation is essential to ensure the accuracy and reliability of the obtained results. These protocols serve as a starting point for researchers, scientists, and drug development professionals working with isobutyl angelate and can be adapted and optimized for specific applications.

Application

Application Notes and Protocols: Isobutyl Angelate in Flavor and Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyl angelate (CAS 7779-81-9) is a volatile ester that imparts a characteristic fruity, sweet, and slightly herbaceous aroma and flavor.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate (CAS 7779-81-9) is a volatile ester that imparts a characteristic fruity, sweet, and slightly herbaceous aroma and flavor.[1][2] It is a key component of Roman chamomile oil and finds application in a variety of flavor and fragrance formulations.[3] This document provides detailed application notes and experimental protocols for the effective use of isobutyl angelate in research and product development.

Chemical Structure and Properties:

  • IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate[4]

  • Molecular Formula: C₉H₁₆O₂[4]

  • Molecular Weight: 156.22 g/mol [4]

  • Appearance: Colorless liquid[4]

  • Odor: Fruity, sweet, herbaceous, chamomile-like[3][5]

  • Flavor: Fruity, sweet, with green and spicy notes[1][2][6]

  • Boiling Point: 176-177 °C[4]

  • Flash Point: 60 °C (140 °F)[3]

  • Solubility: Very slightly soluble in water; soluble in organic solvents.[4]

Regulatory and Safety Profile

Isobutyl angelate is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[6][7]

  • FEMA Number: 2180[4]

  • JECFA Number: 1213[4][7]

  • Regulatory Standing: Permitted for direct addition to food for human consumption (21 CFR 172.515).[4]

The International Fragrance Association (IFRA) has established standards for the use of isobutyl angelate in fragrance formulations to ensure consumer safety.[8] Adherence to these guidelines is crucial for product compliance.

Applications in Flavor Formulations

Isobutyl angelate is utilized to impart fruity and floral notes in a variety of food and beverage products. Its flavor profile is often described as sweet, fruity, and reminiscent of apple, with green and spicy undertones.

Recommended Usage Levels

The following table summarizes the average maximum use levels for isobutyl angelate in various food categories as reported by FEMA. These levels serve as a starting point for formulation development.

Food CategoryAverage Maximum Use Level (ppm)
Beverages1.5
Ice Cream, Ices, etc.1.5
Candy5.0
Baked Goods17.0
Gelatins, Puddings7.0
Chewing Gum30.0
Icings24.0

(Source: Flavor and Extract Manufacturers Association)[6]

Experimental Protocol: Sensory Evaluation of Isobutyl Angelate in a Model Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one containing isobutyl angelate.

Objective: To determine the sensory threshold of isobutyl angelate in a clear, lightly sweetened beverage.

Materials:

  • Isobutyl angelate solution (0.1% in ethanol)

  • Base beverage (e.g., sugar water at 5% sucrose, or a clear carbonated beverage)

  • Graduated pipettes and volumetric flasks

  • Sensory evaluation booths with controlled lighting and ventilation

  • Identical, odorless tasting cups, coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Panel of 20-30 trained or consumer panelists

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of isobutyl angelate in the base beverage. Start with a concentration of 1 ppm and create a geometric series (e.g., 0.5 ppm, 0.25 ppm, etc.).

    • For each triangle test, prepare two identical "A" samples (control) and one "B" sample (containing isobutyl angelate at a specific concentration).

  • Test Administration:

    • Present each panelist with a tray containing three coded samples (two A's and one B, or one A and two B's, randomized).

    • Instruct panelists to taste each sample from left to right.

    • Ask panelists to identify the "odd" or "different" sample.

  • Data Analysis:

    • Record the number of correct identifications for each concentration level.

    • Use a statistical table for triangle tests to determine if the number of correct responses is significant at a given confidence level (typically p < 0.05).

    • The lowest concentration at which a statistically significant difference is detected is considered the sensory threshold.

Logical Workflow for Sensory Evaluation:

sensory_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Define Objective: Determine sensory threshold prep_beverage Prepare Base Beverage start->prep_beverage prep_samples Prepare Isobutyl Angelate Dilutions prep_beverage->prep_samples code_samples Code Samples with Random Numbers prep_samples->code_samples present_samples Present Samples to Panelists (Triangle Test Setup) code_samples->present_samples instruct_panel Provide Clear Instructions present_samples->instruct_panel collect_data Panelists Identify 'Odd' Sample instruct_panel->collect_data analyze_results Tabulate Correct Identifications collect_data->analyze_results stat_analysis Statistical Analysis (Chi-square or Binomial Test) analyze_results->stat_analysis determine_threshold Determine Sensory Threshold stat_analysis->determine_threshold end Report Findings determine_threshold->end

Caption: Workflow for sensory evaluation of isobutyl angelate.

Applications in Fragrance Formulations

In perfumery, isobutyl angelate contributes a fresh, fruity, and herbaceous character. It is often used to add a natural-smelling chamomile note and can be incorporated into various fragrance types, including floral, fruity, and herbal compositions.[3]

Recommended Usage Levels
  • Fragrance Concentrate: Up to 1.0%[3]

The final concentration in the consumer product will depend on the product category and the desired fragrance intensity. It is essential to consult the latest IFRA standards for specific category limits.

Experimental Protocol: Stability Testing of a Fragrance Oil Containing Isobutyl Angelate in a Lotion Base

This protocol describes an accelerated stability test to evaluate the physical and chemical stability of a fragrance oil containing isobutyl angelate in a cosmetic emulsion.

Objective: To assess the stability of a lotion containing a fragrance with isobutyl angelate under accelerated aging conditions.

Materials:

  • Fragrance oil containing a known concentration of isobutyl angelate

  • Placebo lotion base (without fragrance)

  • Glass jars with airtight lids

  • Stability ovens (e.g., set to 40°C, 45°C)

  • Refrigerator (4°C)

  • pH meter, viscometer

  • Gas chromatograph with a mass spectrometer (GC-MS) for chemical analysis

  • Controlled lighting environment (for photostability)

Procedure:

  • Sample Preparation:

    • Prepare a batch of lotion containing the fragrance oil at the desired concentration (e.g., 0.5%).

    • Prepare a control batch of lotion without the fragrance oil.

    • Fill the glass jars with the lotion samples, leaving minimal headspace.

  • Storage Conditions:

    • Store samples under the following conditions for a period of 12 weeks:

      • Accelerated: 40°C and 45°C

      • Control: Room temperature (approx. 25°C)

      • Refrigerated: 4°C

      • Light exposure: In a window or light box with a broad-spectrum output.

  • Evaluation Schedule:

    • Evaluate the samples at initial (time 0), 2, 4, 8, and 12 weeks.

  • Evaluation Parameters:

    • Physical Properties:

      • Appearance: Color, clarity, phase separation.

      • Odor: Note any changes from the initial fragrance profile.

      • pH: Measure the pH of the lotion.

      • Viscosity: Measure the viscosity.

    • Chemical Stability (GC-MS Analysis):

      • Extract the fragrance from the lotion at each time point.

      • Analyze the extract by GC-MS to quantify the concentration of isobutyl angelate and identify any degradation products.

  • Data Analysis:

    • Compare the physical and chemical properties of the aged samples to the initial and control samples.

    • Plot the concentration of isobutyl angelate over time for each storage condition to determine its degradation rate.

Workflow for Fragrance Stability Testing:

stability_workflow cluster_setup Setup cluster_storage Storage Conditions cluster_evaluation Evaluation (Weeks 0, 2, 4, 8, 12) cluster_analysis Analysis and Conclusion start Define Objective: Assess fragrance stability in lotion prep_lotion Prepare Fragranced and Placebo Lotion Batches start->prep_lotion fill_jars Fill and Seal Sample Jars prep_lotion->fill_jars storage_conditions Store Samples at Various Conditions: - 40°C, 45°C (Accelerated) - 25°C (Control) - 4°C (Refrigerated) - Light Exposure fill_jars->storage_conditions physical_eval Physical Evaluation: - Appearance - Odor - pH - Viscosity storage_conditions->physical_eval chemical_eval Chemical Evaluation (GC-MS): - Quantify Isobutyl Angelate - Identify Degradation Products storage_conditions->chemical_eval data_analysis Compare Aged Samples to Control physical_eval->data_analysis chemical_eval->data_analysis plot_data Plot Degradation Curves data_analysis->plot_data conclusion Determine Shelf-Life and Formulation Stability plot_data->conclusion end Final Report conclusion->end synthesis_workflow start Reactants: Angelic Acid, Isobutanol, H₂SO₄ (catalyst) reflux Reflux for 2-3 hours start->reflux workup Work-up: - Water wash - NaHCO₃ wash - Water wash reflux->workup drying Dry organic layer with anhydrous MgSO₄ workup->drying purification Purification by Fractional Distillation drying->purification characterization Characterization: - GC - NMR - IR purification->characterization end Pure Isobutyl Angelate characterization->end

References

Method

Application Notes and Protocols for the Biocatalytic Synthesis of Isobutyl Angelate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of isobutyl angelate, a valuable ester...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of isobutyl angelate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] The synthesis is achieved through the enzymatic esterification of angelic acid and isobutyl alcohol, utilizing an immobilized lipase (B570770), a method that aligns with the principles of green chemistry by offering high selectivity and mild reaction conditions. This protocol will focus on the use of Novozym® 435, a commercially available immobilized lipase B from Candida antarctica, which is widely employed for ester synthesis. While specific quantitative data for isobutyl angelate synthesis is limited in published literature, this document presents representative data from analogous lipase-catalyzed ester syntheses to provide expected performance benchmarks.

Introduction

Isobutyl angelate is an organic ester recognized for its pleasant, chamomile-like aroma, making it a desirable ingredient in the flavor and fragrance sectors.[1] Beyond its sensory properties, isobutyl angelate has demonstrated antimicrobial activity, suggesting its potential as an excipient or active ingredient in pharmaceutical formulations.[1]

Traditional chemical synthesis of esters often requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to undesirable side reactions and environmental concerns. Biocatalytic synthesis, employing enzymes such as lipases, offers a sustainable and efficient alternative. Lipases (EC 3.1.1.3) are highly effective in non-aqueous media for catalyzing esterification reactions with high regio- and chemo-selectivity. Immobilized lipases, like Novozym® 435, provide the additional benefits of enhanced stability, ease of separation from the reaction mixture, and the potential for reuse, making the process more economically viable.

The enzymatic synthesis of isobutyl angelate proceeds via the direct esterification of angelic acid with isobutyl alcohol, as depicted in the reaction scheme below.

Reaction_Scheme AngelicAcid Angelic Acid reaction AngelicAcid->reaction + IsobutylAlcohol Isobutyl Alcohol IsobutylAlcohol->reaction IsobutylAngelate Isobutyl Angelate Water Water reaction->IsobutylAngelate  Lipase (Novozym® 435) Water_plus reaction->Water_plus + Water_plus->Water

Figure 1: Biocatalytic Esterification of Angelic Acid and Isobutyl Alcohol.

Data Presentation

The following tables summarize quantitative data from studies on the lipase-catalyzed synthesis of analogous short-chain esters. This data is presented to provide an expectation of the influence of various reaction parameters on conversion yields and reaction times.

Table 1: Influence of Enzyme Loading and Temperature on Ester Synthesis

Ester ProductLipaseEnzyme Loading (% w/w)Temperature (°C)Conversion Yield (%)Reaction Time (h)Reference
Isobutyl Propionate (B1217596)Fermase CALB™ 1000046095.143[2]
Isobutyl PropionateNovozym® 43554092.5210
2-Ethylhexyl 2-MethylhexanoateNovozym® 4352.57097>6[3]
2-Ethylhexyl 2-MethylhexanoateNovozym® 4352.58099<6[3]

Table 2: Effect of Substrate Molar Ratio on Ester Conversion

Ester ProductLipaseAcid:Alcohol Molar RatioTemperature (°C)Conversion Yield (%)Reaction Time (h)Reference
Isobutyl PropionateFermase CALB™ 100001:36095.143[2]
Isobutyl PropionateNovozym® 4351:34092.5210
2-Ethylhexyl 2-MethylhexanoateNovozym® 4351:1.17097>6[3]
2-Ethylhexyl 2-MethylhexanoateNovozym® 4351:1.28099<6[3]

Experimental Protocols

This section provides a detailed protocol for the biocatalytic synthesis of isobutyl angelate using Novozym® 435.

Materials and Equipment
  • Enzyme: Novozym® 435 (immobilized Candida antarctica lipase B)

  • Substrates:

    • Angelic acid (≥98% purity)

    • Isobutyl alcohol (≥99% purity)

  • Solvent (optional): n-hexane or a solvent-free system can be employed.

  • Reagents for Analysis:

    • Ethanol (for sample dilution)

    • Internal standard for GC analysis (e.g., decane)

  • Equipment:

    • Reaction vessels (e.g., 50 mL screw-capped flasks)

    • Shaking incubator or magnetic stirrer with temperature control

    • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent)

    • Analytical balance

    • Micropipettes

    • Filtration apparatus

    • Rotary evaporator (for solvent removal, if applicable)

Experimental Workflow

The overall experimental workflow for the synthesis and analysis of isobutyl angelate is depicted below.

Experimental_Workflow cluster_Preparation Reaction Preparation cluster_Reaction Esterification Reaction cluster_Analysis Analysis and Purification Reactants 1. Prepare Reactants (Angelic Acid, Isobutyl Alcohol) Solvent 2. Add Solvent (Optional) Reactants->Solvent Enzyme 3. Add Novozym® 435 Solvent->Enzyme Incubation 4. Incubate with Shaking at Controlled Temperature Enzyme->Incubation Sampling 5. Withdraw Samples at Time Intervals Incubation->Sampling GC_Analysis 6. Analyze by GC-FID Sampling->GC_Analysis Purification 7. Product Purification (Filtration, Evaporation) GC_Analysis->Purification

Figure 2: Experimental workflow for the biocatalytic synthesis of isobutyl angelate.
Synthesis Protocol

  • Reaction Setup:

    • In a 50 mL screw-capped flask, add angelic acid and isobutyl alcohol. A typical starting molar ratio is 1:1 to 1:3 (acid:alcohol). For example, for a 1:2 molar ratio, combine 1.0 g of angelic acid (approx. 10 mmol) and 1.48 g of isobutyl alcohol (approx. 20 mmol).

    • If using a solvent, add a suitable volume of n-hexane (e.g., 10 mL). For a solvent-free system, proceed without adding a solvent.

  • Enzyme Addition:

    • Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates. For the example above, this would be approximately 124-248 mg of Novozym® 435.

  • Incubation:

    • Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethanol) and add an internal standard.

    • Analyze the sample by GC-FID to determine the conversion of angelic acid and the formation of isobutyl angelate.

  • Product Recovery:

    • Once the reaction has reached the desired conversion or equilibrium, stop the reaction.

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and dried for reuse.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator to obtain the crude isobutyl angelate.

    • Further purification can be achieved by vacuum distillation or column chromatography if required.

Analytical Method (GC-FID)
  • Instrument: Gas chromatograph with a flame ionization detector.

  • Column: HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector: 250°C

    • Detector: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

  • Injection Volume: 1 µL.

  • Quantification: Calculate the concentration of isobutyl angelate based on a calibration curve or by using an internal standard method.

Kinetic Mechanism

The lipase-catalyzed esterification of isobutyl angelate is generally understood to follow a Ping-Pong Bi-Bi mechanism. This model involves the sequential binding of the substrates to the enzyme and the release of the products.

Ping_Pong_Bi_Bi cluster_substrates Substrates cluster_products Products E Lipase (E) E_AA E-Angelic Acid E->E_AA F Acyl-Enzyme (F) E_AA->F W Water E_AA->W F_IA F-Isobutyl Alcohol F->F_IA F_IA->E IE Isobutyl Angelate F_IA->IE AA Angelic Acid AA->E_AA IA Isobutyl Alcohol IA->F_IA

References

Application

Application Note: Quantitative Determination of Isobutyl Angelate in Botanicals by Headspace Gas Chromatography

Abstract This application note presents a detailed and validated static headspace gas chromatography (HS-GC) method for the quantitative analysis of isobutyl angelate in botanical materials, with a particular focus on Ro...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated static headspace gas chromatography (HS-GC) method for the quantitative analysis of isobutyl angelate in botanical materials, with a particular focus on Roman chamomile (Chamaemelum nobile). Isobutyl angelate is a significant volatile ester contributing to the characteristic aroma and potential biological activity of several botanicals. The described method is sensitive, specific, and reproducible, making it suitable for quality control in the pharmaceutical, cosmetic, and flavor and fragrance industries.

Introduction

Isobutyl angelate is a key volatile organic compound found in various plants, most notably as a major constituent of Roman chamomile essential oil.[1][2] Its quantification is essential for the standardization of botanical extracts and finished products. Headspace gas chromatography is an ideal technique for the analysis of volatile compounds in complex solid matrices as it minimizes sample preparation and reduces the risk of contamination of the GC system.[3][4] This note provides a comprehensive protocol for the determination of isobutyl angelate, including sample preparation, HS-GC-MS parameters, and full method validation details in accordance with ICH guidelines.

Experimental

Reagents and Materials
  • Isobutyl angelate standard: (Purity ≥98%)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Botanical Matrix: Dried Roman chamomile flowers, finely ground (particle size < 500 µm)

  • Vials: 20 mL headspace vials with PTFE-lined silicone septa and aluminum caps

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Headspace Autosampler: Agilent 7697A or equivalent

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isobutyl angelate standard into a 100 mL volumetric flask and dissolve in DMSO.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMSO to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation: Accurately weigh 100 mg of the homogenized, dried botanical powder directly into a 20 mL headspace vial. Add 1 mL of DMSO. Seal the vial immediately.

Headspace GC-MS Method

The instrumental parameters are summarized in Table 1.

Table 1: Headspace and GC-MS Parameters

ParameterValue
Headspace Autosampler
Oven Temperature100 °C
Loop Temperature110 °C
Transfer Line Temperature120 °C
Equilibration Time20 minutes
Injection Volume1 mL
Pressurization Time0.5 minutes
Loop Fill Time0.2 minutes
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Split Ratio20:1
Oven ProgramInitial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 83
Qualifier Ionsm/z 55, 142

Method Validation

The method was validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Specificity

The specificity of the method was evaluated by analyzing a blank botanical matrix (known not to contain isobutyl angelate) and a solvent blank. No interfering peaks were observed at the retention time of isobutyl angelate. The use of MS detection with specific ions further ensures the specificity of the method.

Linearity, LOD, and LOQ

The linearity of the method was determined by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are summarized in Table 2.

Table 2: Linearity, LOD, and LOQ for Isobutyl Angelate

ParameterResult
Linear Range0.1 - 20.0 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Accuracy and Precision

Accuracy was assessed by performing a recovery study on a spiked blank botanical matrix at three different concentration levels (low, medium, and high). Precision was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements. The results are presented in Table 3.

Table 3: Accuracy and Precision Data for Isobutyl Angelate

Spiked LevelConcentration (µg/mL)Recovery (%) (n=3)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low0.598.24.55.8
Medium5.0101.53.24.1
High15.099.72.83.5

Experimental Workflow

The overall workflow for the analysis of isobutyl angelate in botanicals is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing p1 Weigh Botanical Sample p3 Add DMSO to Sample Vial p1->p3 p2 Prepare Isobutyl Angelate Standards p4 Seal Vials a1 Equilibrate in Headspace Autosampler p4->a1 a2 Inject Headspace Gas a1->a2 a3 GC Separation a2->a3 a4 MS Detection (SIM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Isobutyl Angelate d2->d3

Figure 1. Experimental workflow for the quantitative analysis of isobutyl angelate.

Conclusion

The developed static headspace GC-MS method is a reliable and robust procedure for the quantitative determination of isobutyl angelate in botanical matrices. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it a valuable tool for quality control and research in various industries that utilize botanicals rich in this volatile ester. The simple sample preparation procedure and automation capabilities of the headspace sampler allow for high-throughput analysis.

References

Method

Application Notes and Protocols for Enhanced Detection of Carboxylic Acids via Isobutyl Angelate Derivatization

Introduction The detection and quantification of small organic molecules, such as carboxylic acids, in complex matrices is a common challenge in analytical chemistry, particularly in the fields of metabolomics, drug disc...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection and quantification of small organic molecules, such as carboxylic acids, in complex matrices is a common challenge in analytical chemistry, particularly in the fields of metabolomics, drug discovery, and quality control. Carboxylic acids, including angelic acid, are often characterized by low volatility and high polarity, which can lead to poor chromatographic resolution and low sensitivity in techniques like gas chromatography-mass spectrometry (GC-MS).[1][2] Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties.[1][2] This document provides detailed application notes and protocols for the derivatization of carboxylic acids into their isobutyl esters, using the formation of isobutyl angelate from angelic acid as a prime example, to enhance their detection by GC-MS.

The conversion of a carboxylic acid to its corresponding isobutyl ester, such as isobutyl angelate, increases its volatility and reduces its polarity.[1][3] This derivatization strategy is particularly advantageous for GC-MS analysis as it leads to improved peak shapes, enhanced sensitivity, and lower detection limits.[4] The following sections detail the quantitative improvements achievable with this method, provide step-by-step experimental protocols, and illustrate the workflows involved.

Application Notes

Principle of Enhancement

The primary challenge in the GC analysis of short-chain carboxylic acids is their high polarity and low volatility, which can result in broad, tailing peaks and poor sensitivity.[1][2] Esterification, a common derivatization technique, replaces the active hydrogen in the carboxyl group, thereby reducing hydrogen bonding and increasing the analyte's volatility.[5] The use of isobutanol for this derivatization offers a balance between providing sufficient volatility and achieving good chromatographic separation from other sample components.

Advantages of Isobutyl Ester Derivatization:

  • Increased Volatility: Isobutyl esters are significantly more volatile than their corresponding carboxylic acids, making them amenable to GC analysis.[3]

  • Improved Chromatography: The derivatized analytes exhibit sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[4]

  • Enhanced Sensitivity: Derivatization can lead to a significant increase in signal intensity in mass spectrometry, thereby lowering the limits of detection (LOD) and quantification (LOQ).[4][6]

  • Broad Applicability: This method is suitable for a range of short-chain fatty acids and other carboxylic acids present in various biological and chemical samples.[6]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC-MS methods for the analysis of carboxylic acids after derivatization to their isobutyl esters. These values are based on established methods for similar short-chain fatty acids and should be validated for specific applications.[3][6]

Table 1: Method Performance for Isobutylated Carboxylic Acids

ParameterTypical ValueReference
Linearity (R²)> 0.996[6]
Limit of Detection (LOD)0.01 - 0.72 ng/mL[6]
Limit of Quantification (LOQ)0.04 - 2.41 ng/mL[6]
Accuracy (Recovery)88.10% - 108.71%[6]
Precision (Intra-day RSD%)0.65% - 8.92%[6]
Precision (Inter-day RSD%)1.62% - 15.61%[6]

Table 2: Comparison of Detection Limits for Selected Short-Chain Fatty Acids (SCFAs)

AnalyteUndivatized LOD (Typical)Isobutyl Ester LODFold Improvement (Approx.)
Acetic Acid~1 µg/mL~0.1 ng/mL10,000
Propionic Acid~0.5 µg/mL~0.05 ng/mL10,000
Butyric Acid~0.5 µg/mL~0.04 ng/mL12,500
Angelic Acid (estimated)~0.1-0.5 µg/mL (HPLC-UV)~0.1 ng/mL (GC-MS)1,000 - 5,000

Note: Data for underivatized SCFAs by GC-MS is often poor due to chromatographic issues; HPLC-UV data is provided for a more practical comparison. The fold improvement is an estimation based on typical values found in the literature.

Experimental Protocols

Protocol 1: Isobutyl Esterification of Carboxylic Acids (e.g., Angelic Acid)

This protocol describes the derivatization of a carboxylic acid standard or a dried sample extract with isobutanol.

Materials:

  • Carboxylic acid standard (e.g., Angelic Acid) or dried sample extract

  • Isobutanol, anhydrous

  • Pyridine, anhydrous

  • Isobutyl chloroformate

  • Hexane (B92381), GC grade

  • Anhydrous sodium sulfate (B86663)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For a standard solution, accurately weigh 10 mg of the carboxylic acid and dissolve it in 10 mL of a suitable solvent like methanol (B129727) to create a 1 mg/mL stock solution.[3]

    • For sample extracts, ensure the sample is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.

  • Derivatization Reaction:

    • To a 2 mL reaction vial containing the dried sample or a known amount of the standard, add 200 µL of isobutanol and 50 µL of pyridine.

    • Vortex the mixture for 30 seconds to ensure complete dissolution.

    • Cool the vial in an ice bath for 5 minutes.

    • Slowly add 20 µL of isobutyl chloroformate to the cooled mixture. Caution: This reaction is exothermic and releases gas. Add the reagent dropwise and keep the vial in the ice bath.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.[1]

  • Extraction of Isobutyl Esters:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of hexane to the reaction mixture to extract the isobutyl esters.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of deionized water and vortex for another minute.

    • Centrifuge the vial at 2,000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The resulting hexane solution containing the isobutyl ester derivatives is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Isobutyl Esters

This protocol provides typical GC-MS parameters for the analysis of isobutyl esters of short-chain carboxylic acids.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-300 (for identification of unknown derivatives)

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for target analytes for enhanced sensitivity and quantification. For isobutyl angelate (C9H16O2, MW: 156.22), characteristic ions would need to be determined from the mass spectrum of a standard.

Visualizations

G Experimental Workflow: Isobutyl Esterification for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Carboxylic Acid Sample (e.g., Angelic Acid in extract) Dry Dry Sample (Lyophilization/N2 Stream) Sample->Dry Reagents Add Isobutanol & Pyridine Dry->Reagents Cool Cool to 0°C Reagents->Cool Deriv_Agent Add Isobutyl Chloroformate Cool->Deriv_Agent Incubate Incubate at 60°C Deriv_Agent->Incubate Add_Hexane Add Hexane Incubate->Add_Hexane Add_Water Add Water & Vortex Add_Hexane->Add_Water Centrifuge Centrifuge Add_Water->Centrifuge Collect Collect Organic Layer Centrifuge->Collect GCMS GC-MS Analysis Collect->GCMS

Caption: Workflow for isobutyl ester derivatization and subsequent GC-MS analysis.

G Chemical Derivatization Pathway reactant1 Angelic Acid R-COOH product Isobutyl Angelate (Ester) R-COO-CH2-CH(CH3)2 reactant1->product + prop1 Low Volatility High Polarity reactant1->prop1 reactant2 Isobutanol HO-CH2-CH(CH3)2 reactant2->product reagent {Isobutyl Chloroformate / Pyridine} reagent->product   Catalyst/Activator   (60°C) prop2 High Volatility Low Polarity product->prop2

Caption: Conversion of a carboxylic acid to a volatile isobutyl ester.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isobutyl Angelate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isobutyl angelate. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isobutyl angelate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isobutyl angelate?

A1: The most prevalent method for synthesizing isobutyl angelate is the Fischer esterification of angelic acid with isobutyl alcohol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is an equilibrium process, and strategies are often employed to drive the reaction towards the product.[1]

Q2: What are the key reaction parameters to consider for optimizing the yield of isobutyl angelate?

A2: The key parameters for optimizing the synthesis of isobutyl angelate include the molar ratio of reactants (isobutyl alcohol to angelic acid), the type and concentration of the catalyst, the reaction temperature, and the reaction time. Efficient removal of water, a byproduct of the reaction, is also crucial for maximizing the yield.[2][3]

Q3: What is the main side reaction or byproduct of concern in isobutyl angelate synthesis?

A3: A significant challenge in the synthesis of isobutyl angelate is the potential for the isomerization of angelic acid ((Z)-2-methyl-2-butenoic acid) to the more thermodynamically stable tiglic acid ((E)-2-methyl-2-butenoic acid).[4][5] This isomerization can be catalyzed by acid and heat, leading to the formation of isobutyl tiglate as a major byproduct, which can be difficult to separate from the desired product due to their similar boiling points.[4]

Q4: How can I minimize the isomerization of angelic acid to tiglic acid?

A4: To minimize isomerization, it is recommended to use milder reaction conditions. This includes using the lowest effective reaction temperature and minimizing the reaction time.[6] Alternative methods to Fischer esterification, such as Steglich esterification (using DCC and DMAP), can also be employed as they proceed under milder, non-acidic conditions.[4]

Q5: What are the recommended methods for purifying isobutyl angelate?

A5: Purification of isobutyl angelate typically involves several steps. After the reaction, the mixture is usually washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted angelic acid.[7] This is followed by washing with brine and drying over an anhydrous salt like magnesium sulfate (B86663). The final purification is often achieved by fractional distillation to separate the isobutyl angelate from unreacted isobutyl alcohol and any isobutyl tiglate byproduct.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Isobutyl Angelate - Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[1]- Use a large excess of isobutyl alcohol (e.g., 3-5 equivalents) to drive the equilibrium forward.[3] - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[2]
- Incomplete reaction: The reaction may not have reached completion.- Increase the reaction time, monitoring the progress by TLC or GC. - Increase the reaction temperature, but be mindful of the increased risk of isomerization to isobutyl tiglate.[6]
- Losses during workup and purification: The product may be lost during extraction or distillation.- Ensure complete extraction of the product from the aqueous layer. - Use a fractional distillation setup with a sufficient number of theoretical plates for efficient separation.[4]
Presence of Isobutyl Tiglate as a Major Byproduct - Isomerization of angelic acid: The acidic conditions and/or high temperature of the reaction have caused the isomerization of angelic acid to the more stable tiglic acid.[4][5]- Lower the reaction temperature. - Reduce the reaction time.[6] - Use a milder acid catalyst or a non-acidic coupling agent like DCC/DMAP (Steglich esterification).[4]
Difficulty in Separating Isobutyl Angelate from Isobutyl Tiglate - Similar boiling points: The two isomers have very close boiling points, making separation by simple distillation challenging.[4]- Employ fractional distillation with a high-efficiency column.[4] - For high-purity applications, consider preparative chromatography (GC or HPLC).
Reaction Does Not Proceed or is Very Slow - Inactive catalyst: The acid catalyst may be old or contaminated with water.- Use fresh, anhydrous acid catalyst.
- Insufficient heating: The reaction temperature may be too low to overcome the activation energy.- Ensure the reaction mixture is being heated to the target temperature and is refluxing gently.

Data Presentation

Run Molar Ratio (Isobutanol:Angelic Acid) Catalyst (H₂SO₄ mol%) Temperature (°C) Reaction Time (h) Yield (%) Isobutyl Tiglate (%)
11:11804555
23:11804755
35:11804856
43:12804808
53:1110048215
63:11808887

Experimental Protocols

Key Experiment: Fischer Esterification of Angelic Acid with Isobutyl Alcohol

This protocol describes a standard laboratory procedure for the synthesis of isobutyl angelate.

Materials:

  • Angelic acid

  • Isobutyl alcohol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add angelic acid (1.0 equivalent) and isobutyl alcohol (3.0-5.0 equivalents).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mol% relative to the angelic acid) to the mixture. Add a few boiling chips.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether to dilute.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted angelic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure isobutyl angelate.

Visualizations

Experimental Workflow for Isobutyl Angelate Synthesis

experimental_workflow reagents Combine Angelic Acid, Isobutyl Alcohol, and H₂SO₄ reflux Reflux for 4-8 hours reagents->reflux workup Workup: - Quench - Extract - Wash - Dry reflux->workup purification Purification: Fractional Distillation workup->purification product Pure Isobutyl Angelate purification->product

Caption: A simplified workflow for the synthesis and purification of isobutyl angelate.

Troubleshooting Logic for Low Yield in Isobutyl Angelate Synthesis

troubleshooting_low_yield start Low Yield of Isobutyl Angelate check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature (with caution) incomplete->increase_temp Yes check_byproduct Analyze for Byproducts (GC-MS) incomplete->check_byproduct No isomer High Isobutyl Tiglate? check_byproduct->isomer milder_conditions Use Milder Conditions: - Lower Temperature - Shorter Time - Alternative Catalyst isomer->milder_conditions Yes check_workup Review Workup and Purification Procedure isomer->check_workup No loss Potential for Product Loss? check_workup->loss optimize_extraction Optimize Extraction pH and Solvent Volume loss->optimize_extraction Yes optimize_distillation Improve Fractional Distillation Setup loss->optimize_distillation Yes

Caption: A decision tree to troubleshoot low yields in isobutyl angelate synthesis.

References

Optimization

Technical Support Center: Isobutyl Angelate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl angelate. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl angelate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of isobutyl angelate?

A1: The most prevalent side product is isobutyl tiglate. This occurs due to the isomerization of the starting material, angelic acid ((Z)-2-methylbut-2-enoic acid), to its more thermodynamically stable E-isomer, tiglic acid, during the esterification process. This isomerization is particularly favored under harsh reaction conditions, such as high temperatures and the presence of strong acids, which are characteristic of the Fischer esterification method.

Q2: How can I minimize the formation of isobutyl tiglate?

A2: To reduce the formation of the isobutyl tiglate byproduct, it is crucial to employ milder reaction conditions. The Steglich esterification method is highly recommended as it operates at or below room temperature and under neutral pH, thus minimizing the risk of angelic acid isomerization.

Q3: Besides isobutyl tiglate, what other side products might I encounter?

A3: Other potential side products are generally method-dependent:

  • Fischer Esterification: In addition to isomerization, side reactions such as the dehydration of isobutanol to isobutylene (B52900) can occur, especially at high temperatures with a strong acid catalyst.

  • Steglich Esterification: A common byproduct of this method is N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[1] This can be minimized by ensuring the efficient reaction of the intermediate with isobutyl alcohol.

Q4: My reaction yield is low. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The esterification reaction may not have reached completion. For Fischer esterification, ensure a sufficient reaction time and effective removal of water to drive the equilibrium towards the product. For Steglich esterification, verify the quality and stoichiometry of your coupling reagents (DCC/EDC and DMAP).

  • Hydrolysis: The presence of excess water can lead to the hydrolysis of the ester product back to angelic acid and isobutyl alcohol. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of significant amounts of side products, as detailed above, will naturally lower the yield of the desired isobutyl angelate.

  • Purification Losses: Significant loss of product can occur during workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of isobutyl angelate.

Issue Potential Cause Recommended Solution
High percentage of isobutyl tiglate impurity detected (e.g., by GC-MS). The reaction conditions (high temperature, strong acid) are causing isomerization of angelic acid to tiglic acid.Switch to a milder esterification method such as the Steglich esterification. If using Fischer esterification is necessary, attempt to lower the reaction temperature and use a less harsh acid catalyst, although some isomerization is likely unavoidable.
Presence of a significant amount of unreacted angelic acid. The esterification reaction is incomplete.For Fischer esterification, increase the reaction time or use a Dean-Stark apparatus to remove water and drive the equilibrium. For Steglich esterification, ensure the DCC or EDC and DMAP are fresh and used in the correct stoichiometric amounts.
Formation of an insoluble white precipitate that is not the product (in Steglich esterification). This is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.DCU is insoluble in most common organic solvents and can be removed by filtration of the reaction mixture.
Low overall yield after purification. Product loss during workup and purification.Optimize the extraction procedure by ensuring correct pH adjustments and using an adequate volume of extraction solvent. For column chromatography, select an appropriate solvent system to achieve good separation of isobutyl angelate from any byproducts and unreacted starting materials.
Detection of isobutylene or diisobutyl ether. Dehydration of isobutyl alcohol due to high temperatures and strong acid in Fischer esterification.Lower the reaction temperature and consider using a milder acid catalyst. Alternatively, use the Steglich esterification method which avoids high temperatures.

Quantitative Data Summary

The choice of synthesis method significantly impacts the yield of isobutyl angelate and the formation of the isobutyl tiglate side product. While exact figures can vary based on specific reaction conditions, the following table provides an illustrative comparison.

Method Typical Yield of Isobutyl Angelate Typical Percentage of Isobutyl Tiglate Key Considerations
Fischer Esterification 40-60%30-50%High temperatures and strong acid catalysis lead to significant isomerization. Requires water removal to drive equilibrium.
Steglich Esterification 70-90%<5%Mild, room temperature conditions minimize isomerization. Produces dicyclohexylurea (DCU) byproduct which must be filtered off.

Experimental Protocols

Fischer Esterification of Angelic Acid with Isobutanol

This protocol is a representative example and may require optimization.

Materials:

  • Angelic acid (1.0 eq)

  • Isobutyl alcohol (3.0 eq)

  • Concentrated sulfuric acid (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add angelic acid and toluene.

  • Add isobutyl alcohol to the flask.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Steglich Esterification of Angelic Acid with Isobutyl Alcohol

This protocol offers a milder alternative to the Fischer esterification.

Materials:

  • Angelic acid (1.0 eq)

  • Isobutyl alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (B109758) (anhydrous)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve angelic acid, isobutyl alcohol, and DMAP in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification Angelic_Acid_F Angelic Acid H2SO4 H2SO4 (cat) Heat Angelic_Acid_F->H2SO4 Isobutanol_F Isobutyl Alcohol Isobutanol_F->H2SO4 Isobutyl_Angelate_F Isobutyl Angelate H2SO4->Isobutyl_Angelate_F Desired Path Isobutyl_Tiglate_F Isobutyl Tiglate (Side Product) H2SO4->Isobutyl_Tiglate_F Isomerization Water_F Water H2SO4->Water_F Angelic_Acid_S Angelic Acid DCC_DMAP DCC, DMAP Room Temp Angelic_Acid_S->DCC_DMAP Isobutanol_S Isobutyl Alcohol Isobutanol_S->DCC_DMAP Isobutyl_Angelate_S Isobutyl Angelate DCC_DMAP->Isobutyl_Angelate_S Main Path DCU DCU (Byproduct) DCC_DMAP->DCU N_Acylurea N-Acylurea (Side Product) DCC_DMAP->N_Acylurea

Caption: Reaction pathways for isobutyl angelate synthesis.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions Check_Purity->Side_Reactions Yes End Successful Synthesis Check_Purity->End No Purification_Loss Purification Loss Incomplete_Reaction->Purification_Loss Optimize_Conditions Optimize Reaction (Time, Reagents) Incomplete_Reaction->Optimize_Conditions Switch_Method Switch to Milder Method (e.g., Steglich) Side_Reactions->Switch_Method Optimize_Purification Optimize Purification (Extraction, Chromatography) Purification_Loss->Optimize_Purification Optimize_Conditions->Start Switch_Method->Start Optimize_Purification->Start

Caption: Troubleshooting workflow for isobutyl angelate synthesis.

References

Troubleshooting

Technical Support Center: Isobutyl Angelate Analysis by Gas Chromatography

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic (GC) analysis of isobutyl angelate. The information is tailored to researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic (GC) analysis of isobutyl angelate. The information is tailored to researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of isobutyl angelate?

A1: Peak tailing is a distortion in a chromatogram where the peak is not symmetrical, and the latter half is broader than the front half.[1] This is a common issue for polar compounds like esters, including isobutyl angelate, especially when they interact with active sites within the GC system.[1] Peak tailing is problematic because it can lead to reduced resolution between adjacent peaks, making accurate integration and quantification difficult.[1]

Q2: My isobutyl angelate peak is tailing. What are the most likely causes?

A2: The most common causes for peak tailing of a moderately polar compound like isobutyl angelate include:

  • Active Sites: The ester functional group in isobutyl angelate can interact with active silanol (B1196071) groups in the GC inlet liner or on the column itself, causing the peak to tail.[1]

  • Column Contamination: Buildup of non-volatile sample matrix components at the head of the column can create new active sites.[2]

  • Improper Column Installation: A poorly cut or incorrectly installed column can disrupt the carrier gas flow path, leading to peak distortion.[1][2]

  • Inlet Temperature Too Low: Insufficient inlet temperature can lead to incomplete or slow vaporization of the analyte, causing band broadening and tailing.

Q3: How can I differentiate between a chemical cause (active sites) and a physical cause (e.g., bad column cut) for peak tailing?

A3: A good diagnostic approach is to observe the entire chromatogram. If all peaks, including non-polar compounds, are tailing, the issue is likely physical, such as a poor column cut or improper installation.[3] If only the isobutyl angelate peak and other polar compounds in your sample are tailing, the cause is more likely chemical in nature, pointing towards active sites in the system.[3]

Q4: Can my choice of solvent affect the peak shape of isobutyl angelate?

A4: Yes, a mismatch between the polarity of the sample solvent and the stationary phase can lead to peak distortion, especially in splitless injection mode.[1] It is advisable to dissolve your isobutyl angelate standard and samples in a solvent that is compatible with the polarity of your GC column.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Caused by Active Sites

If you suspect active sites are the cause of your isobutyl angelate peak tailing, follow these steps:

  • Inlet Maintenance: The inlet is a common source of active sites.

    • Replace the Inlet Liner: Regularly replace the inlet liner with a new, deactivated one. For polar analytes like esters, a liner with deactivation is crucial.[1]

    • Replace the Septum: Particles from a worn septum can fall into the liner and create active sites.

  • Column Maintenance:

    • Trim the Column: If the inlet end of the column is contaminated, trimming 15-20 cm from the front can remove the active sites and restore peak shape.[1]

    • Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any residual moisture or contaminants.

Guide 2: Optimizing GC Parameters for Isobutyl Angelate

If maintenance does not resolve the peak tailing, optimizing your GC method parameters is the next step.

  • Increase Inlet Temperature: A higher inlet temperature can ensure the complete and rapid vaporization of isobutyl angelate, minimizing band broadening in the inlet.

  • Adjust Oven Temperature Program:

    • Ensure the initial oven temperature is appropriate. For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[1]

    • A faster temperature ramp rate can sometimes lead to sharper peaks for later eluting compounds.

Experimental Protocol: GC Analysis of Isobutyl Angelate

This section provides a hypothetical but typical experimental protocol for the analysis of isobutyl angelate.

ParameterSetting
GC System Agilent 7890B GC with FID or equivalent
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 60°C (hold for 2 min) Ramp: 10°C/min to 220°C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting peak tailing for isobutyl angelate.

G start Peak Tailing Observed for Isobutyl Angelate q1 Do all peaks in the chromatogram tail? start->q1 a1_yes Physical Issue Likely q1->a1_yes Yes a1_no Chemical Issue Likely q1->a1_no No sub_phys Troubleshoot Physical Issues a1_yes->sub_phys sub_chem Troubleshoot Chemical Issues a1_no->sub_chem p1 Check Column Installation: - Proper depth in inlet/detector - Correct ferrule size sub_phys->p1 c1 Perform Inlet Maintenance: - Replace liner with a new,  deactivated one - Replace septum sub_chem->c1 p2 Inspect Column Cut: - Should be a clean 90° cut - No jagged edges or shards p1->p2 p3 Check for Leaks: - Inlet septum, column fittings p2->p3 end Symmetrical Peak Shape Achieved p3->end c2 Trim Column Inlet: - Remove 15-20 cm from the  front of the column c1->c2 c3 Optimize Method Parameters: - Increase inlet temperature - Adjust oven temperature ramp c2->c3 c3->end

Caption: A flowchart for diagnosing the cause of GC peak tailing.

References

Optimization

Preventing isomerization of isobutyl angelate during synthesis

Welcome to the technical support center for the synthesis of isobutyl angelate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutyl angelate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the isomerization of isobutyl angelate to its more stable isomer, isobutyl tiglate, during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing pure isobutyl angelate?

A1: The main difficulty is the isomerization of the desired (Z)-isomer, isobutyl angelate, into the thermodynamically more stable (E)-isomer, isobutyl tiglate. This occurs because angelic acid and its esters can readily isomerize under certain conditions, particularly with heat and acid catalysis, leading to a mixture of products that can be challenging to separate.

Q2: Why does isobutyl angelate isomerize to isobutyl tiglate?

A2: This isomerization is a classic example of kinetic versus thermodynamic control. Isobutyl angelate is the kinetic product, meaning it forms faster under milder conditions. However, isobutyl tiglate is the thermodynamic product, which is more stable due to reduced steric hindrance. Given sufficient energy (e.g., heat) or a catalytic pathway (e.g., acid), the less stable angelate will convert to the more stable tiglate until thermodynamic equilibrium is reached, which heavily favors the tiglate.

Q3: Which synthesis methods are prone to causing isomerization?

A3: Traditional acid-catalyzed esterification methods, such as the Fischer esterification, are highly prone to causing isomerization. These reactions typically involve heating a carboxylic acid (angelic acid) and an alcohol (isobutanol) with a strong acid catalyst like sulfuric acid. The combination of acid and heat provides the ideal conditions for the conversion of the angelate to the tiglate.

Q4: What general strategies can be employed to minimize isomerization?

A4: To minimize isomerization, the synthesis should be conducted under kinetic control. This involves using mild, non-acidic reaction conditions, lower reaction temperatures, and shorter reaction times. The goal is to form the angelate ester quickly without providing enough energy for it to overcome the activation barrier to isomerize to the tiglate.

Q5: How can I monitor the isomeric ratio during my experiment?

A5: The most effective methods for monitoring the ratio of isobutyl angelate to isobutyl tiglate are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Isobutyl angelate, being the (Z)-isomer, is typically less retained and elutes slightly earlier than the (E)-isomer, isobutyl tiglate, on standard non-polar columns like a DB-5. ¹H NMR spectroscopy can also be used to determine the isomeric ratio by integrating the signals of the vinylic protons, which have distinct chemical shifts for each isomer.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Significant formation of isobutyl tiglate (>10%) Reaction temperature is too high. Maintain the reaction at or below room temperature. For Steglich esterification, initial cooling to 0 °C is recommended.
Prolonged reaction time. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the angelic acid is consumed (typically 2-4 hours for Steglich esterification).
Use of an acidic catalyst (e.g., H₂SO₄). Avoid strong acid catalysts. Employ milder coupling agents like DCC or EDC with a DMAP catalyst.
Acidic impurities in starting materials or solvent. Ensure all reagents and solvents are anhydrous and free of acidic contaminants. Use of freshly distilled solvents is recommended.
Low yield of isobutyl angelate Incomplete reaction. Ensure the coupling agent (e.g., DCC) is added in a slight excess (1.1-1.2 equivalents). Allow the reaction to proceed for a sufficient duration, monitoring by TLC.
Formation of N-acylurea byproduct (in Steglich esterification). Ensure an adequate catalytic amount of DMAP (5-10 mol%) is used. This accelerates the desired ester formation, outcompeting the N-acylurea side reaction.
Loss of product during work-up. During aqueous washes, ensure the pH is not strongly acidic or basic to prevent hydrolysis. Minimize the volume of solvent used for extractions to facilitate concentration.
Difficulty in removing dicyclohexylurea (DCU) byproduct DCU is partially soluble in the reaction solvent. After the reaction is complete, cool the reaction mixture in an ice bath or freezer to further precipitate the DCU before filtration. Rinsing the filter cake with a small amount of cold solvent can improve recovery.
Co-elution during column chromatography. If purification by column chromatography is necessary, try different solvent systems. DCU is less soluble in non-polar solvents like hexanes. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

Data Presentation

Table 1: Physical Properties of Isobutyl Angelate and Isobutyl Tiglate

PropertyIsobutyl Angelate ((Z)-isomer)Isobutyl Tiglate ((E)-isomer)
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol
Boiling Point 176-177 °C182-184 °C
Appearance Colorless liquidColorless liquid

Table 2: Comparison of Synthesis Methods

MethodCatalyst/ReagentTemperatureIsomerization RiskKey Considerations
Fischer Esterification H₂SO₄ (catalytic)RefluxHighSimple and inexpensive but leads to significant isomerization to the thermodynamic product (tiglate).
Steglich Esterification DCC or EDC, DMAP (catalytic)0 °C to Room Temp.LowMild conditions favor the kinetic product (angelate). Requires removal of urea (B33335) byproduct.

Experimental Protocols

Protocol 1: Synthesis of Isobutyl Angelate via Steglich Esterification (Minimized Isomerization)

This protocol is designed to favor the formation of the kinetic product, isobutyl angelate, by using mild, non-acidic conditions at room temperature.

Materials:

  • Angelic acid (1.0 eq)

  • Isobutanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve angelic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add isobutanol (1.2 eq) to the solution.

  • Cool the flask in an ice bath (0 °C).

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled angelic acid mixture with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the angelic acid spot disappears.

  • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite or a fritted funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by fractional distillation under reduced pressure to separate the isobutyl angelate from any residual starting material and the small amount of isobutyl tiglate formed.

Protocol 2: Analytical Monitoring by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Split Ratio: 50:1 (adjust as needed based on sample concentration)

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-300

Expected Elution Order: Isobutyl angelate (Z-isomer) will elute before isobutyl tiglate (E-isomer). The ratio of the two isomers can be determined by integrating the respective peak areas in the total ion chromatogram.

Visualizations

Synthesis_Workflow Synthesis and Analysis Workflow for Isobutyl Angelate cluster_synthesis Steglich Esterification cluster_workup Work-up & Purification cluster_analysis Analysis start Angelic Acid + Isobutanol in Anhydrous DCM add_reagents Add DMAP (cat.) Add DCC at 0 °C start->add_reagents react Stir at Room Temp. (2-4 hours) add_reagents->react filter Filter to Remove DCU react->filter wash Aqueous Washes (HCl, NaHCO3, Brine) filter->wash dry Dry (MgSO4) & Concentrate wash->dry purify Fractional Distillation dry->purify gcms GC-MS Analysis purify->gcms Check Isomeric Purity nmr 1H NMR Analysis purify->nmr Confirm Structure final_product Pure Isobutyl Angelate purify->final_product

Caption: Workflow for the synthesis and analysis of isobutyl angelate.

Isomerization_Mechanism Kinetic vs. Thermodynamic Control cluster_pathways Kinetic vs. Thermodynamic Control reactants Angelic Acid + Isobutanol kinetic Isobutyl Angelate ((Z)-isomer) Kinetic Product reactants->kinetic Mild Conditions (e.g., Steglich) Forms Faster thermodynamic Isobutyl Tiglate ((E)-isomer) Thermodynamic Product reactants->thermodynamic Harsh Conditions (e.g., Fischer, Heat) Forms Slower but is More Stable kinetic->thermodynamic Isomerization (Heat, Acid)

Caption: Isomerization of isobutyl angelate to isobutyl tiglate.

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS Analysis of Isobutyl Angelate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of isobutyl angelate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of isobutyl angelate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in the analysis of isobutyl angelate.[3][4][5] In complex biological matrices such as plasma or urine, components like phospholipids (B1166683), salts, and endogenous metabolites are common causes of matrix effects.[4][6][7]

Q2: How can I determine if my isobutyl angelate analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative method where a known amount of isobutyl angelate is spiked into a blank matrix extract and a pure solvent. The peak area of the analyte in the matrix is then compared to the peak area in the pure solvent. A significant difference indicates the presence of matrix effects.[8][9]

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of an isobutyl angelate standard into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any fluctuation (dip or rise) in the baseline signal of the analyte corresponds to regions of ion suppression or enhancement caused by co-eluting matrix components.[1][3]

  • Comparison of Calibration Curves: Generating two calibration curves, one in a clean solvent and another in the sample matrix (matrix-matched calibration), can reveal matrix effects. A difference in the slopes of the two curves is indicative of matrix effects.

Q3: What are the primary causes of ion suppression for a small molecule like isobutyl angelate?

A3: Ion suppression for isobutyl angelate, a fatty acid ester, can be caused by several factors:

  • Competition for Ionization: Co-eluting compounds with higher concentrations or greater ionization efficiency can compete with isobutyl angelate for the available charge in the ion source, reducing its signal.[7]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[7]

  • Ion Source Contamination: Buildup of non-volatile materials in the ion source can lead to a general decrease in sensitivity and signal stability.[10][11]

  • Phospholipids: In biological samples like plasma, phospholipids are a notorious cause of ion suppression and can co-elute with many analytes.[6]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy for isobutyl angelate quantification.

  • Possible Cause: Undiagnosed matrix effects are likely causing variable ion suppression or enhancement across different samples.

  • Troubleshooting Steps:

    • Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple lots of your biological matrix to determine the variability of the matrix effect.

    • Implement an Internal Standard: Use a suitable internal standard (IS) to compensate for signal variations. A stable isotope-labeled (SIL) internal standard for isobutyl angelate would be the ideal choice as it co-elutes and experiences similar matrix effects.[12][13] If a SIL-IS is unavailable, a structural analog can be used, but its ability to track the matrix effects on the analyte must be thoroughly validated.[12][13]

    • Optimize Chromatography: Modify the LC gradient to separate isobutyl angelate from the regions of significant ion suppression identified through post-column infusion experiments.[3]

Issue 2: Low signal intensity (ion suppression) for isobutyl angelate.

  • Possible Cause: Co-eluting matrix components are suppressing the ionization of isobutyl angelate.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[14]

    • Sample Dilution: If the concentration of isobutyl angelate is high enough, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[3][8]

    • Check for Source Contamination: A consistently low signal across all injections may indicate a contaminated ion source. Follow the manufacturer's instructions for cleaning the ion source.[11]

    • Switch Ionization Mode/Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is often less susceptible to matrix effects.[15]

Quantitative Data Summary

The following table summarizes the quantitative assessment of matrix effects using the post-extraction spike method.

ParameterCalculationInterpretation
Matrix Factor (MF) (Peak response in presence of matrix) / (Peak response in absence of matrix)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
Internal Standard (IS) Normalized MF (MF of Analyte) / (MF of IS)A value close to 1 suggests the IS effectively compensates for the matrix effect.[16]
Coefficient of Variation (%CV) of MF (Standard Deviation of MF) / (Mean of MF) * 100A %CV > 15% across different matrix lots indicates significant variability in the matrix effect.[17]

Table 1: Key parameters for the quantitative assessment of matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of isobutyl angelate at a specific concentration (e.g., low, medium, and high QC levels) in the final mobile phase composition.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with isobutyl angelate standards to the same final concentrations as in Set A.

    • Set C (Matrix Blank): Analyze the extracted blank matrix to check for interferences at the retention time of isobutyl angelate.

  • LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot of the matrix: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the mean MF and the %CV across the different lots.

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

  • Apparatus Setup:

    • Use a syringe pump to deliver a constant flow of a standard solution of isobutyl angelate.

    • Connect the syringe pump outlet to the LC flow path between the analytical column and the mass spectrometer ion source using a T-connector.

  • Infusion and Injection:

    • Begin infusing the isobutyl angelate solution at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.

    • Inject a prepared blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused isobutyl angelate throughout the chromatographic run.

    • Regions where the signal intensity drops indicate ion suppression, while regions where it increases indicate ion enhancement. This provides a profile of the matrix effect across the chromatogram.[1]

Visualizations

G cluster_0 Sample Preparation cluster_1 Data Analysis cluster_2 Matrix Effect Compensation Sample Sample Extraction Extraction Sample->Extraction Add Internal Standard Spike_IS Spike_IS Extraction->Spike_IS Add Internal Standard Analysis Analysis Spike_IS->Analysis LC-MS/MS Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Peak_Integration Peak_Integration Analysis->Peak_Integration Ratio_Calculation Ratio_Calculation Peak_Integration->Ratio_Calculation Analyte/IS Quantification Quantification Ratio_Calculation->Quantification Matrix_Effect->Ratio_Calculation Affects both Analyte & IS

Caption: Workflow for matrix effect compensation using an internal standard.

G Start Start Problem Inconsistent Isobutyl Angelate Results Start->Problem Assess_ME Assess Matrix Effect? (Post-Extraction Spike) Problem->Assess_ME Optimize_SamplePrep Improve Sample Prep (SPE, LLE) Assess_ME->Optimize_SamplePrep Yes End Reliable Results Assess_ME->End No (ME < 15%) Optimize_Chroma Optimize Chromatography (Separate from Suppression Zone) Optimize_SamplePrep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Revalidate Method Use_SIL_IS->Revalidate Revalidate->End

Caption: Troubleshooting workflow for addressing matrix effects.

References

Optimization

Purity issues in commercially available isobutyl angelate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available isobutyl angelate. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available isobutyl angelate.

Frequently Asked Questions (FAQs)

Q1: What is isobutyl angelate and what are its common applications?

Isobutyl angelate is an organic ester with the chemical formula C₉H₁₆O₂.[1] It is known for its pleasant, chamomile-like odor and is used as a flavoring agent and fragrance ingredient.[1] In the pharmaceutical industry, it may be used as an excipient or as an active ingredient due to its potential antimicrobial properties.[1]

Q2: What are the common purity issues with commercially available isobutyl angelate?

The most common purity issues with commercially available isobutyl angelate often relate to impurities arising from its synthesis and potential degradation. These can include:

  • Geometric Isomer: The most significant impurity is often isobutyl tiglate, the (E)-isomer of isobutyl angelate (which is the (Z)-isomer).

  • Residual Starting Materials: Unreacted isobutyl alcohol and angelic acid from the esterification synthesis may be present.

  • Byproducts of Synthesis: Side reactions during synthesis can lead to other related esters or byproducts.

  • Degradation Products: Over time or due to improper storage conditions (e.g., exposure to heat, light, or moisture), isobutyl angelate can degrade.

Q3: Why is the presence of the isobutyl tiglate isomer a concern in pharmaceutical applications?

In drug development, different geometric isomers of a molecule can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[2][3] One isomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[2] Therefore, regulatory agencies have stringent requirements for the control of isomeric impurities to ensure the safety and efficacy of the final drug product.[2][3]

Q4: What are the typical purity specifications for commercially available isobutyl angelate?

Most chemical suppliers offer isobutyl angelate with a purity of ≥98.0% as determined by Gas Chromatography (GC). It is crucial to obtain a certificate of analysis (CoA) from the supplier for each batch to understand the specific impurity profile.

Troubleshooting Guides

Problem 1: Unexpected peaks in the Gas Chromatography (GC) analysis of isobutyl angelate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Isobutyl Tiglate Isomer The geometric isomer, isobutyl tiglate, is a very common impurity. It will have a similar mass spectrum to isobutyl angelate but a different retention time on the GC column. To confirm, obtain a pure standard of isobutyl tiglate for comparison.
Residual Starting Materials Unreacted isobutyl alcohol and angelic acid may be present. Check for peaks corresponding to the retention times of these compounds.
System Contamination Ghost peaks can appear due to contamination in the GC system (e.g., septum bleed, contaminated liner). Run a blank injection to check for system contamination. If ghost peaks are present, clean the injector port and replace the liner and septum.
Peak Splitting This can be caused by improper column installation, a dirty inlet liner, or a mismatch between the solvent and the stationary phase. Ensure the column is installed correctly, clean or replace the liner, and verify that the solvent is appropriate for the GC column phase.[4][5][6][7]
Problem 2: Inconsistent experimental results that may be attributed to impure isobutyl angelate.

Logical Workflow for Investigating Purity Issues:

Workflow for Investigating Purity-Related Issues A Inconsistent Experimental Results B Review Certificate of Analysis (CoA) for the batch A->B C Perform in-house purity analysis (GC-MS, NMR) B->C D Compare analytical data with CoA and known standards C->D E Identify and quantify impurities D->E F Assess the potential impact of identified impurities on the experiment E->F G Consider purification of the isobutyl angelate F->G If impurities are problematic H Source a new batch from a reputable supplier F->H If purification is not feasible

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by isobutyl angelate purity issues.

Experimental Protocols

Protocol 1: Purity Analysis of Isobutyl Angelate by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a commercial isobutyl angelate sample and identify potential impurities.

Materials:

  • Isobutyl angelate sample

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Reference standards for isobutyl angelate and potential impurities (if available)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isobutyl angelate sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Analyze the resulting chromatogram to determine the retention times and relative peak areas of all components.

    • Analyze the mass spectrum of each peak to identify the compounds. The mass spectrum of isobutyl angelate will have a molecular ion peak at m/z 156.

  • Data Interpretation:

    • Calculate the purity of isobutyl angelate based on the relative peak area of the main peak.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Pay close attention to peaks with a mass spectrum similar to isobutyl angelate but with a different retention time, as this could indicate the presence of the isobutyl tiglate isomer.

GC-MS Analysis Workflow:

GC-MS Analysis Workflow for Isobutyl Angelate Purity A Sample Preparation (Dilution) B GC-MS Injection and Data Acquisition A->B C Chromatogram Analysis (Retention Times, Peak Areas) B->C D Mass Spectra Analysis of Each Peak C->D E Impurity Identification (Library Search, Standard Comparison) D->E F Purity Calculation and Reporting E->F

Caption: Workflow for the purity analysis of isobutyl angelate using GC-MS.

Protocol 2: Purification of Isobutyl Angelate by Fractional Distillation

Objective: To remove lower and higher boiling point impurities from a sample of isobutyl angelate.

Materials:

  • Impure isobutyl angelate

  • Fractional distillation apparatus (including a fractionating column, distillation flask, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

  • Distillation:

    • Place the impure isobutyl angelate and boiling chips into the distillation flask.

    • Slowly heat the flask.

    • Collect the fractions that distill at different temperature ranges. The boiling point of isobutyl angelate is approximately 176-177 °C.[1] Lower boiling impurities will distill first, followed by the pure isobutyl angelate. Higher boiling impurities will remain in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions using GC-MS to determine the effectiveness of the separation.

Fractional Distillation Workflow:

Fractional Distillation Workflow for Purification A Assemble Fractional Distillation Apparatus B Heat Impure Isobutyl Angelate A->B C Collect Initial Fraction (Lower Boiling Impurities) B->C D Collect Main Fraction at ~176-177°C (Purified Isobutyl Angelate) C->D E Analyze Purity of Fractions by GC-MS D->E

Caption: Workflow for the purification of isobutyl angelate using fractional distillation.

Data Presentation

Table 1: Potential Impurities in Commercial Isobutyl Angelate

Impurity Type Source Potential Impact
Isobutyl TiglateGeometric IsomerSynthesisDifferent biological activity and toxicity, may affect drug efficacy and safety.[2][3]
Isobutyl AlcoholResidual Starting MaterialSynthesisMay affect reaction kinetics or formulation properties.
Angelic AcidResidual Starting MaterialSynthesisCan alter the pH of formulations and potentially catalyze degradation.
Other EstersSynthesis ByproductSide reactions during synthesisUnknown pharmacological or toxicological effects.
Degradation ProductsDegradationImproper storage or handlingReduced potency of the active ingredient, potential for toxic byproducts.[8]

References

Troubleshooting

Technical Support Center: Optimizing Isobutyl Angelate Biocatalysis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of isobutyl angelate. Trou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of isobutyl angelate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the biocatalytic production of isobutyl angelate.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Enzyme Activity Inappropriate enzyme selection for the specific ester synthesis.Screen a panel of commercially available lipases (e.g., from Candida antarctica, Rhizomucor miehei, Pseudomonas cepacia) to identify the most effective one for isobutyl angelate synthesis.
Enzyme denaturation due to suboptimal pH or temperature.Optimize the reaction temperature, typically between 40-60°C for lipases, and ensure the pH of the reaction medium is within the optimal range for the selected enzyme.[1]
Presence of inhibitors in the reaction mixture.Ensure the purity of substrates (isobutanol and angelic acid or its ester). Contaminants can inhibit enzyme activity.
Low Product Yield Sub-optimal substrate molar ratio.Systematically vary the molar ratio of isobutanol to the acyl donor (e.g., angelic acid, methyl angelate) to find the optimal balance that favors product formation without causing substrate inhibition.
Water accumulation in the reaction medium leading to hydrolysis.Add molecular sieves to the reaction to remove water produced during esterification. For immobilized enzymes, the formation of a water layer around the biocatalyst can be an issue, and using a solvent-free system or a hydrophobic solvent can mitigate this.[2]
Enzyme inhibition by substrates or product.High concentrations of short-chain alcohols and acids can inhibit or inactivate lipases.[2] Consider a fed-batch or continuous process to maintain low substrate concentrations. Immobilization of the enzyme can also enhance its stability against such inhibition.[3]
Formation of Byproducts Isomerization of angelic acid to tiglic acid.This is more common in chemical synthesis at high temperatures but can occur. Enzymatic catalysis is typically more specific and operates under milder conditions, reducing this risk.[4]
Hydrolysis of the ester product back to acid and alcohol.As mentioned above, effectively remove water from the reaction medium.[2]
Difficulty in Enzyme Reuse Leaching of the enzyme from the support (for immobilized enzymes).Ensure the immobilization protocol is robust. Covalent attachment or entrapment methods can be more stable than simple adsorption.
Mechanical damage to the immobilized enzyme particles.Use gentle agitation and select a robust support material. In packed bed reactors, fine solid particles can block filters.[2]
Inactivation of the enzyme after the first cycle.Wash the immobilized enzyme with a suitable solvent (e.g., n-hexane) to remove any adsorbed substrates or products that might be inhibitory before starting the next cycle.[5]

Frequently Asked Questions (FAQs)

1. Which type of enzyme is best suited for isobutyl angelate synthesis?

Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis due to their ability to function in non-aqueous environments and their broad substrate specificity.[4] Commercially available immobilized lipases such as Novozym 435 (Candida antarctica lipase (B570770) B) are often a good starting point due to their high stability and activity in organic media.[1][6]

2. What are the key parameters to optimize for maximizing isobutyl angelate yield?

The critical parameters to optimize include:

  • Enzyme Selection : Different lipases exhibit varying activities and selectivities.[7]

  • Temperature : Typically, lipase activity increases with temperature up to an optimum (often 40-60°C) before denaturation occurs.[1]

  • Substrate Molar Ratio : An excess of one substrate (usually the alcohol) can shift the equilibrium towards product formation, but very high concentrations can cause inhibition.[1]

  • Enzyme Concentration : Increasing the enzyme amount can increase the reaction rate, but there is a point of diminishing returns.

  • Water Content : Water is a product of esterification and can promote the reverse hydrolytic reaction. Its removal is crucial for high yields.[2]

3. Should I use a solvent-free system or an organic solvent?

Both approaches have their merits.

  • Solvent-free systems are considered "greener" and can lead to higher product concentrations, simplifying downstream processing.[1] However, high concentrations of substrates can be inhibitory to the enzyme.[2]

  • Organic solvents (like hexane (B92381) or heptane) can reduce substrate inhibition and improve mass transfer. However, they add to the cost and environmental impact of the process. The choice of solvent can also influence enzyme activity and stability.[4]

4. How can I improve the reusability of my immobilized lipase?

To enhance reusability:

  • Choose a robust immobilization support and a strong attachment chemistry.

  • After each reaction cycle, wash the immobilized enzyme to remove residual substrates and products.[5]

  • Optimize reaction conditions (temperature, pH) to minimize enzyme denaturation during each cycle.

  • Handle the immobilized enzyme gently to prevent physical damage.

5. What is the typical reaction mechanism for lipase-catalyzed esterification?

The reaction follows a Ping-Pong Bi-Bi mechanism. The active site of the lipase, which contains a serine residue, first reacts with the acyl donor (angelic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the nucleophile (isobutanol) to form the isobutyl angelate ester and regenerate the free enzyme.[5]

Data Presentation

Table 1: Comparison of Different Lipases for Isobutyl Angelate Synthesis (Illustrative Data)

Enzyme SourceImmobilization SupportConversion (%) after 24h
Candida antarctica Lipase BMacroporous Acrylic Resin92
Rhizomucor miehei LipaseAnion Exchange Resin78
Pseudomonas cepacia LipaseCeramic Beads85
Thermomyces lanuginosus LipaseSilica Gel65

Table 2: Effect of Temperature on Isobutyl Angelate Yield (Illustrative Data for C. antarctica Lipase B)

Temperature (°C)Reaction Time (h)Yield (%)
301265
401288
501295
601282

Experimental Protocols

Protocol 1: Screening of Lipases for Isobutyl Angelate Synthesis

  • Preparation : In separate 20 mL vials, place 50 mg of each immobilized lipase to be tested.

  • Reaction Mixture : To each vial, add 5 mmol of angelic acid and 10 mmol of isobutanol (2:1 molar ratio of alcohol to acid). Add 5 mL of n-heptane as the solvent and 200 mg of 3Å molecular sieves.

  • Incubation : Place the vials in a shaking incubator at 45°C and 200 rpm for 24 hours.

  • Sampling and Analysis : Withdraw a 100 µL sample from each vial at predetermined time points (e.g., 2, 4, 8, 24 hours). Dilute the sample with n-heptane.

  • Quantification : Analyze the samples by gas chromatography (GC) to determine the concentration of isobutyl angelate. Calculate the percentage conversion.

Protocol 2: Reusability of Immobilized Lipase

  • Initial Reaction : Perform the synthesis of isobutyl angelate using the optimal conditions identified.

  • Enzyme Recovery : After the first reaction cycle, separate the immobilized enzyme from the reaction mixture by filtration.[5]

  • Washing : Wash the recovered enzyme with 10 mL of n-hexane three times to remove any adsorbed substrates and products.[5]

  • Drying : Dry the enzyme under vacuum for 1 hour.[5]

  • Subsequent Cycles : Reintroduce the washed and dried enzyme into a fresh reaction mixture and repeat the synthesis under the same conditions for multiple cycles.

  • Activity Assessment : Measure the product yield after each cycle to determine the residual activity of the enzyme.

Visualizations

EnzymeSelectionWorkflow start Start: Define Synthesis Goal (Isobutyl Angelate) screen Screen Commercial Lipases (e.g., Novozym 435, Lipozyme RM IM) start->screen optimize Optimize Reaction Parameters (Temp, Molar Ratio, Solvent) screen->optimize immobilize Consider Custom Immobilization (If commercial options are suboptimal) screen->immobilize test_reusability Test Enzyme Reusability (Multiple Cycles) optimize->test_reusability immobilize->optimize test_reusability->screen  Poor  Stability scale_up Scale-up Synthesis test_reusability->scale_up  Acceptable  Stability end End: Optimized Process scale_up->end

Caption: Workflow for selecting and optimizing an enzyme for isobutyl angelate biocatalysis.

LipaseMechanism cluster_0 Ping-Pong Bi-Bi Mechanism E Lipase (E-OH) E_Acyl Acyl-Enzyme Intermediate (E-O-Acyl) E->E_Acyl Acylation E_Regen Lipase (E-OH) E_Acyl->E_Regen Deacylation Water Water (H₂O) E_Acyl->Water IsobutylAngelate Isobutyl Angelate (R-COOR') E_Regen->IsobutylAngelate AngelicAcid Angelic Acid (R-COOH) AngelicAcid->E Isobutanol Isobutanol (R'-OH) Isobutanol->E_Acyl

Caption: Reaction mechanism for lipase-catalyzed synthesis of isobutyl angelate.

References

Optimization

Technical Support Center: Reducing Solvent Consumption in Isobutyl Angelate Extraction

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing solvent use during the extraction of isobutyl angelate. The information is presente...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing solvent use during the extraction of isobutyl angelate. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of reducing solvent consumption in isobutyl angelate extraction?

A1: Reducing solvent consumption has several key benefits:

  • Environmental Impact: It minimizes the release of volatile organic compounds (VOCs) and reduces hazardous waste generation.[1]

  • Economic Savings: It lowers costs associated with purchasing fresh solvents and disposing of used solvents. Solvent recovery systems can reduce purchase needs by up to 50%.[2]

  • Process Safety: Using smaller volumes of flammable or toxic solvents enhances laboratory safety.

  • Regulatory Compliance: It helps adhere to increasingly strict environmental regulations concerning solvent use and disposal.[2]

Q2: What are some "greener" alternative solvents I can consider for isobutyl angelate extraction?

A2: Selecting a greener solvent is a primary step in reducing environmental impact. Instead of traditional solvents like hexane (B92381) or dichloromethane, consider alternatives based on their safety, environmental impact, and renewability. Some potential options include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can be a suitable replacement for THF and other ethers.[1]

  • Supercritical Fluids: Supercritical CO2, used in Supercritical Fluid Extraction (SFE), is a non-toxic, non-flammable, and environmentally benign solvent alternative, particularly effective for extracting compounds from natural products like Roman chamomile, which contains isobutyl angelate.[3]

  • Ionic Liquids: These are salts that are liquid at low temperatures and can be tailored for specific extraction needs. Their low volatility reduces air pollution.[4][5] Using them in aqueous solutions can lower viscosity and improve mass transfer.[5]

Q3: How can I implement solvent recycling in my workflow?

A3: Solvent recycling, also known as solvent recovery, is a highly effective method for reducing consumption. The most common technique is distillation, which separates the solvent from the extracted isobutyl angelate and other non-volatile impurities based on differences in boiling points.[2][6] For heat-sensitive compounds, vacuum distillation can be employed to lower the solvent's boiling point and prevent degradation.[7] Recovered solvents can often be reused in the same process, significantly cutting down on waste and cost.[2]

Q4: Can changing my extraction technique reduce overall solvent use?

A4: Absolutely. Moving from a traditional technique like batch liquid-liquid extraction to a more modern one can drastically cut solvent volumes.

  • Supported Liquid Extraction (SLE): This technique uses a solid support to immobilize the aqueous phase, eliminating the vigorous shaking that can lead to emulsions and often requiring less organic solvent for efficient extraction.[8]

  • Supercritical Fluid Extraction (SFE): As mentioned, SFE uses supercritical CO2, which is vented off post-extraction, leaving a solvent-free product and eliminating the need for liquid organic solvents.[3]

  • Automated Chromatography Systems: Modern flash chromatography systems can use automated gradients to optimize separations, reducing the total solvent volume compared to manual methods.[1]

Troubleshooting Guide

Q1: I am experiencing a low yield of isobutyl angelate. What are the common causes related to solvent choice?

A1: Low yield can be attributed to several factors:

  • Incorrect Solvent Polarity: Isobutyl angelate is an ester with moderate polarity. The extraction solvent must have an appropriate polarity to effectively solubilize the target compound. If the solvent is too polar or too non-polar, extraction efficiency will be poor.

  • Insufficient Solvent Volume: While the goal is to reduce solvent, using too little can lead to an incomplete extraction. Ensure the solvent volume is sufficient to fully partition the analyte from the matrix.

  • Inadequate Phase Contact: In liquid-liquid extractions, ensure sufficient mixing (without causing stable emulsions) to maximize the surface area between the two phases, allowing for efficient mass transfer.

Q2: I am consistently getting an emulsion during my liquid-liquid extraction (LLE) of an aqueous solution. How can I resolve this?

A2: Emulsion formation is a frequent issue in LLE, especially with complex matrices.[8] Here are several strategies to prevent or break an emulsion:

  • Prevention: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This reduces the energy input that creates emulsions while still allowing for phase contact.[8]

  • "Salting Out": Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[8]

  • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper, which can physically break the emulsion.[8]

  • Centrifugation: Centrifuging the mixture can provide the force needed to separate the layers.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[8]

Q3: My extracted isobutyl angelate is contaminated with impurities. How can I improve the selectivity of my extraction?

A3: Improving selectivity ensures that you are primarily extracting your target compound.

  • pH Adjustment: If your sample is in an aqueous solution, adjusting the pH can ionize acidic or basic impurities, making them more soluble in the aqueous phase and less likely to be extracted into the organic solvent.

  • Solvent Selection: Experiment with different solvents. A solvent that is highly selective for isobutyl angelate will co-extract fewer impurities.

  • Wash Steps: After the initial extraction, wash the organic phase with a small amount of a solution (e.g., a buffer or water) that will remove specific impurities without dissolving the isobutyl angelate.

Q4: I'm losing a significant amount of solvent during my distillation-based recovery process. What could be the cause?

A4: Solvent loss during recovery undermines the goal of consumption reduction. Common causes include:

  • System Leaks: Ensure all joints and connections in your distillation apparatus (e.g., rotary evaporator) are properly sealed. Check for cracks in glassware.

  • Inefficient Condensation: The condenser must be cold enough to efficiently liquefy the solvent vapor. Check that the coolant is flowing at an adequate rate and is at the correct temperature.

  • High Vapor Pressure: If using a vacuum, ensure it is not set too high (pressure too low), as this can cause solvent vapor to be pulled through the system before it has a chance to condense.

Quantitative Data Summary

The following table presents illustrative data on how different extraction and solvent management strategies could impact solvent consumption for extracting isobutyl angelate from a hypothetical 100g batch of Roman chamomile flowers.

MethodExtraction SolventSolvent Volume per Extraction (mL)Solvent Recycled (%)Net Solvent Consumption (mL)
Standard Hydrodistillation Water20000%0 (Water not typically recycled in this manner)
Standard LLE (x3) n-Hexane300 (3 x 100)0%300
Optimized LLE with Recovery 2-MeTHF250 (2 x 125)90%25
Supercritical Fluid Extraction (SFE) Supercritical CO2N/A (CO2 is recycled internally)>95%~0 (minimal co-solvent may be used)

Note: This data is for illustrative purposes to demonstrate the potential for solvent reduction and is not derived from a single, direct experimental comparison in the literature.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction (LLE) of Isobutyl Angelate

This protocol outlines a typical LLE from an aqueous matrix.

  • Preparation: Place the aqueous solution containing isobutyl angelate into a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • First Extraction: Add a volume of n-hexane (e.g., one-third of the aqueous volume). Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.

  • Mixing: Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Vent pressure frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Remove the stopper and drain the lower aqueous layer. Then, drain the upper organic layer (containing the isobutyl angelate) into a clean flask.

  • Repeat: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of n-hexane.

  • Combine and Dry: Combine all organic extracts. Dry the combined extract using a suitable drying agent (e.g., anhydrous sodium sulfate), then filter to remove the drying agent. The solvent can then be removed by rotary evaporation.

Protocol 2: Optimized Extraction with Solvent Recovery

This protocol incorporates solvent reduction and recycling.

  • Solvent Choice: Substitute n-hexane with a greener alternative like 2-MeTHF.

  • Extraction: Perform the LLE as described in Protocol 1, but reduce the number of extractions to two and use a slightly larger volume for each (e.g., 40% of the aqueous volume).

  • Solvent Recovery Setup: After drying the combined organic extracts, place the solution in a rotary evaporator. Ensure the condenser is chilled effectively (e.g., <5°C) and the collection flask is empty.

  • Distillation: Apply a vacuum and begin rotation, gently heating the water bath. The 2-MeTHF will evaporate, condense, and collect in the receiving flask. Continue until only the extracted oil (containing isobutyl angelate) remains.

  • Solvent Reuse: The recovered 2-MeTHF in the collection flask can be stored and reused for subsequent extractions, after verifying its purity if necessary.

Protocol 3: Supercritical Fluid Extraction (SFE) (Conceptual)

This protocol describes the general steps for extracting isobutyl angelate from a solid plant matrix.

  • Sample Preparation: Grind the dried plant material (e.g., Roman chamomile flowers) to a uniform, fine particle size to maximize surface area.

  • Loading: Pack the ground material into the SFE extraction vessel.

  • Parameter Setting: Set the SFE system parameters. For isobutyl angelate, typical starting parameters might be a pressure of 100-200 bar and a temperature of 40-60°C.

  • Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then flows through the extraction vessel, dissolving the isobutyl angelate.

  • Separation: The CO2 laden with the extract flows into a separator vessel at a lower pressure and/or different temperature. This causes the CO2 to return to a gaseous state, losing its solvating power and precipitating the extract.

  • Collection: The solvent-free extract is collected from the bottom of the separator. The now-gaseous CO2 is re-compressed and recycled back into the system.

Visual Guides

Solvent_Reduction_Workflow cluster_plan Planning & Assessment cluster_reduce Reduce cluster_replace Replace cluster_recycle Recycle start Start: Identify Extraction Need assess Assess Current Solvent Use & Waste start->assess tech Optimize Technique (e.g., SLE, SFE) assess->tech replace Select Greener Alternative Solvent (e.g., 2-MeTHF, SC-CO2) assess->replace volume Minimize Solvent Volume per Extraction tech->volume recover Implement Solvent Recovery (Distillation) volume->recover replace->recover reuse Reuse Recovered Solvent recover->reuse reuse->assess Re-assess

Caption: A general workflow for implementing the "Reduce, Replace, Recycle" strategy to minimize solvent consumption in chemical extractions.

Emulsion_Troubleshooting start Emulsion Formed During LLE gentle Action: Use Gentle Swirling Instead of Shaking start->gentle salt Action: Add Brine ('Salting Out') gentle->salt If persists resolved Result: Emulsion Resolved gentle->resolved filter Action: Filter Through Phase Separation Paper salt->filter If persists salt->resolved centrifuge Action: Centrifuge the Mixture filter->centrifuge If persists filter->resolved centrifuge->resolved

Caption: A decision tree for troubleshooting common emulsion problems encountered during liquid-liquid extraction (LLE).

Green_Solvent_Logic input Current Solvent (e.g., Hexane) criteria Criteria for Selection Performance Safety Environmental Impact Cost input->criteria options Potential Alternatives 2-MeTHF Supercritical CO2 Ionic Liquids criteria->options Evaluate decision Selected Green Solvent options->decision Select Best Fit

Caption: Logical flow for selecting a greener alternative solvent based on performance, safety, environmental, and cost criteria.

References

Troubleshooting

Common interferences in the analysis of isobutyl angelate

Welcome to the technical support center for the analysis of isobutyl angelate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isobutyl angelate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the GC-MS analysis of isobutyl angelate?

The most significant interference in the analysis of isobutyl angelate is its geometric isomer, isobutyl tiglate. Due to their similar chemical structures, they often exhibit close retention times and highly similar mass spectra, making chromatographic separation and accurate quantification challenging.[1][2] Additionally, other structurally related esters commonly found in natural products like chamomile oil can co-elute and interfere with the analysis. These include:

  • Esters of angelic acid with other alcohols (e.g., isoamyl angelate, 2-methylbutyl angelate).[1][3][4]

  • Esters of tiglic acid with various alcohols.

  • Esters of other short-chain carboxylic acids such as isobutyric acid and methacrylic acid (e.g., isobutyl isobutyrate, isobutyl methacrylate).[1][5]

Q2: My mass spectrometry data shows a peak with the correct molecular ion for isobutyl angelate, but I suspect interference. How can I confirm the identity?

While isobutyl angelate and its isomer, isobutyl tiglate, have very similar mass spectra, subtle differences can be used for differentiation. The relative intensities of the ion at m/z 83 (protonated angelic/tiglic acid) and m/z 101 can sometimes help distinguish between the two.[6] However, this is not always definitive.

The most reliable method for confirmation is to compare the retention index (Kovats index) of your analyte on two different polarity columns (one polar and one non-polar) with that of a certified reference standard for isobutyl angelate.[2][7] Co-injection with a pure standard can also help to confirm the peak identity.

Q3: I am observing poor peak shape and resolution for isobutyl angelate. What are the possible causes and solutions?

Poor peak shape and resolution can be caused by several factors:

  • Co-elution: As mentioned, co-elution with isomers or other matrix components is a primary cause.

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

  • Inappropriate GC Column: The choice of GC column is critical for separating isomers.

  • Suboptimal GC Conditions: The temperature program and carrier gas flow rate can significantly impact separation.

To address these issues, refer to the troubleshooting guides below for detailed experimental protocols.

Troubleshooting Guides

Issue 1: Co-elution of Isobutyl Angelate and Isobutyl Tiglate

This is a common and challenging issue. The following steps can help achieve separation.

Troubleshooting Workflow

cluster_0 Troubleshooting Co-elution A Problem: Suspected co-elution of isobutyl angelate and isobutyl tiglate B Step 1: Confirm Co-elution A->B Start C Step 2: Optimize GC Method B->C Co-elution confirmed D Step 3: Utilize Retention Indices C->D Separation still inadequate E Outcome: Successful Separation C->E Separation achieved D->E Confirmation of peaks

Caption: Workflow for resolving co-elution of isobutyl angelate and isobutyl tiglate.

Detailed Methodologies:

1. Confirmation of Co-elution:

  • Procedure: Analyze a certified reference standard of isobutyl tiglate under the same GC-MS conditions used for your sample. If the retention time is identical or very close to your peak of interest, co-elution is likely.

  • Mass Spectral Analysis: Carefully examine the mass spectra of the leading and tailing edges of the chromatographic peak. A change in the relative abundance of key ions across the peak is indicative of co-eluting compounds.

2. Gas Chromatography (GC) Method Optimization:

  • Column Selection: The choice of the stationary phase is critical. For separating these isomers, a polar stationary phase is often more effective than a non-polar one.

    • Recommended Polar Column: A polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX, HP-INNOWax).

    • Recommended Non-Polar Column: A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms).

  • Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the resolution of closely eluting compounds.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best separation efficiency.

3. Use of Retention Indices:

  • Protocol: Determine the Kovats retention indices for your analyte on both a polar and a non-polar column. Compare these experimentally determined indices with published values for isobutyl angelate and isobutyl tiglate to confirm peak identity.

Quantitative Data Summary:

CompoundTypical Kovats Retention Index (Non-Polar Column)Typical Kovats Retention Index (Polar Column)
Isobutyl angelate~1050~1293
Isobutyl tiglate~1088~1364
Note: These values are approximate and can vary depending on the specific column and analytical conditions.[2]
Issue 2: Matrix Effects Suppressing or Enhancing Isobutyl Angelate Signal

When analyzing isobutyl angelate in complex matrices such as essential oils or biological samples, other components can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.

Logical Relationship Diagram

cluster_1 Addressing Matrix Effects A Problem: Inaccurate quantification due to matrix effects B Solution 1: Sample Preparation A->B C Solution 2: Use of Internal Standard A->C D Solution 3: Matrix-Matched Calibration A->D E Outcome: Accurate Quantification B->E C->E D->E

Caption: Strategies to mitigate matrix effects in the analysis of isobutyl angelate.

Detailed Methodologies:

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to clean up the sample and remove interfering matrix components before GC-MS analysis. The choice of sorbent will depend on the matrix.

  • Liquid-Liquid Extraction (LLE): Perform LLE to isolate isobutyl angelate from the sample matrix into a solvent that is compatible with your analytical method.

2. Use of an Internal Standard:

  • Protocol: Add a known concentration of a suitable internal standard to all samples, calibration standards, and quality controls. The internal standard should be a compound that is structurally similar to isobutyl angelate but does not occur naturally in the sample. A deuterated analog of isobutyl angelate would be ideal, but if unavailable, an ester of angelic acid with a different alcohol (e.g., propyl angelate) could be used. The ratio of the peak area of isobutyl angelate to the peak area of the internal standard is then used for quantification, which compensates for signal suppression or enhancement.

3. Matrix-Matched Calibration:

  • Protocol: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience the same degree of matrix effects, leading to more accurate quantification.

References

Reference Data & Comparative Studies

Validation

Isobutyl Angelate vs. Isobutyl Tiglate: A Comparative Analysis of Biological Activity

For Researchers, Scientists, and Drug Development Professionals Isobutyl angelate and isobutyl tiglate, geometric isomers with the same molecular formula (C9H16O2) and mass, present a compelling case study in stereoisome...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobutyl angelate and isobutyl tiglate, geometric isomers with the same molecular formula (C9H16O2) and mass, present a compelling case study in stereoisomeric bioactivity. While structurally similar, emerging research indicates potentially distinct pharmacological profiles. This guide provides a comprehensive comparison of their known biological activities, supported by available experimental data and methodologies.

Overview of Biological Activities

Initial investigations reveal a notable disparity in the documented biological effects of isobutyl angelate and its isomer, isobutyl tiglate. Isobutyl angelate has been identified as a compound with potential psychostimulant properties, whereas isobutyl tiglate is primarily recognized as a fragrance and flavoring agent with limited available data on its pharmacological effects.

Summary of Known Biological Activities
CompoundBiological ActivityKey Findings
Isobutyl Angelate Psychostimulant-likePromotes locomotor activity in mice, suggesting central nervous system stimulation.[1][2]
Dopaminergic System ModulatorThe psychostimulant effects are attenuated by dopamine (B1211576) antagonists, indicating an interaction with the dopaminergic pathway.[1][2]
Other Potential ActivitiesListed as having antispasmodic, neurotropic, muscle relaxing, anticonvulsant, anxiolytic, and euphoric properties, though extensive experimental data for these effects are limited.
Isobutyl Tiglate Fragrance and Flavoring AgentPrimarily used in the cosmetic and food industries for its scent and taste.[3]
Limited Pharmacological DataThere is a significant lack of published studies investigating the specific biological or pharmacological activities of isobutyl tiglate.

Psychostimulant Activity of Isobutyl Angelate: Experimental Evidence

A key study by Umezu et al. (2017) identified isobutyl angelate as an active constituent in Roman chamomile essential oil responsible for promoting ambulation in mice, suggesting a psychostimulant-like effect.[1][2]

Experimental Protocol: Mouse Ambulatory Activity Test

Objective: To assess the effect of isobutyl angelate on spontaneous locomotor activity in mice.

Animal Model: Male ICR mice are typically used for this assay.

Methodology:

  • Acclimation: Mice are individually placed in an activity monitoring system (e.g., a tilting-type ambulometer) and allowed to acclimate for a specified period.

  • Administration: Isobutyl angelate, dissolved in a suitable vehicle (e.g., olive oil), is administered to the test group of mice via intraperitoneal (i.p.) injection. The control group receives the vehicle alone.

  • Data Recording: Spontaneous locomotor activity (ambulation) is recorded for a defined period (e.g., 60 minutes) immediately following administration. Activity is often quantified as counts per unit of time.

  • Dopaminergic Involvement: To investigate the mechanism of action, specific dopamine receptor antagonists (e.g., chlorpromazine (B137089) or haloperidol) can be administered prior to isobutyl angelate. A reduction in the isobutyl angelate-induced hyperambulation by these antagonists would suggest the involvement of the dopaminergic system.[2]

Data Analysis: The total ambulatory activity counts are compared between the control and isobutyl angelate-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis acclimation Acclimation of ICR Mice grouping Grouping: - Control (Vehicle) - Test (Isobutyl Angelate) acclimation->grouping administration Intraperitoneal Administration grouping->administration monitoring Locomotor Activity Monitoring administration->monitoring data_collection Data Collection (Ambulation Counts) monitoring->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Mouse Ambulatory Activity Test Workflow.

Signaling Pathway: Proposed Dopaminergic Mechanism of Isobutyl Angelate

The attenuation of isobutyl angelate-induced locomotor activity by dopamine antagonists strongly suggests that its mechanism of action involves the dopaminergic signaling pathway.[2] While the precise molecular targets of isobutyl angelate within this pathway have not yet been elucidated, a plausible hypothesis is that it directly or indirectly leads to an increase in dopamine release or enhances the sensitivity of postsynaptic dopamine receptors, such as the D2 receptor.

dopaminergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron isobutyl_angelate Isobutyl Angelate (Proposed Action) dopamine_release Dopamine Release isobutyl_angelate->dopamine_release Stimulates (?) dopamine Dopamine dopamine_release->dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds to g_protein Gi/o Protein Activation d2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits camp Decreased cAMP adenylyl_cyclase->camp downstream Downstream Cellular Effects (e.g., Altered Gene Expression, Ion Channel Activity) camp->downstream locomotor_activity Increased Locomotor Activity downstream->locomotor_activity Leads to

References

Comparative

A Comparative GC-MS Analysis of Angelate and Tiglate Esters: A Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. Among these, angelate and tiglate esters, geometric isomers with distinct biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. Among these, angelate and tiglate esters, geometric isomers with distinct biological activities, present a significant analytical hurdle due to their similar physicochemical properties. This guide provides a comparative analysis of these two ester forms using Gas Chromatography-Mass Spectrometry (GC-MS), offering experimental data and protocols to aid in their differentiation.

Angelate and tiglate esters are isomers of 2-methyl-2-butenoic acid, differing only in the geometry around the double bond. Angelic acid is the (Z)-isomer, while tiglic acid is the (E)-isomer. This subtle structural difference can lead to significant variations in their pharmacological effects, making their unambiguous identification essential in drug discovery and natural product chemistry.

Chromatographic Separation: Elution Order and Retention Indices

Gas chromatography is a powerful technique for separating volatile compounds like angelate and tiglate esters. A consistent elution order has been observed where angelate esters typically elute before their corresponding tiglate isomers on non-polar columns such as DB-5.[1] This difference in retention time is a key factor in their initial identification.

The Kovats Retention Index (RI) is a standardized measure of retention time that is less dependent on the specific chromatographic conditions of a single laboratory. A comprehensive study by Adams and Dev (2010) in the Flavour and Fragrance Journal established a database of Kovats retention indices for a large number of angelate and tiglate esters, which serves as a valuable reference in the field.[2][3]

For a practical comparison, the Kovats Retention Indices for isobutyl angelate and isobutyl tiglate on a standard non-polar column are presented below.

CompoundCAS NumberMolecular FormulaKovats RI (Standard Non-Polar)Reference
Isobutyl Angelate7779-81-9C₉H₁₆O₂~1035[4]
Isobutyl Tiglate61692-84-0C₉H₁₆O₂~1093[5]

Mass Spectrometric Fragmentation: Identifying the Isomers

While chromatographic separation is the primary means of distinguishing angelate and tiglate esters, mass spectrometry provides crucial confirmatory data. Although the overall fragmentation patterns of these isomers are very similar, subtle differences can be observed, particularly in the relative abundance of certain ions.

A key diagnostic feature for angelate and tiglate esters of smaller alcohols (C2-C6) is the relative intensity of the fragment ions at m/z 100 and m/z 101.[3] The ion at m/z 100 corresponds to the molecular ion of the free acid (angelic or tiglic acid), while the ion at m/z 101 represents the protonated acid. The relative abundance of these two ions can differ between the Z and E isomers, aiding in their differentiation.

Below is a comparison of the mass spectra of isobutyl angelate and isobutyl tiglate, highlighting the key fragment ions.

Mass Spectrum of Isobutyl Angelate: (A representative mass spectrum would be displayed here, visually showing the key peaks.)

Mass Spectrum of Isobutyl Tiglate: (A representative mass spectrum would be displayed here, visually showing the key peaks.)

Key Fragment Ions:

m/zIon Identity/FragmentSignificance
156[M]⁺Molecular ion.
101[C₅H₉O₂]⁺Protonated angelic/tiglic acid. The relative abundance of this ion can be a key differentiator.[3]
100[C₅H₈O₂]⁺Molecular ion of angelic/tiglic acid. The ratio of m/z 101 to m/z 100 can be diagnostic.[3]
83[C₅H₇O]⁺Acylium ion, [CH₃CH=C(CH₃)CO]⁺. A prominent peak in both spectra.
57[C₄H₉]⁺Isobutyl cation from the alcohol moiety.
55[C₄H₇]⁺A common fragment in unsaturated systems.

Experimental Protocols

The following is a generalized experimental protocol for the GC-MS analysis of angelate and tiglate esters, based on common practices in the analysis of essential oils and other natural products.

Sample Preparation: Samples containing angelate and tiglate esters (e.g., essential oils, reaction mixtures) are typically diluted in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1-10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 to 50:1, depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the underlying chemical principles, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Essential Oil or Synthetic Mixture Dilution Dilution in Hexane/EtOAc Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation (HP-5MS column) Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

Figure 1. A generalized workflow for the GC-MS analysis of angelate and tiglate esters.

Fragmentation_Pathways cluster_angelate Isobutyl Angelate Fragmentation cluster_tiglate Isobutyl Tiglate Fragmentation Angelate_M Isobutyl Angelate [M]⁺ (m/z 156) Angelate_Fragments Key Fragments: m/z 101 m/z 100 m/z 83 m/z 57 Angelate_M->Angelate_Fragments EI Fragmentation Differentiator Differentiation based on: - GC Retention Time - Relative abundance of m/z 101 and 100 Angelate_Fragments->Differentiator Tiglate_M Isobutyl Tiglate [M]⁺ (m/z 156) Tiglate_Fragments Key Fragments: m/z 101 m/z 100 m/z 83 m/z 57 Tiglate_M->Tiglate_Fragments EI Fragmentation Tiglate_Fragments->Differentiator

Figure 2. Key fragmentation pathways and differentiation points for angelate and tiglate esters.

Conclusion

The differentiation of angelate and tiglate esters is a challenging but achievable analytical task. By combining careful chromatographic separation with detailed mass spectral analysis, researchers can confidently identify these important isomeric compounds. The key to successful differentiation lies in the comparison of their gas chromatographic retention times and the subtle but significant differences in their mass spectrometric fragmentation patterns, particularly the relative abundances of the m/z 100 and 101 ions. The data and protocols presented in this guide provide a solid foundation for laboratories working with these and other isomeric natural and synthetic products.

References

Validation

Validation of the Anti-inflammatory Effects of Isobutyl Angelate: Acknowledging a Research Gap

For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic properties is paramount. This guide addresses the current scientific landscape regarding the anti-inflammatory e...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic properties is paramount. This guide addresses the current scientific landscape regarding the anti-inflammatory effects of isobutyl angelate. Isobutyl angelate is a prominent ester found in the essential oil of Roman chamomile (Chamaemelum nobile or Anthemis nobilis), a plant with a long history of use in traditional medicine for its calming and anti-inflammatory properties.[1][2][3]

While isobutyl angelate is a major constituent of Roman chamomile essential oil, sometimes comprising up to 38.5% of the oil, there is a notable lack of specific scientific studies directly investigating and quantifying its independent anti-inflammatory activity.[1][4] The majority of available research focuses on the effects of the entire essential oil, attributing its therapeutic benefits to a synergistic interplay of its various components, including isobutyl angelate, chamazulene, and α-bisabolol.[2] Some sources suggest that isobutyl angelate contributes to the overall anti-inflammatory and antispasmodic profile of the oil, but do not provide specific experimental data on the pure compound.[2][5]

Therefore, a direct comparison of isobutyl angelate's performance with other anti-inflammatory agents, supported by quantitative data from dedicated studies, is not possible at this time. This represents a significant gap in the current scientific literature.

To provide a valuable resource for researchers, this guide will instead focus on:

  • The established anti-inflammatory properties of Roman chamomile essential oil, in which isobutyl angelate is a key component.

  • Standard experimental protocols commonly employed to validate the anti-inflammatory effects of natural compounds.

  • An overview of the key signaling pathways implicated in inflammation that are often targeted by anti-inflammatory agents.

Anti-inflammatory Properties of Roman Chamomile Essential Oil

Roman chamomile essential oil has demonstrated noteworthy anti-inflammatory effects in various studies. It is often used topically to soothe skin conditions like eczema and dermatitis and to reduce inflammation and pain.[2] The anti-inflammatory action is generally attributed to the combined effects of its constituents.

Standard Experimental Protocols for Assessing Anti-inflammatory Activity

To validate the anti-inflammatory effects of a compound like isobutyl angelate, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key assays frequently cited in anti-inflammatory research.

In Vitro Assays

1. Nitric Oxide (NO) Production in Macrophages

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Principle: Macrophages, when stimulated with an inflammatory agent like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of a test compound on NO production is a measure of its anti-inflammatory potential.

  • Protocol:

    • RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound (isobutyl angelate) for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells.

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.

2. Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

  • Cell Line: Macrophages (e.g., RAW 264.7) or other immune cells.

  • Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory response. The ability of a compound to inhibit their production is a key indicator of its anti-inflammatory activity.

  • Protocol:

    • Cells are cultured and seeded as described for the NO assay.

    • Cells are pre-treated with the test compound followed by stimulation with LPS.

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

    • The results are expressed as the percentage of cytokine inhibition compared to the LPS-treated control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of the anti-inflammatory effects of a test compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Outcome start Culture RAW 264.7 Macrophages seed Seed Cells in 96-well Plates start->seed pretreat Pre-treat with Isobutyl Angelate seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess elisa ELISA for Cytokines stimulate->elisa mtt MTT Assay for Viability stimulate->mtt data Quantitative Data on Inhibition griess->data elisa->data mtt->data

Figure 1. General experimental workflow for in vitro anti-inflammatory assays.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the expression of genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting the degradation of IκB or the nuclear translocation of NF-κB.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are involved in transmitting extracellular signals to the nucleus to regulate gene expression. The activation of MAPK pathways by inflammatory stimuli leads to the production of inflammatory mediators. Inhibition of the phosphorylation of these MAPK proteins is another mechanism by which anti-inflammatory agents can function.

Signaling Pathway Visualization

The diagram below illustrates the simplified NF-κB and MAPK signaling pathways leading to an inflammatory response.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK IKK IKK LPS->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK NFkB_active NF-κB (in nucleus) MAPK->NFkB_active IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (in cytoplasm) IkB->NFkB_inactive inhibits NFkB_inactive->NFkB_active translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines iNOS iNOS NFkB_active->iNOS COX2 COX-2 NFkB_active->COX2

Figure 2. Simplified NF-κB and MAPK inflammatory signaling pathways.

Conclusion and Future Directions

References

Comparative

A Comparative Analysis of the Aroma Profiles of Isobutyl Angelate and Its Isomers

For researchers, scientists, and drug development professionals exploring the nuances of flavor and fragrance, understanding the distinct aromatic characteristics of isomeric compounds is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the nuances of flavor and fragrance, understanding the distinct aromatic characteristics of isomeric compounds is paramount. This guide provides a detailed comparison of the aroma profiles of isobutyl angelate and its geometric and positional isomers, isobutyl tiglate and isobutyl senecioate. While direct quantitative comparative data is limited in publicly available literature, this document synthesizes the existing qualitative descriptions and relevant physicochemical properties to offer a comprehensive overview.

Chemical Structures and Isomerism

Isobutyl angelate, isobutyl tiglate, and isobutyl senecioate are all esters with the chemical formula C₉H₁₆O₂. Their distinct aromas arise from the different spatial arrangements of the atoms within the acid moiety of the molecule. Isobutyl angelate and isobutyl tiglate are geometric isomers (cis-trans isomers) of 2-methyl-2-butenoic acid isobutyl ester, while isobutyl senecioate is a positional isomer, 3-methyl-2-butenoic acid isobutyl ester.

cluster_angelate Isobutyl Angelate ((Z)-2-Methyl-2-butenoic acid isobutyl ester) cluster_tiglate Isobutyl Tiglate ((E)-2-Methyl-2-butenoic acid isobutyl ester) cluster_senecioate Isobutyl Senecioate (3-Methyl-2-butenoic acid isobutyl ester) isobutyl_angelate isobutyl_angelate isobutyl_tiglate isobutyl_tiglate isobutyl_senecioate isobutyl_senecioate cluster_workflow GC-O Experimental Workflow Sample Sample Preparation (e.g., HS-SPME) GC Gas Chromatography (Separation) Sample->GC Split Column Effluent Split GC->Split MS Mass Spectrometry (Identification) Split->MS 50% Sniff Sniffing Port (Sensory Detection) Split->Sniff 50% Data Data Integration (Aromagram) MS->Data Sniff->Data

Validation

A Researcher's Guide to Investigating the Synergistic Potential of Isobutyl Angelate with Other Chamomile Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Chamomile (Matricaria chamomilla L. and Chamaemelum nobile L.) is a well-regarded medicinal plant with a rich composition of bioactive compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamomile (Matricaria chamomilla L. and Chamaemelum nobile L.) is a well-regarded medicinal plant with a rich composition of bioactive compounds. Among these, isobutyl angelate, a major constituent of Roman chamomile essential oil, contributes to its characteristic aroma and has demonstrated biological activities. While the individual therapeutic properties of many chamomile constituents, such as the flavonoids apigenin (B1666066) and luteolin, and the terpenoid α-bisabolol, are well-documented, the potential for synergistic interactions remains a promising yet underexplored area of research. This guide provides a comprehensive framework for investigating the synergistic effects of isobutyl angelate with other key chamomile compounds. We present standardized experimental protocols, data presentation templates, and conceptual diagrams of signaling pathways to facilitate rigorous and reproducible research in this domain.

Introduction: The Rationale for Synergy in Chamomile

The therapeutic efficacy of herbal remedies is often attributed to the synergistic or additive effects of their complex mixture of phytochemicals. Combining bioactive compounds can lead to enhanced therapeutic outcomes, reduced side effects, and the overcoming of drug resistance mechanisms. In the context of chamomile, isobutyl angelate co-exists with a variety of flavonoids and terpenoids known for their anti-inflammatory, antioxidant, and anticancer properties. Investigating the synergistic potential of these combinations could unlock novel therapeutic strategies.

This guide focuses on the potential synergistic interactions between isobutyl angelate and three other prominent chamomile compounds:

  • Apigenin: A flavonoid with well-established anti-inflammatory, antioxidant, and anticancer activities.

  • Luteolin: Another key flavonoid that shares many of apigenin's biological properties.[1]

  • α-Bisabolol: A sesquiterpene alcohol known for its anti-inflammatory, anti-irritant, and antimicrobial effects.[2][3]

Data Presentation: Structuring Synergy Analysis

Clear and standardized data presentation is crucial for comparing the effects of individual compounds versus their combinations. The following tables provide templates for organizing quantitative data from synergy experiments.

Table 1: Cytotoxicity of Individual and Combined Compounds on Cancer Cell Lines (e.g., MCF-7)

Compound/CombinationConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
Isobutyl Angelate1095 ± 4.2>100
5082 ± 5.1
10065 ± 3.8
Apigenin1088 ± 3.945
5045 ± 4.5
10020 ± 2.1
Isobutyl Angelate + Apigenin (1:1 ratio)10 + 1075 ± 4.828
25 + 2548 ± 3.2
50 + 5015 ± 1.9

Table 2: Anti-inflammatory Effects of Individual and Combined Compounds on LPS-stimulated Macrophages (e.g., RAW 264.7)

Compound/CombinationConcentration (µM)Nitric Oxide (NO) Inhibition (%) (Mean ± SD)TNF-α Inhibition (%) (Mean ± SD)IL-6 Inhibition (%) (Mean ± SD)
Isobutyl Angelate1015 ± 2.112 ± 1.810 ± 1.5
5040 ± 3.535 ± 2.930 ± 2.4
Luteolin1025 ± 2.830 ± 3.128 ± 2.6
5060 ± 4.165 ± 4.562 ± 4.0
Isobutyl Angelate + Luteolin (1:1 ratio)10 + 1055 ± 3.960 ± 4.258 ± 3.8
25 + 2585 ± 5.290 ± 5.588 ± 5.1

Table 3: Combination Index (CI) Values for Isobutyl Angelate and α-Bisabolol

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Effect Level (e.g., % Inhibition)Isobutyl Angelate (µM)α-Bisabolol (µM)Combination Index (CI)Interaction
50%20150.75Synergy
75%40300.68Synergy
90%80600.62Strong Synergy

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of isobutyl angelate with other chamomile compounds.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or a cancer cell line like MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of isobutyl angelate, the other chamomile compound (e.g., apigenin), and their combinations at fixed ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[6] Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[8][9][10]

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with the test compounds (individual and combinations) for 1-2 hours. Then, stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[8]

  • Absorbance Measurement: After a further 10-minute incubation, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.

Cytokine Production: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[11][12][13]

  • Sample Collection: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit. Typically, this involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine.

    • Blocking non-specific binding sites.

    • Adding the standards and samples (supernatants) to the wells and incubating.

    • Washing the plate and adding a biotinylated detection antibody.

    • Incubating, washing, and then adding an enzyme-linked avidin/streptavidin conjugate (e.g., horseradish peroxidase).

    • Adding a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the cytokine concentrations in the samples based on this curve.

Synergy Analysis: Combination Index (CI) and Isobologram

The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely used method to quantify drug interactions.[14][15] Isobologram analysis provides a graphical representation of synergy.[16][17][18]

  • Experimental Design: Generate dose-response curves for each compound individually and for their combinations at fixed ratios.

  • CI Calculation: Use software like CompuSyn to calculate CI values from the dose-response data. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[19]

  • Isobologram Construction: An isobologram is a graph with the doses of the two compounds on the x and y axes. The line connecting the IC50 values of the two individual compounds is the line of additivity. If the experimentally determined IC50 of the combination lies below this line, it indicates synergy.

Mandatory Visualizations

Signaling Pathways

The synergistic anti-inflammatory effects of chamomile compounds likely involve the modulation of key signaling pathways such as NF-κB and MAPK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 p38->AP1 Activate JNK->AP1 ERK->AP1 iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) iNOS_mRNA->NO Cytokine_mRNA Cytokine mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_mRNA->Cytokines Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression Induces AP1->Gene_Expression Gene_Expression->iNOS_mRNA Gene_Expression->Cytokine_mRNA LPS LPS LPS->TLR4 Activates Isobutyl_Angelate Isobutyl Angelate Isobutyl_Angelate->IKK Inhibits? Isobutyl_Angelate->p38 Inhibits? Other_Compound Other Chamomile Compound (e.g., Apigenin) Other_Compound->IKK Inhibits Other_Compound->p38 Inhibits G start Start: Prepare Individual Compounds and Combinations cell_culture Cell Culture (e.g., RAW 264.7 or Cancer Cell Line) start->cell_culture treatment Treat Cells with Compounds (Individual and Combinations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability/Cytotoxicity treatment->mtt_assay lps_stimulation LPS Stimulation (for anti-inflammatory assays) treatment->lps_stimulation data_analysis Data Analysis: Dose-Response Curves mtt_assay->data_analysis supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_assay Griess Assay for Nitric Oxide (NO) supernatant_collection->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa_assay griess_assay->data_analysis elisa_assay->data_analysis synergy_quantification Synergy Quantification: Combination Index (CI) & Isobologram Analysis data_analysis->synergy_quantification end Conclusion on Synergistic Effects synergy_quantification->end G xaxis xend xaxis->xend Dose of Isobutyl Angelate yaxis yend yaxis->yend Dose of Compound B ic50_a IC50 of Isobutyl Angelate ic50_b IC50 of Compound B ic50_a_point ic50_b_point ic50_a_point->ic50_b_point Line of Additivity synergy_point Synergy additive_point Additive antagonism_point Antagonism synergy_label Synergistic Region antagonism_label Antagonistic Region

References

Comparative

In-Vitro Validation of Isobutyl Angelate's Antispasmodic Properties: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antispasmodic properties of isobutyl angelate, a prominent constituent of Roman chamomile (Chamaemelum no...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antispasmodic properties of isobutyl angelate, a prominent constituent of Roman chamomile (Chamaemelum nobile), with other natural and synthetic antispasmodic agents. The information presented is supported by available in-vitro experimental data to facilitate research and drug development in the field of smooth muscle relaxants.

Executive Summary

Isobutyl angelate, an ester found in high concentrations in Roman chamomile essential oil, is recognized for its potential antispasmodic and muscle-relaxing properties. While direct in-vitro quantitative data on isobutyl angelate's smooth muscle relaxant activity is limited in publicly available literature, the well-documented spasmolytic effects of Roman chamomile essential oil suggest a significant contribution from its major constituents, including isobutyl angelate. This guide contextualizes the potential efficacy of isobutyl angelate by comparing the in-vitro performance of Roman chamomile extracts and other relevant natural compounds with established synthetic antispasmodic drugs. The primary mechanism of action for many antispasmodics involves the modulation of ion channels, particularly calcium (Ca²⁺) and potassium (K⁺) channels, and interference with signaling pathways that regulate smooth muscle contraction.

Data Presentation: Comparative In-Vitro Antispasmodic Activity

The following table summarizes the in-vitro antispasmodic activity of various natural and synthetic agents on isolated smooth muscle preparations. It is important to note the variability in experimental conditions (e.g., tissue type, spasmogen) when comparing these values.

Compound/ExtractClassTissue PreparationSpasmogenPotency (IC₅₀ / pA₂)Citation(s)
Natural Compounds & Extracts
Roman Chamomile (Chamaemelum nobile) Essential OilEssential OilGuinea Pig IleumHistamineInduces full relaxation at 200 µg/ml[1]
Matricaria chamomilla Crude ExtractHerbal ExtractRabbit JejunumSpontaneous & Low K⁺EC₅₀: 0.89 mg/ml & 0.77 mg/ml
Papaverine (B1678415)Opium AlkaloidGuinea Pig IleumElectrical Field StimulationIC₅₀: 3.53 µM (oral compartment), 4.76 µM (anal compartment)[2][3]
Synthetic Antispasmodics
AtropineAnticholinergicGuinea Pig IleumAcetylcholinepA₂: 9.93 ± 0.0445[4]
AtropineAnticholinergicGoat IleumAcetylcholinepA₂: 9.59 ± 0.022[4]
AtropineAnticholinergicHorse JejunumAcetylcholinepA₂: 9.78 ± 0.21[5]
DicyclomineAnticholinergic/MusculotropicGuinea Pig IleumAcetylcholinepA₂: 9.391 ± 0.1205[4]
DicyclomineAnticholinergic/MusculotropicGoat IleumAcetylcholinepA₂: 8.92 ± 0.237[4]
Mebeverine (B1676125)MusculotropicVarious GI tissuesAcetylcholine, Histamine, etc.Stronger than papaverine (qualitative)[6]

Note: The absence of specific IC₅₀ or pA₂ values for isobutyl angelate in the literature highlights a research gap. The data for Roman chamomile essential oil, where isobutyl angelate is a major component, suggests its likely contribution to the observed antispasmodic effects.

Signaling Pathways in Smooth Muscle Contraction and Relaxation

The antispasmodic effect of various compounds is primarily achieved by interfering with the signaling cascades that lead to smooth muscle contraction or by promoting pathways that induce relaxation.

Smooth Muscle Contraction Pathway

Contraction is initiated by an increase in intracellular calcium concentration, which binds to calmodulin. This complex then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.

G cluster_0 Initiation cluster_1 Contraction Cascade Agonist (e.g., ACh) Agonist (e.g., ACh) Receptor Receptor Agonist (e.g., ACh)->Receptor Gq_Protein Gq Protein Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Ca_ion Increased Intracellular Ca²⁺ Ca_release->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of smooth muscle contraction.

Smooth Muscle Relaxation Pathway

Relaxation is primarily achieved by reducing intracellular calcium levels and by the dephosphorylation of the myosin light chain by myosin light chain phosphatase (MLCP). Many antispasmodics act by blocking calcium channels or opening potassium channels, which hyperpolarizes the cell membrane and inhibits calcium influx.

G cluster_0 Mechanisms of Action cluster_1 Relaxation Cascade Ca_channel_blockers Ca²⁺ Channel Blockers (e.g., Verapamil) Ca_influx Ca²⁺ Influx Ca_channel_blockers->Ca_influx inhibit K_channel_openers K⁺ Channel Openers Hyperpolarization Hyperpolarization K_channel_openers->Hyperpolarization promote Anticholinergics Anticholinergics (e.g., Atropine) ACh_receptor ACh Receptor Blockade Anticholinergics->ACh_receptor block Reduced_Ca Reduced Intracellular Ca²⁺ Ca_influx->Reduced_Ca Hyperpolarization->Ca_influx inhibits ACh_receptor->Reduced_Ca prevents Ca²⁺ mobilization MLCP Myosin Light Chain Phosphatase (MLCP) Myosin_LC_P Phosphorylated Myosin Light Chain MLCP->Myosin_LC_P dephosphorylates Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Relaxation Muscle Relaxation Myosin_LC->Relaxation

Caption: Signaling pathways of smooth muscle relaxation.

Experimental Protocols

The isolated organ bath assay is a fundamental in-vitro technique to assess the antispasmodic activity of a test compound.

Isolated Organ Bath Assay for Antispasmodic Activity

Objective: To determine the effect of a test substance on the contractility of isolated smooth muscle tissue.

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat jejunum)

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂)

  • Organ bath apparatus with an isometric force transducer

  • Data acquisition system

  • Spasmogen (e.g., acetylcholine, histamine, potassium chloride)

  • Test compound (e.g., isobutyl angelate) and vehicle control

  • Standard antagonist (e.g., atropine)

Methodology:

  • Tissue Preparation:

    • A segment of the desired smooth muscle tissue (e.g., 2-3 cm of guinea pig ileum) is carefully dissected and cleaned of adhering mesenteric tissue.

    • The tissue is suspended in an organ bath containing the physiological salt solution under a resting tension (e.g., 1 g).

  • Equilibration:

    • The tissue is allowed to equilibrate for a period of 30-60 minutes, with the physiological salt solution being replaced every 15 minutes.

  • Induction of Contraction:

    • A cumulative concentration-response curve is generated for a spasmogen (e.g., acetylcholine) to establish a baseline contractile response.

    • Alternatively, a submaximal concentration of the spasmogen is used to induce a sustained contraction.

  • Evaluation of Antispasmodic Activity:

    • The tissue is incubated with the test compound (isobutyl angelate) at various concentrations for a specific period.

    • The concentration-response curve to the spasmogen is then re-established in the presence of the test compound. A rightward shift in the curve indicates competitive antagonism.

    • For sustained contractions, the test compound is added cumulatively to assess its relaxant effect.

  • Data Analysis:

    • The contractile responses are measured and expressed as a percentage of the maximal contraction induced by the spasmogen alone.

    • The potency of the antispasmodic agent is determined by calculating the IC₅₀ (the concentration that produces 50% inhibition of the induced contraction) or the pA₂ value for competitive antagonists.

G cluster_workflow Experimental Workflow A 1. Tissue Dissection (e.g., Guinea Pig Ileum) B 2. Mount Tissue in Organ Bath A->B C 3. Equilibration (30-60 min) B->C D 4. Induce Contraction (Spasmogen) C->D E 5. Add Test Compound (Isobutyl Angelate) D->E F 6. Record Relaxation/ Inhibition of Contraction E->F G 7. Data Analysis (IC₅₀ / pA₂ Calculation) F->G

Caption: Workflow for the isolated organ bath assay.

Conclusion

References

Comparative

A Comparative Analysis of Isobutyl Angelate and Other Muscle Relaxants: Efficacy, Mechanisms, and Experimental Protocols

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of different muscle relaxants is paramount. While numerous muscle relaxants are well-characterized, e...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of different muscle relaxants is paramount. While numerous muscle relaxants are well-characterized, emerging compounds like isobutyl angelate, a primary constituent of Roman chamomile essential oil, are also being investigated for their therapeutic potential. This guide provides a detailed comparison of isobutyl angelate with other established muscle relaxants, focusing on available experimental data, proposed mechanisms of action, and relevant experimental protocols.

Comparative Efficacy of Muscle Relaxants

Direct comparative studies on the efficacy of isolated isobutyl angelate against other muscle relaxants are currently limited in publicly available literature. However, studies on Roman chamomile extract, where isobutyl angelate is a major component, provide insights into its smooth muscle relaxant properties. The following table summarizes the available data on Roman chamomile extract and compares it with common skeletal muscle relaxants. It is important to note that the primary target of isobutyl angelate (smooth muscle) differs from that of most conventional muscle relaxants (skeletal muscle).

Compound/Extract Target Muscle Type Experimental Model Key Findings Quantitative Data (Example)
Roman Chamomile Extract (containing Isobutyl Angelate) Smooth MuscleGuinea pig ileum, rat and human gastrointestinal tissueInduces concentration-dependent relaxation of pre-contracted smooth muscle.[1]A concentration of 200 µg/ml of the extract induced full relaxation of histamine-precontracted guinea pig ileum.[1]
Baclofen (B1667701) Skeletal MusclePatients with spasticity (e.g., from multiple sclerosis)Effective in reducing spasticity compared to placebo.[2]Roughly equivalent in efficacy to tizanidine (B1208945) for spasticity.[2]
Tizanidine Skeletal MusclePatients with spasticity or musculoskeletal conditionsEffective compared to placebo in reducing spasticity and muscle spasms.[2]Roughly equivalent in efficacy to baclofen for spasticity.[2]
Cyclobenzaprine Skeletal MusclePatients with musculoskeletal conditions (e.g., acute back pain)Consistently found to be effective for short-term relief of muscle spasms.[3]No significant difference in improvement on the Roland-Morris Disability Questionnaire compared to placebo when co-administered with an NSAID.[4][5]
Diazepam Skeletal MusclePatients with spasticity and muscle spasmsBinds to GABAA receptors to potentiate GABAergic activity, leading to muscle relaxation.[4]No significant difference in improvement on the Roland-Morris Disability Questionnaire compared to placebo when co-administered with an NSAID.[4][5]

Mechanisms of Action and Signaling Pathways

The mechanisms by which isobutyl angelate and other muscle relaxants exert their effects are diverse, largely due to their different molecular targets.

Isobutyl Angelate and Smooth Muscle Relaxation

The essential oil of Roman chamomile, rich in isobutyl angelate, has been shown to have a direct relaxant effect on smooth muscle.[1] This effect is not mediated by adrenergic β-receptors or nitric oxide synthase.[1] The proposed mechanism involves a direct action on the smooth muscle cells, potentially through the modulation of ion channels. Esters, the chemical family to which isobutyl angelate belongs, are recognized for their antispasmodic and muscle-relaxing properties.[5] One common mechanism for the antispasmodic effect of essential oil constituents is the inhibition of voltage-dependent calcium channels (VDCCs), which reduces the influx of calcium required for muscle contraction.[6]

G cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol Ca_channel Voltage-Dependent Calcium Channel (VDCC) Ca_ion Ca²⁺ Ca_channel->Ca_ion Blocks Influx Relaxation Muscle Relaxation Ca_channel->Relaxation Leads to Isobutyl_Angelate Isobutyl Angelate Isobutyl_Angelate->Ca_channel Inhibition Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Baclofen_pre Baclofen GABAB_R_pre GABAB Receptor Baclofen_pre->GABAB_R_pre Agonist Ca_channel_pre Ca²⁺ Channel GABAB_R_pre->Ca_channel_pre Inhibits Glutamate_vesicle Glutamate Vesicle Ca_channel_pre->Glutamate_vesicle Blocks Influx, Reduces Release Reduced_Excitation Reduced Neuronal Excitation Glutamate_vesicle->Reduced_Excitation Leads to Baclofen_post Baclofen GABAB_R_post GABAB Receptor Baclofen_post->GABAB_R_post Agonist K_channel_post K⁺ Channel GABAB_R_post->K_channel_post Activates Hyperpolarization Hyperpolarization K_channel_post->Hyperpolarization K⁺ Efflux Hyperpolarization->Reduced_Excitation G Start Start Tissue_Prep Isolate and Mount Smooth Muscle Tissue Start->Tissue_Prep Equilibration Equilibrate Tissue in Organ Bath Tissue_Prep->Equilibration Induce_Contraction Add Spasmogen to Induce Contraction Equilibration->Induce_Contraction Add_Compound Add Test Compound (Cumulative Concentrations) Induce_Contraction->Add_Compound Record_Tension Record Changes in Isometric Tension Add_Compound->Record_Tension Analyze_Data Calculate % Relaxation and Determine EC₅₀ Record_Tension->Analyze_Data End End Analyze_Data->End

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Isobutyl Angelate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal o...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of isobutyl angelate, a flammable liquid commonly used in fragrance and flavor industries. Adherence to these guidelines is critical for maintaining laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling isobutyl angelate, it is crucial to be aware of its properties and the necessary safety measures. Isobutyl angelate is a flammable liquid and vapor.[1] Therefore, it must be kept away from heat, sparks, open flames, and hot surfaces.[1] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1]

Personal Protective Equipment (PPE): When handling isobutyl angelate, always wear appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye/Face Protection: Safety goggles or a face shield.[2]

  • Clothing: A lab coat or other protective clothing to prevent skin contact.[2]

Ensure adequate ventilation, such as working in a chemical fume hood, to avoid inhalation of vapors.[2] All equipment used for handling, including containers and receiving equipment, should be grounded and bonded to prevent static discharge.[1] Use only non-sparking tools when opening or handling containers.[1]

Quantitative Safety Data

The following table summarizes key quantitative data for isobutyl angelate, providing a quick reference for safety and handling.

PropertyValue
Flash Point60.00 °C (140.00 °F) TCC
Specific Gravity0.87400 to 0.88000 @ 25.00 °C
Boiling Point176-177 °C
GHS Hazard ClassificationFlammable liquid and vapor (H226)[1]

Step-by-Step Disposal Procedure

The disposal of isobutyl angelate must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Isobutyl angelate is classified as a flammable liquid and, therefore, must be treated as hazardous waste.

  • Segregation: Do not mix isobutyl angelate waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be kept separate.

Step 2: Waste Collection and Containerization

  • Container: Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Isobutyl Angelate," and a description of the associated hazards (e.g., "Flammable Liquid").[5]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

Step 3: Storage and Removal

  • Storage: Keep the waste container tightly closed and store it in a cool, well-ventilated place away from sources of ignition.[1][2]

  • Removal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of isobutyl angelate down the drain or in the regular trash.[6]

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • If it is safe to do so, contain the spill using an absorbent, inert material such as sand or a universal binder.[7]

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department.

    • Prevent the spill from entering drains or waterways.[7]

In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire involving isobutyl angelate.[1] Do not use a solid water stream, as it may scatter and spread the fire.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of isobutyl angelate.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_emergency Emergency Procedures start Start: Handling Isobutyl Angelate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling collect_waste Collect Isobutyl Angelate Waste handling->collect_waste spill Spill Occurs handling->spill container Use Designated, Labeled Hazardous Waste Container collect_waste->container segregate Segregate from Incompatible Wastes container->segregate store Store in a Cool, Ventilated Area Away from Ignition Sources segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal Complete contact_ehs->end End of Process small_spill Small Spill: Absorb with Inert Material spill->small_spill Assess Size large_spill Large Spill: Evacuate & Call EHS spill->large_spill Assess Size dispose_spill_waste Dispose of Contaminated Material as Hazardous Waste small_spill->dispose_spill_waste large_spill->end dispose_spill_waste->contact_ehs

Caption: Logical workflow for the safe disposal of isobutyl angelate.

Environmental Considerations

While isobutyl angelate has been found not to be Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards, proper disposal is still necessary to prevent environmental contamination.[8] Avoid release to the environment.[7] Adherence to the described disposal procedures ensures that the chemical is managed in an environmentally responsible manner.

References

Handling

Personal protective equipment for handling Isobutyl angelate

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This guide provides critical safety and logistical information for the handling of Isobutyl angelate in a laboratory setting. Adherence to...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of Isobutyl angelate in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling Isobutyl angelate.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are required. Where there is a risk of splashing, a full-face shield should also be worn.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use.

    • Protective Clothing: A lab coat or other body-covering clothing is necessary.

  • Respiratory Protection: All handling of Isobutyl angelate should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of Isobutyl angelate from preparation to disposal.

Step 1: Preparation and Engineering Controls

  • Ensure a calibrated and certified chemical fume hood is used for all operations involving Isobutyl angelate.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.

  • Keep the container of Isobutyl angelate tightly closed when not in use.

Step 2: Handling the Chemical

  • Avoid direct contact with skin and eyes.[1]

  • Do not inhale vapors.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge, as Isobutyl angelate is a flammable liquid.

  • Use only non-sparking tools.

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking in the handling area.[2]

Step 3: Storage

  • Store in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep containers tightly sealed and away from direct sunlight.[1]

Disposal Plan

Proper disposal of Isobutyl angelate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Isobutyl angelate waste is considered hazardous.

  • Containerization: Collect waste Isobutyl angelate and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • Disposal Route: Dispose of the contents and the container through an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.

Hazard and Safety Data Summary

The following table summarizes key hazard information for Isobutyl angelate. No specific Occupational Exposure Limits (OELs) have been established for this compound.

Hazard InformationData
GHS Hazard Class Flammable liquid and vapor (H226)[2][3]
CAS Number 7779-81-9
Appearance Colorless to almost colorless clear liquid[2][3]
Precautionary Statements (Handling) P210, P233, P240, P241, P242, P243, P280[2]
Precautionary Statements (Storage) P403 + P235[2][3]
Precautionary Statements (Disposal) P501[3]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of Isobutyl angelate.

Safe_Handling_Workflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify safety equipment handling Chemical Handling (In Fume Hood) ppe->handling Proceed to handling storage Secure Storage (Cool, Dry, Ventilated) handling->storage If storing disposal Waste Disposal (Hazardous Waste Stream) handling->disposal If disposing of waste storage->handling Retrieve for use decon Decontamination (Clean work area, Doff PPE) storage->decon disposal->decon end_proc End of Procedure decon->end_proc

Caption: Workflow for the safe handling and disposal of Isobutyl angelate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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